3-Methylpyrrolidin-3-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVCDFWGMDLBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693517 | |
| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921592-91-8 | |
| Record name | 3-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylpyrrolidin-3-ol hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Methylpyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailing both established data and robust experimental protocols for their determination. It is designed to be a practical resource for scientists, offering not just data, but the causality behind the experimental methodologies.
Chemical Identity and Core Structure
This compound is the salt form of the tertiary alcohol 3-methylpyrrolidin-3-ol. The hydrochloride salt is generally a stable, solid material, which enhances its handling and shelf-life compared to the free base. The presence of a chiral center at the C3 position means the compound can exist as (S) and (R) enantiomers or as a racemic mixture.
The structural characteristics—a polar hydroxyl group, a protonated tertiary amine, and a methyl group on a five-membered ring—govern its physical and chemical behavior, particularly its solubility and spectroscopic profile.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | (S)-3-Methylpyrrolidin-3-ol HCl | [2] |
| Molecular Formula | C₅H₁₂ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| CAS Number | 921592-91-8 (racemic), 1956435-14-5 ((S)-enantiomer) | [1][2] |
| Physical Form | Solid | |
| Canonical SMILES | CC1(CCNC1)O.Cl | [2] |
| InChI Key | ZDVCDFWGMDLBMU-JEDNCBNOSA-N ((S)-enantiomer) | [2] |
Primary Physical Properties
The physical properties of a compound are critical for its application in research and development. While extensive peer-reviewed data for this specific molecule is not abundant, key properties can be reliably determined using standardized methods.
| Property | Value | Notes |
| Melting Point | Data not available in cited literature. | As an organic salt, a relatively high melting point is expected. A detailed protocol for determination is provided below. |
| Boiling Point | Not applicable. | Decomposes upon strong heating. The free base has a boiling point of 60-64 °C at 0.08 Torr[3]. |
| Solubility | Data not available in cited literature. | Expected to be soluble in polar protic solvents like water, methanol, and ethanol, and sparingly soluble in nonpolar organic solvents. A detailed protocol for determination is provided below. |
| Appearance | Solid. |
Experimental Determination of Physical Properties
The trustworthiness of physical property data hinges on the robustness of the experimental protocol. The following sections detail self-validating methodologies for determining the melting point and solubility profile of this compound.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range should be sharp (typically < 2 °C). Impurities depress and broaden the melting range[4]. The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading[5]. A preliminary, rapid determination helps to identify the approximate range, saving time during the precise measurement[6].
Protocol for Melting Point Determination:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.
-
Place a small amount of the solid on a clean, dry watch glass.
-
Crush the solid into a fine powder to ensure uniform packing.
-
Press the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the closed end[5].
-
Tap the tube gently on a hard surface to compact the sample at the bottom.
-
-
Measurement (Digital Melting Point Apparatus):
-
Rapid Preliminary Run: Set the apparatus to heat at a high rate (e.g., 10-20 °C/min) to find an approximate melting range[6].
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place a new, freshly packed capillary tube into the apparatus.
-
Set the heating rate to a slow ramp (1-2 °C/min) through the expected melting range[6].
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation:
-
Repeat the accurate measurement with at least two more samples to ensure reproducibility. The results should be consistent.
-
Caption: Workflow for accurate melting point determination.
Solubility Profile Assessment
Expertise & Experience: As an amine hydrochloride salt, this compound is an ionic compound. Its solubility is dictated by the principle of "like dissolves like." It is expected to be highly soluble in polar protic solvents (e.g., water, methanol) that can effectively solvate both the protonated pyrrolidinium cation and the chloride anion through ion-dipole interactions and hydrogen bonding[7]. Conversely, it will have poor solubility in nonpolar aprotic solvents (e.g., hexane, toluene). The isothermal equilibrium method is the gold standard for determining solubility, as it ensures that the solution is truly saturated at a given temperature. Agitation for 24-48 hours is typically sufficient to reach this equilibrium[7][8].
Protocol for Isothermal Equilibrium Solubility Determination:
-
Preparation:
-
Select a range of solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Add an excess amount of this compound to a series of sealed vials (an excess is visually confirmed by the presence of undissolved solid).
-
Add a precise volume of the chosen solvent to each vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached[7].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle.
-
For finer separation, centrifuge the vials to pellet the undissolved solid[8].
-
-
Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV, GC-MS).
-
Quantify the concentration of the compound in the diluted sample.
-
-
Calculation & Validation:
-
Calculate the solubility (S) using the formula: S = (C × V_total) / V_sample, where C is the measured concentration, V_total is the total volume of the diluted sample, and V_sample is the initial volume of supernatant taken[7].
-
Perform the entire experiment in triplicate for each solvent to ensure the results are reproducible.
-
Caption: Isothermal equilibrium method for solubility determination.
Spectroscopic Characterization
Spectroscopy provides a fingerprint of a molecule's structure. For this compound, NMR and FTIR are the primary tools for structural confirmation.
Caption: Relationship between structure and expected spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Methyl Group (-CH₃): A singlet around 1.2-1.5 ppm.
-
Pyrrolidine Ring Protons (-CH₂-): A series of complex multiplets between 2.0-3.5 ppm.
-
Hydroxyl (-OH) and Ammonium (NH₂⁺) Protons: These protons are exchangeable and will likely appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The ammonium protons are expected to be significantly downfield.
-
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom.
-
Quaternary Carbon (C-OH): A signal around 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically 20-30 ppm.
-
Pyrrolidine Ring Carbons (-CH₂-): Signals in the range of 30-60 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[10] For this compound, the key vibrational bands expected are:
-
O-H Stretch: A very broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and hydrogen bonding[11].
-
N-H Stretch: A broad absorption band from the secondary ammonium salt (R₂NH₂⁺), typically appearing between 2400-2800 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-N Stretch: This vibration is expected in the fingerprint region, typically around 1000-1250 cm⁻¹.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
-
Stability: As a hydrochloride salt, the compound is generally more stable than its free base. However, it may be hygroscopic.
-
Storage Conditions: Commercial suppliers recommend storage in a refrigerator under an inert atmosphere[1]. It should be kept in a tightly sealed container to protect it from moisture and air.
Conclusion
This technical guide has outlined the essential physical properties of this compound and provided robust, field-proven protocols for their experimental determination. By understanding its core characteristics—from its solid form and expected solubility in polar solvents to its distinctive spectroscopic fingerprints—researchers and drug development professionals can confidently utilize this versatile building block in their synthetic and formulation workflows. The emphasis on validated, reproducible experimental design ensures the generation of high-quality data, which is the cornerstone of scientific integrity and successful research outcomes.
References
- 1. achmem.com [achmem.com]
- 2. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijorp.org [ijorp.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylpyrrolidin-3-ol Hydrochloride: Structure, Stereochemistry, and Analysis
This guide provides a comprehensive technical overview of 3-Methylpyrrolidin-3-ol hydrochloride, a chiral building block of increasing importance in pharmaceutical research and development. We will delve into its core chemical structure, explore the critical implications of its stereochemistry, and detail robust methodologies for its synthesis, characterization, and enantiomeric resolution. The insights provided herein are curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile molecule.
Core Molecular Architecture and Physicochemical Profile
This compound is a heterocyclic compound featuring a five-membered saturated nitrogen-containing ring (a pyrrolidine). Its defining feature is a quaternary stereocenter at the C3 position, which is substituted with both a methyl (-CH3) and a hydroxyl (-OH) group. This tertiary alcohol structure within a cyclic amine framework imparts unique chemical properties and makes it a valuable synthon for introducing specific three-dimensional pharmacophores into drug candidates. The compound is typically supplied as a hydrochloride salt to improve its stability, crystallinity, and aqueous solubility by protonating the basic pyrrolidine nitrogen.
The fundamental structure is visualized below.
Caption: 2D structure of (S)-3-Methylpyrrolidin-3-ol hydrochloride.
A summary of its key physicochemical properties, compiled from authoritative databases, is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[1] |
| Molecular Weight | 137.61 g/mol | PubChem[1] |
| IUPAC Name | (3S)-3-methylpyrrolidin-3-ol;hydrochloride | PubChem[1] |
| InChI Key | ZDVCDFWGMDLBMU-JEDNCBNOSA-N | PubChem[1] |
| Canonical SMILES | C[C@@]1(CCNC1)O.Cl | PubChem[1] |
| Parent Compound | 3-Methylpyrrolidin-3-ol (CAS: 125032-87-3) | PubChem[2] |
Table 1: Key Physicochemical Properties of this compound.
The Critical Role of Stereochemistry
The C3 carbon of 3-Methylpyrrolidin-3-ol is a chiral center, meaning the molecule is non-superimposable on its mirror image. This gives rise to two distinct enantiomers: (R)-3-Methylpyrrolidin-3-ol and (S)-3-Methylpyrrolidin-3-ol.[3] In the context of drug development, enantiomers of a chiral molecule often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of 3-Methylpyrrolidin-3-ol is not merely an academic exercise; it is a regulatory and scientific necessity for the development of safe and effective stereochemically pure drugs.
Caption: The (S) and (R) enantiomers of 3-Methylpyrrolidin-3-ol.
Synthetic Strategy: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a nucleophilic addition to a ketone precursor. A robust and scalable approach involves the use of a Grignard reagent. The following workflow outlines a common synthetic pathway, emphasizing the rationale behind each step.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Racemic this compound
Expertise & Causality: This protocol employs a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This is critical for two reasons: 1) It prevents the acidic N-H proton from reacting with the highly basic Grignard reagent, which would consume the reagent and halt the desired reaction. 2) It deactivates the nitrogen as a nucleophile, preventing side reactions. The choice of an acid-labile Boc group ensures its straightforward removal under conditions that will not degrade the final tertiary alcohol product.
Step 1: Grignard Addition to N-Boc-pyrrolidin-3-one
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-pyrrolidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, 3.0 M solution in ether) dropwise via a syringe, maintaining the internal temperature below 5°C.
-
Insight: The slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Step 2: Aqueous Workup
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Trustworthiness: Using saturated NH₄Cl provides a mildly acidic quench that effectively destroys excess Grignard reagent and protonates the alkoxide intermediate without causing unwanted acid-catalyzed side reactions.
-
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-methylpyrrolidin-3-ol.
Step 3 & 4: Deprotection and Salt Formation
-
Dissolve the crude intermediate from Step 2 in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether, ~2-3 eq) dropwise with vigorous stirring.
-
A white precipitate of this compound should form. Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under high vacuum.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic techniques. The expected spectral characteristics are summarized in Table 2.
| Technique | Expected Characteristics |
| ¹H NMR | Pyrrolidine Protons: Complex multiplets expected in the δ 1.5-3.5 ppm range. Methyl Protons: A distinct singlet around δ 1.2-1.5 ppm. Hydroxyl Proton: A broad singlet (exchangeable with D₂O) typically in the δ 4.5-5.5 ppm range, but can vary. N-H Proton: A very broad singlet (exchangeable with D₂O) at lower field, often δ 8.0-10.0 ppm due to protonation. |
| ¹³C NMR | Quaternary Carbon (C-OH): A signal in the δ 65-75 ppm range. Methyl Carbon: A signal in the δ 20-30 ppm range. Pyrrolidine Carbons: Signals typically in the δ 30-60 ppm range. |
| Mass Spec (ESI+) | The molecular ion for the free base [M+H]⁺ would be observed at m/z 102.10. |
Table 2: Expected Spectroscopic Data for 3-Methylpyrrolidin-3-ol. (Note: Actual chemical shifts can vary based on solvent and concentration).[4][5]
Enantiomeric Resolution and Purity Analysis
For applications requiring a single enantiomer, the racemic mixture produced by the Grignard synthesis must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for both analytical quantification of enantiomeric excess (ee) and preparative-scale separation.
Protocol: Chiral HPLC Analysis
Expertise & Causality: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a wide range of chiral compounds, including amines and alcohols, due to their multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and steric interactions).
-
Column Selection: A polysaccharide-based column, such as a Chiralcel® OD-H or Chiralpak® IA, is a highly effective starting point.
-
Mobile Phase: A typical mobile phase for this class of compound is a mixture of a nonpolar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). An amine additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is essential.
-
Insight: The basic amine additive is crucial. It acts as a competitor for non-specific binding sites on the silica support, leading to improved peak shape and resolution for basic analytes like pyrrolidines.
-
-
Method Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV at 210-220 nm (as the molecule lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).
-
Temperature: Ambient or controlled (e.g., 25°C).
-
-
Sample Preparation: Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the sample of interest to determine the ratio of the enantiomers and calculate the enantiomeric excess (% ee).
Alternative methods for chiral separation include diastereomeric salt crystallization, which involves reacting the racemic base with a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by their differential solubility.[6]
Conclusion
This compound is a fundamentally important chiral building block whose utility is defined by its precise three-dimensional structure. A thorough understanding of its stereochemistry, coupled with robust methods for its synthesis, purification, and enantiomeric analysis, is paramount for its successful application in modern drug discovery and development. The protocols and insights provided in this guide offer a scientifically grounded framework for researchers to confidently work with and exploit the full potential of this valuable chemical entity.
References
- 1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3S)-3-methylpyrrolidin-3-ol | C5H11NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Methylpyrrolidin-3-Yl)Methanol Hydrochloride(1354792-84-9) 1H NMR [m.chemicalbook.com]
- 5. (3R)-3-methylpyrrolidin-3-ol(392338-65-7) 1H NMR spectrum [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(S)-3-Methylpyrrolidin-3-ol hydrochloride CAS number and synonyms
An In-Depth Technical Guide to (S)-3-Methylpyrrolidin-3-ol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Authored by a Senior Application Scientist
The trajectory of modern pharmaceutical development is intrinsically linked to the mastery of stereochemistry. The ability to selectively synthesize and utilize single enantiomers is not merely an academic exercise but a critical determinant of a drug candidate's efficacy, selectivity, and safety profile. Within the vast arsenal of chiral intermediates available to medicinal chemists, the pyrrolidine scaffold holds a privileged position.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with enhanced three-dimensional complexity, a feature increasingly sought after for improving drug-like properties and exploring novel pharmacophore space.[1][4]
This guide provides a comprehensive technical overview of (S)-3-Methylpyrrolidin-3-ol hydrochloride, a valuable chiral building block. We will delve into its fundamental properties, explore the strategic rationale behind its use in drug design, outline synthetic approaches, and provide practical insights for its application in research and development.
Core Compound Identification and Physicochemical Properties
Precise identification is the bedrock of chemical research. (S)-3-Methylpyrrolidin-3-ol hydrochloride is a specific stereoisomer of 3-Methylpyrrolidin-3-ol, presented as a hydrochloride salt to improve its stability and handling characteristics.
Identification and Nomenclature
A clear and unambiguous identification of a chemical entity is crucial for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for (S)-3-Methylpyrrolidin-3-ol hydrochloride.
| Identifier | Value | Source |
| CAS Number | 1956435-14-5 | [5] |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Synonyms | (3S)-3-Methylpyrrolidin-3-ol hydrochloride, (S)-3-Methylpyrrolidin-3-ol HCl, MFCD26227443 | [5] |
Structural and Computed Properties
The structural properties of a molecule dictate its reactivity and interactions with biological systems. The table below details the key computed descriptors for (S)-3-Methylpyrrolidin-3-ol hydrochloride.
| Property | Value | Source |
| IUPAC Name | (3S)-3-methylpyrrolidin-3-ol;hydrochloride | [5] |
| SMILES | C[C@@]1(CCNC1)O.Cl | [5] |
| InChI | InChI=1S/C5H11NO.ClH/c1-5(7)2-3-6-4-5;/h6-7H,2-4H2,1H3;1H/t5-;/m0./s1 | [5] |
| InChIKey | ZDVCDFWGMDLBMU-JEDNCBNOSA-N | [5] |
The Strategic Imperative of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality means that they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for undesirable side effects. The use of enantiomerically pure building blocks like (S)-3-Methylpyrrolidin-3-ol hydrochloride is therefore a cornerstone of rational drug design.[2][6]
The pyrrolidine ring's non-planar, three-dimensional structure allows for precise spatial arrangement of substituents, enabling chemists to fine-tune molecular interactions with biological targets and optimize pharmacokinetic and pharmacodynamic properties.[1][4]
Caption: Differential binding of enantiomers to a chiral biological receptor.
Applications in Medicinal Chemistry and Organic Synthesis
(S)-3-Methylpyrrolidin-3-ol hydrochloride serves as a versatile intermediate in the synthesis of complex molecular architectures. The pyrrolidine nucleus is a recurring motif in numerous FDA-approved drugs and natural products, highlighting its biological significance.[1][3]
-
Scaffold for Bioactive Molecules: The tertiary alcohol and secondary amine functionalities provide orthogonal handles for subsequent chemical modifications, allowing for the construction of diverse compound libraries for high-throughput screening.
-
Introduction of Chirality: Its primary value lies in introducing a defined stereocenter into a target molecule, which is crucial for achieving selectivity against specific biological targets.[4] For instance, the stereochemistry of substituents on a pyrrolidine ring can determine whether a compound acts as an agonist or an antagonist at a given receptor.[1]
-
Therapeutic Areas: Chiral pyrrolidine derivatives are integral to the development of novel therapeutics across a wide range of diseases, including:
-
Antiviral and Anticancer agents: Where stereospecificity is often critical for efficacy and minimizing off-target effects.[6]
-
Neurological Disorders: The pyrrolidine scaffold is found in drugs targeting the central nervous system.[4]
-
Enzyme Inhibitors: The rigid, three-dimensional structure can be exploited to design potent and selective enzyme inhibitors.[6]
-
Synthetic Pathways: An Overview and Protocol
The synthesis of enantiomerically pure pyrrolidines is a well-established field in organic chemistry. The primary strategies involve leveraging a pre-existing source of chirality or creating the chiral center through an asymmetric reaction.
General Synthetic Strategies
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral starting materials, such as the amino acids L-proline or L-hydroxyproline, which already contain the desired pyrrolidine core and stereochemistry.[3]
-
Asymmetric Synthesis: These methods create the chiral center during the reaction sequence using chiral catalysts, reagents, or auxiliaries. This offers greater flexibility in designing novel pyrrolidine structures.[2][4]
-
Cyclization Reactions: A common strategy involves the cyclization of an acyclic precursor to form the five-membered ring. The stereochemistry can be controlled by the substrate or the reaction conditions.[4]
Caption: Generalized workflow for the asymmetric synthesis of (S)-3-Methylpyrrolidin-3-ol HCl.
Exemplary Experimental Protocol: N-Protection of the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is often protected to prevent unwanted side reactions during subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.
Objective: To synthesize N-Boc-(S)-3-Methylpyrrolidin-3-ol from (S)-3-Methylpyrrolidin-3-ol hydrochloride.
Materials:
-
(S)-3-Methylpyrrolidin-3-ol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend (S)-3-Methylpyrrolidin-3-ol hydrochloride (1.0 eq) in the chosen organic solvent (e.g., DCM).
-
Neutralization: Cool the suspension in an ice bath (0 °C). Add a base, such as triethylamine (2.2 eq) or an aqueous solution of NaHCO₃, dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. Causality: The Boc₂O reagent reacts with the free amine, not the ammonium salt. This neutralization step is critical for the reaction to proceed.
-
Boc-Protection: To the stirring mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC indicates reaction completion.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-(S)-3-Methylpyrrolidin-3-ol.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. (S)-3-Methylpyrrolidin-3-ol hydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
(S)-3-Methylpyrrolidin-3-ol hydrochloride is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, three-dimensional molecules with therapeutic potential. Its defined stereochemistry, coupled with the proven track record of the pyrrolidine scaffold in approved pharmaceuticals, makes it a high-value building block for researchers, scientists, and drug development professionals. A thorough understanding of its properties, synthetic utility, and handling requirements is essential for leveraging its full potential in the quest for novel medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 5. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
3-Methylpyrrolidin-3-ol hydrochloride solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 3-Methylpyrrolidin-3-ol Hydrochloride
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and analytical applications. This technical guide, designed for researchers, chemists, and drug development professionals, provides a foundational framework for understanding and determining the solubility of this compound. It delves into the physicochemical properties governing its solubility, offers a predictive analysis based on solvent classification, and presents a detailed, self-validating experimental protocol for precise solubility determination. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for leveraging the full potential of this compound in scientific research.
Introduction: The Significance of Solubility Profiling
3-Methylpyrrolidin-3-ol and its hydrochloride salt are valuable intermediates in the synthesis of complex molecules, including those with potential therapeutic applications such as the treatment of inflammatory disorders.[1][2] The success of any chemical process, from laboratory-scale synthesis to large-scale manufacturing and final drug formulation, is critically dependent on the solubility of its components. Solubility data informs the choice of reaction media, dictates methods for purification and crystallization, and is a cornerstone of pre-formulation studies that determine a drug candidate's potential bioavailability.[3]
This guide addresses the solubility of this compound (C₅H₁₂ClNO), a polar, ionic salt.[4] Unlike its free-base form, the hydrochloride salt possesses distinct physicochemical characteristics that fundamentally alter its interaction with organic solvents. Understanding these interactions is not merely an academic exercise; it is a prerequisite for efficient process development, enabling chemists to avoid costly trial-and-error approaches and design robust, reproducible protocols.
Physicochemical Properties and Their Impact on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, its structure is the primary determinant of its behavior.
As a hydrochloride salt, the compound exists in an ionized state in the solid form and in polar solvents. The pyrrolidine nitrogen is protonated (R₃NH⁺), and this positive charge is balanced by a chloride anion (Cl⁻). This ionic nature makes the molecule highly polar. Furthermore, the presence of a tertiary hydroxyl (-OH) group provides a site for hydrogen bonding as a donor, while the oxygen and chloride ions can act as hydrogen bond acceptors.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[4] |
| Molecular Weight | 137.61 g/mol | PubChem[4] |
| IUPAC Name | 3-methylpyrrolidin-3-ol;hydrochloride | PubChem[4][5] |
| Structure | A tertiary amine hydrochloride with a hydroxyl group | Inferred |
| pKa (Predicted) | 14.97 ± 0.20 (for the free base's hydroxyl group) | ChemicalBook[1] |
| Form | Solid | ChemicalBook[1] |
The key to predicting its solubility lies in evaluating a solvent's ability to effectively solvate both the protonated amine cation and the chloride anion.
A Predictive Framework for Solubility in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are highly effective at solvating both cations and anions. The polar O-H bond can form strong ion-dipole interactions with the R₃NH⁺ cation and the Cl⁻ anion, and they can participate in hydrogen bonding. Therefore, this compound is predicted to have its highest solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have high dipole moments but lack O-H or N-H bonds. They can effectively solvate cations through dipole interactions but are less effective at solvating small anions like chloride, which benefit greatly from hydrogen bonding. Solubility is predicted to be moderate to slight in these solvents. ChemicalBook notes the free base has slight solubility in DMSO and Methanol.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and cannot form significant ion-dipole interactions or hydrogen bonds. They are incapable of overcoming the strong ionic lattice energy of the salt. Solubility is predicted to be negligible or very low in nonpolar solvents. This principle is broadly applicable to amine hydrochloride salts, which are known to be highly insoluble in such media.[6]
Caption: Predicted solubility based on solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
To move beyond prediction to quantitative measurement, a rigorous and reproducible experimental method is essential. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[7][8]
Objective
To determine the equilibrium solubility of this compound in a range of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Compound: this compound, purity >99%.
-
Solvents: Analytical or HPLC grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane).
-
Equipment:
-
Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.5 °C).
-
Analytical balance (±0.1 mg).
-
Vortex mixer.
-
Benchtop centrifuge.
-
Calibrated volumetric flasks and pipettes.
-
Sealed glass vials (e.g., 4 mL or 8 mL).
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) and column (e.g., C18).
-
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed, sealed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., ~20-50 mg).
-
Add a precise volume of the chosen solvent to the vial (e.g., 2.0 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker bath set to the desired constant temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This is a critical step; a period of 24 to 72 hours is typical.[7] The time required should be determined in preliminary experiments by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 30 minutes to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[7]
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic particulates.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Record the dilution factor accurately.
-
-
Quantification and Analysis:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.
-
Calculate the original solubility (S) using the measured concentration (C), the dilution volume (V_dilution), and the initial sample volume (V_sample): S = C * (V_dilution / V_sample).
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment must be repeated at least in triplicate for each solvent to ensure reproducibility and reported as mean ± standard deviation.[7]
-
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) before handling the compound and solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]
-
Be aware of the flammability and toxicity of the organic solvents used.
Caption: Isothermal equilibrium method for solubility determination.
Data Summary and Practical Applications
The data obtained from the experimental protocol can be summarized for easy comparison. This data is invaluable for various applications in research and development.
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Polar Protic | Methanol | High | [Enter Experimental Data] |
| Ethanol | High | [Enter Experimental Data] | |
| Isopropanol | Moderate-High | [Enter Experimental Data] | |
| Polar Aprotic | Acetonitrile | Moderate-Low | [Enter Experimental Data] |
| Acetone | Low | [Enter Experimental Data] | |
| DMSO | Moderate | [Enter Experimental Data] | |
| Less Polar | Dichloromethane | Very Low | [Enter Experimental Data] |
| Ethyl Acetate | Very Low | [Enter Experimental Data] | |
| Nonpolar | Toluene | Negligible | [Enter Experimental Data] |
| Hexane | Negligible | [Enter Experimental Data] |
-
Process Chemistry: A solvent in which the compound has high solubility (e.g., methanol) may be ideal for conducting reactions or for HPLC analysis. Conversely, a solvent in which it is poorly soluble (e.g., ethyl acetate or hexane) can be used as an anti-solvent for crystallization or precipitation to purify the final product.
-
Formulation Science: For drug development, understanding solubility in various excipients and solvent systems is the first step in creating a viable dosage form.
-
Analytical Chemistry: Knowledge of solubility is crucial for developing analytical methods, such as preparing stock solutions for assays or choosing the correct mobile phase for chromatography.
Conclusion
This compound is a polar, ionic compound whose solubility is fundamentally dictated by the polarity and hydrogen-bonding capacity of the solvent. It is predicted to be most soluble in polar protic solvents like methanol and least soluble in nonpolar solvents like hexane. While this predictive framework provides essential guidance, precise, quantitative data requires rigorous experimental determination. The isothermal equilibrium method detailed in this guide provides a robust and validated pathway for obtaining this critical data. By applying these principles and protocols, researchers can confidently select appropriate solvent systems, streamlining process development, enhancing purification strategies, and accelerating research outcomes.
References
- 1. 3-METHYLPYRROLIDIN-3-OL | 125032-87-3 [chemicalbook.com]
- 2. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [m.chemicalbook.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fishersci.com [fishersci.com]
Spectroscopic Data of 3-Methylpyrrolidin-3-ol Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-methylpyrrolidin-3-ol hydrochloride, a compound of interest in pharmaceutical research and drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes data from its free base and closely related analogs, coupled with fundamental principles of spectroscopic analysis for amine hydrochlorides. This approach offers a robust framework for researchers to identify, characterize, and assess the purity of this compound.
Molecular Structure and Key Features
This compound is the salt formed from the reaction of the tertiary amine 3-methylpyrrolidin-3-ol with hydrochloric acid. The protonation of the nitrogen atom in the pyrrolidine ring is the key structural feature that differentiates the hydrochloride salt from its free base. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.
Molecular Formula: C₅H₁₂ClNO[1]
Molecular Weight: 137.61 g/mol [1]
Structure:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The protonation of the nitrogen atom leads to characteristic downfield shifts of adjacent protons and carbons compared to the free base.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl, methylene, and hydroxyl protons. The proton on the nitrogen (N-H) will also be observable, typically as a broad singlet, and its chemical shift can be solvent-dependent. The protons on the carbons adjacent to the positively charged nitrogen will be deshielded and appear at a lower field compared to the free base.[2][3]
Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Experimental Choices |
| ~1.4 | s | 3H | -CH₃ | The singlet multiplicity arises from the absence of adjacent protons. |
| ~2.0-2.3 | m | 2H | -CH₂- (C4) | These methylene protons are adjacent to a chiral center, making them diastereotopic and resulting in a complex multiplet. |
| ~3.2-3.6 | m | 4H | -CH₂- (C2 & C5) | These methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. Their diastereotopicity leads to complex multiplets. |
| (broad) | s | 1H | N⁺-H | The acidic proton on the nitrogen often appears as a broad signal due to exchange with the solvent and quadrupolar coupling with nitrogen. |
| (solvent dependent) | s | 1H | -OH | The hydroxyl proton signal can be broad and its chemical shift is highly dependent on the solvent and concentration. |
Reference ¹H NMR Data for a Related Compound: (R)-(-)-1-Methyl-3-pyrrolidinol (in CDCl₃)
As a point of comparison, the ¹H NMR spectrum of the related compound (R)-(-)-1-Methyl-3-pyrrolidinol shows the following signals: δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).[4] The upfield positions of the methylene protons adjacent to the nitrogen in this free base highlight the expected downfield shift upon protonation in the hydrochloride salt.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework. Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift.
Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Experimental Choices |
| ~25 | -CH₃ | The methyl carbon is expected to be the most upfield signal. |
| ~40 | -CH₂- (C4) | This methylene carbon is further from the electron-withdrawing nitrogen. |
| ~55 | -CH₂- (C5) | This carbon is adjacent to the positively charged nitrogen, resulting in a downfield shift. |
| ~65 | -CH₂- (C2) | This carbon is also adjacent to the nitrogen and is deshielded. |
| ~75 | C-OH (C3) | The carbon bearing the hydroxyl and methyl groups will be the most downfield aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence of the ammonium salt and the hydroxyl group. The protonation of the amine to an ammonium salt results in the appearance of a broad and strong absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N⁺-H stretching vibrations.[5] This broadness is a hallmark of hydrogen bonding in the solid state.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad, Strong | O-H stretch |
| 2400-3000 | Broad, Very Strong | N⁺-H stretch |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1400-1600 | Medium | N-H bend |
| 1000-1200 | Strong | C-O stretch |
The IR spectrum of ammonium chloride shows a prominent broad absorption for the N-H stretching, which supports the predicted spectral features for this compound.[6]
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, this compound is expected to show the molecular ion of the free base, as the hydrochloride salt will likely dissociate in the high vacuum of the mass spectrometer. The fragmentation pattern will be characteristic of the 3-methylpyrrolidin-3-ol structure.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 101 (corresponding to the free base, C₅H₁₁NO)[7]
-
Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of a methyl group or the hydroxyl group, followed by ring opening.
References
- 1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Ammonium chloride (12125-02-9) IR Spectrum [chemicalbook.com]
- 7. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Pyrrolidinol Compounds
Abstract
The pyrrolidinol framework, a deceptively simple five-membered saturated heterocycle bearing a hydroxyl group, represents one of the most powerful and versatile chiral building blocks in modern organic synthesis. Its ubiquity in natural products, pharmaceuticals, and as a cornerstone of asymmetric catalysis underscores a rich history of discovery and methodological innovation.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chiral pyrrolidinol core. We will traverse its historical origins, from early recognitions in natural products to the watershed moments in asymmetric synthesis that unlocked its true potential. Key synthetic strategies, including chiral pool approaches, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective reactions, will be detailed with an emphasis on the mechanistic rationale behind their efficacy. This guide aims to be a comprehensive resource, blending foundational history with practical, field-proven insights and detailed experimental protocols.
Introduction: The Pyrrolidinol Motif
The significance of the chiral pyrrolidinol scaffold lies in its unique combination of structural features. The sp³-rich, non-planar ring system allows for a three-dimensional exploration of chemical space, a highly desirable trait in drug design for optimizing interactions with biological targets.[3] The presence of a stereodefined hydroxyl group and a secondary amine provides two versatile handles for further functionalization, hydrogen bonding interactions, and attachment to other molecular fragments.
Pyrrolidinols are integral components of numerous bioactive molecules and approved pharmaceuticals.[1][4] Furthermore, their derivatives, particularly diarylprolinol ethers, have emerged as some of the most powerful and widely used organocatalysts, enabling a vast array of asymmetric transformations.[5][6] This dual role as both a key pharmacophore and a powerful catalytic entity makes a thorough understanding of its discovery and synthesis essential for any scientist working in the fields of medicinal chemistry and organic synthesis.
Historical Perspective: From Natural Occurrence to Synthetic Awakening
The story of chiral pyrrolidinols is intrinsically linked to the amino acid L-proline, a naturally abundant chiral building block. While specific, simple pyrrolidinol natural products are not as widespread as their more complex alkaloid relatives, the fundamental pyrrolidine ring is a common feature in nature.[2][7] For instance, pyrrolidine alkaloids have been isolated from various plant species, such as Codonopsis pilosula.[8] The initial forays into pyrrolidinol chemistry were largely centered on the modification of readily available chiral precursors from nature.
A pivotal moment in the history of pyrrolidine chemistry, and indeed all of asymmetric synthesis, was the discovery of proline-catalyzed intramolecular aldol reactions in 1971, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. This seminal work laid the groundwork for the explosion of organocatalysis decades later and highlighted the unique ability of the chiral pyrrolidine scaffold to control stereochemistry.
The true synthetic awakening for chiral pyrrolidinols, however, began with the development of robust methods for their asymmetric synthesis, moving beyond simple modifications of the chiral pool. These developments can be broadly categorized into several key eras of innovation.
The Evolution of Asymmetric Synthesis
The challenge in synthesizing chiral pyrrolidinols lies in controlling the absolute and relative stereochemistry of the substituents on the five-membered ring. Over the decades, chemists have devised ingenious strategies to overcome this challenge, evolving from reliance on nature's starting materials to the rational design of highly selective catalysts.
The Chiral Pool Approach: Nature's Blueprint
The most direct and historically significant route to chiral pyrrolidinols utilizes readily available, enantiopure starting materials from the "chiral pool." L-proline and L-hydroxyproline are the most common and cost-effective starting points.
A classic example is the synthesis of (S)-2-(hydroxymethyl)pyrrolidine, often referred to as (S)-prolinol. This is typically achieved by the reduction of L-proline or its esters using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This straightforward transformation provides access to a foundational chiral pyrrolidinol building block in high enantiopurity.
Similarly, carbohydrates have served as versatile starting materials. For instance, 2,3-O-isopropylidene-D-erythronolactol has been utilized to synthesize novel chiral pyrrolidines, demonstrating the utility of sugar-derived scaffolds.[5][9][10] Natural product-derived lactones have also been converted into chiral pyrrolidine-2,5-diones, which are precursors to a variety of pharmacologically important skeletons.[11][12]
Caption: Generalized catalytic cycle for asymmetric 1,3-dipolar cycloaddition.
Hofmann-Löffler-Freytag (HLF) Reaction: This classic reaction involves the intramolecular cyclization of an N-haloamine to form a pyrrolidine. [13]Historically, the reaction was conducted under harsh acidic conditions and proceeded via a radical mechanism. [14][15]The key step is an intramolecular 1,5-hydrogen atom transfer (HAT) from an unactivated C-H bond to a nitrogen-centered radical. For over 140 years, a highly enantioselective version remained elusive. [1]Recently, however, copper-catalyzed asymmetric variants have been developed that can generate enantioenriched pyrrolidines from simple oximes, representing a major breakthrough for this century-old transformation. [1] Asymmetric Reductions and Dihydroxylations: Chiral pyrrolidinols can also be synthesized from precursors containing other functional groups. The Corey-Itsuno (or CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. [16][17][18][19][20]By applying this to a suitable keto-pyrrolidine precursor, a chiral pyrrolidinol can be obtained with high enantioselectivity.
Similarly, the Sharpless asymmetric dihydroxylation allows for the conversion of alkenes into chiral vicinal diols with predictable stereochemistry. [21][22][23][24][25]These diols are versatile intermediates that can be converted into chiral pyrrolidinols through a series of functional group manipulations, such as conversion to a bis-mesylate followed by reaction with an amine. [26]
Quantitative Comparison of Synthetic Methods
The choice of synthetic route often depends on factors such as substrate scope, scalability, cost, and the desired level of stereocontrol. The following table provides a comparative summary of representative asymmetric methods for pyrrolidine synthesis.
| Method | Catalyst/Auxiliary | Substrate Class | Typical Yield (%) | Typical ee (%) | Reference |
| 1,3-Dipolar Cycloaddition | Pd-Phosphoramidite | Imines + TMM | 85-99 | 90-98 | [27] |
| 1,3-Dipolar Cycloaddition | Ag₂CO₃ / Sulfinyl Group | Azadienes + Ylides | 60-85 | >95 (dr) | [28] |
| Hofmann-Löffler-Freytag | Cu-Bisoxazoline | Oximes | 60-90 | 90-99 | [1] |
| 'Clip-Cycle' Aza-Michael | Chiral Phosphoric Acid | Bis-homoallylic amines | 70-95 | 90-99 | [29] |
| Asymmetric Reduction | Baker's Yeast | 1,4-Diketones | >80 | >98 | [26] |
| Asymmetric Alkylation | SAMP/RAMP Auxiliary | Ketone Hydrazones | 75-90 | >96 (de) | [30][31] |
Note: Yields and enantiomeric/diastereomeric excesses are highly substrate-dependent and the values presented are representative examples.
Analytical and Spectroscopic Characterization
The unambiguous characterization of chiral pyrrolidinol compounds is critical for confirming their structure and assessing their stereochemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for structural elucidation. For a typical N-Boc protected 3-pyrrolidinol, the following spectral features are characteristic: [32][33]
-
¹H NMR:
-
A broad singlet around 1.45 ppm corresponding to the nine protons of the tert-butyl group.
-
A multiplet around 4.3-4.4 ppm for the proton on the carbon bearing the hydroxyl group (CH-OH).
-
A series of multiplets between 3.2 and 3.6 ppm for the protons on the carbons adjacent to the nitrogen atom (CH₂-N).
-
Multiplets between 1.9 and 2.1 ppm for the remaining ring protons (CH₂).
-
A broad signal for the hydroxyl proton, which can be exchanged with D₂O.
-
-
¹³C NMR:
-
A signal around 154.7 ppm for the carbonyl carbon of the Boc group.
-
A signal around 79.5 ppm for the quaternary carbon of the Boc group.
-
A signal around 70.5 ppm for the carbon bearing the hydroxyl group (C-OH).
-
Signals between 44 and 53 ppm for the carbons adjacent to the nitrogen.
-
A signal around 34 ppm for the remaining ring carbon.
-
A signal around 28.6 ppm for the methyl carbons of the Boc group.
-
Note: Chemical shifts are reported in ppm relative to a standard and are solvent-dependent. The data provided is for CDCl₃. [32][34]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-Boc-3-pyrrolidinol, electrospray ionization (ESI) would typically show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation often involves the loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da).
Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess (ee) of a chiral pyrrolidinol is paramount. Chiral HPLC is the gold standard for this analysis. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
Commonly used CSPs include polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based columns. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is crucial for achieving baseline separation.
Experimental Protocols
To provide a practical context, this section outlines a representative experimental procedure.
Protocol: Asymmetric Reduction of N-Boc-3-pyrrolidinone via CBS Reduction
This protocol describes the enantioselective reduction of a prochiral ketone to a chiral alcohol using the Corey-Itsuno catalyst.
Materials:
-
N-Boc-3-pyrrolidinone
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Catalyst Addition: Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) via syringe. Stir the mixture for 10 minutes.
-
Reductant Addition: Add the borane-THF complex (0.6 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Reaction Monitoring: Stir the reaction at -40 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol at -40 °C. Allow the mixture to warm to room temperature.
-
Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (R)-N-Boc-3-pyrrolidinol.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess by chiral HPLC analysis.
Industrial Applications and Future Outlook
The scalability of chiral pyrrolidinol synthesis is a critical consideration for their use in pharmaceutical manufacturing. While many academic methods provide excellent stereoselectivity, they may not be amenable to large-scale production due to cost, safety concerns (e.g., use of LiAlH₄ or pyrophoric reagents), or difficult purifications.
Recent advances in continuous flow chemistry are addressing these challenges, enabling rapid, scalable, and highly diastereoselective syntheses of chiral pyrrolidines with high throughput. This technology offers improved heat and mass transfer, enhanced safety, and the potential for automated optimization, making it highly attractive for industrial applications.
The future of chiral pyrrolidinol chemistry will likely focus on the development of even more efficient and sustainable catalytic methods. This includes the use of earth-abundant metal catalysts, further advancements in organocatalysis and biocatalysis, and the application of machine learning and computational chemistry to predict optimal catalysts and reaction conditions. As our ability to synthesize these privileged scaffolds with ever-increasing precision and efficiency grows, so too will their impact on drug discovery and the broader field of chemical synthesis.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted isolation and identification of bioactive pyrrolidine alkaloids from <i>Codonopsis pilosula</i> using characteristic fragmentation-assisted mass spectral networking [cjnmcpu.com]
- 9. Synthesis of a new chiral pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 14. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 17. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 19. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
- 22. mdpi.com [mdpi.com]
- 23. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 26. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 30. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 31. web.mit.edu [web.mit.edu]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]
- 34. macmillan.princeton.edu [macmillan.princeton.edu]
The Strategic deployment of 3-Methylpyrrolidin-3-ol Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Ascendancy of Saturated Heterocycles in Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from flat, aromatic structures towards more three-dimensional molecular frameworks. This evolution is driven by the need to access novel chemical space and to design drug candidates with improved physicochemical properties and target engagement. Saturated heterocycles, and in particular the pyrrolidine scaffold, have emerged as privileged structures in this pursuit.[1] Their inherent non-planar geometry allows for a more sophisticated exploration of protein binding pockets, often leading to enhanced potency and selectivity.[2][3] This guide provides an in-depth technical overview of a particularly valuable chiral building block: 3-methylpyrrolidin-3-ol hydrochloride. We will explore its synthesis, characterization, and strategic application in the design of next-generation therapeutics, with a focus on Janus kinase (JAK) inhibitors.
Physicochemical Properties and Stereochemical Considerations
This compound is a chiral compound existing as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions and for use in biological assays.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [4] |
| Molecular Weight | 137.61 g/mol | [4] |
| Appearance | Solid | [5] |
| Chirality | Exists as (R) and (S) enantiomers | [6] |
The stereochemistry at the C3 position is of paramount importance in drug design. The precise spatial arrangement of the methyl and hydroxyl groups can profoundly influence the binding affinity and selectivity of a drug molecule for its biological target.[2] The choice between the (R)- and (S)-enantiomer is a critical decision in the drug discovery process, often dictated by detailed structure-activity relationship (SAR) studies.
Enantioselective Synthesis: Accessing the Chiral Scaffolds
The ability to produce enantiomerically pure 3-methylpyrrolidin-3-ol is crucial for its application in medicinal chemistry. Several synthetic strategies have been developed to access both the (R)- and (S)-enantiomers. While a definitive, universally adopted protocol is not available in the public domain, a general and robust approach involves the asymmetric reduction of a suitable precursor or the chiral resolution of a racemic mixture.
A plausible and efficient synthetic route, adapted from methodologies for similar chiral building blocks, is outlined below. This approach leverages the readily available starting material, diethyl 2-methylsuccinate.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of enantiopure this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Methylpyrrolidine-2,5-dione
-
To a solution of diethyl 2-methylsuccinate in an anhydrous aprotic solvent (e.g., toluene), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux to drive the Dieckmann condensation.
-
After completion, quench the reaction with a proton source (e.g., acetic acid) and perform an aqueous workup.
-
The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation (e.g., refluxing in aqueous HCl) to yield 3-methylpyrrolidine-2,5-dione.
-
Purify the product by crystallization or chromatography.
Causality: The Dieckmann condensation is a classic method for forming five-membered rings. The choice of a strong, non-nucleophilic base like NaH is critical to deprotonate the α-carbon of the ester, initiating the intramolecular cyclization. The subsequent acidic workup serves to both hydrolyze the ester and decarboxylate the resulting β-keto acid, leading to the desired succinimide derivative.
Step 2: Reduction to racemic 3-Methylpyrrolidin-3-ol
-
In a flame-dried flask under an inert atmosphere, suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Cool the suspension to 0 °C and add a solution of 3-methylpyrrolidine-2,5-dione in the same solvent dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain racemic 3-methylpyrrolidin-3-ol.
Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing both the amide and ketone functionalities of the succinimide ring to the corresponding amine and alcohol, respectively. The use of anhydrous conditions is paramount to prevent the violent reaction of LiAlH₄ with water.
Step 3: Chiral Resolution and Salt Formation
-
Dissolve the racemic 3-methylpyrrolidin-3-ol in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as a tartaric acid derivative (e.g., di-p-toluoyl-L-tartaric acid), in the same solvent.
-
Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of solution.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberate the free base of the desired enantiomer by treating the diastereomeric salt with a base (e.g., aqueous sodium carbonate) and extract with an organic solvent.
-
To obtain the hydrochloride salt, bubble dry HCl gas through a solution of the enantiomerically pure free base in an anhydrous solvent like diethyl ether, or add a solution of HCl in a suitable solvent.
-
Collect the precipitated hydrochloride salt by filtration and dry under vacuum.
Causality: Chiral resolution relies on the principle that diastereomers have different physical properties, including solubility. By forming diastereomeric salts with a chiral acid, the two enantiomers of the amine can be separated by fractional crystallization. The choice of resolving agent and solvent system is critical and often requires empirical optimization.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized building block.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the pyrrolidine ring protons, and the hydroxyl and amine protons. The chemical shifts and coupling patterns will be consistent with the 3-methylpyrrolidin-3-ol structure. For the hydrochloride salt, the amine proton signal will be shifted downfield. |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrrolidine ring and the methyl group. The chemical shift of the quaternary carbon bearing the methyl and hydroxyl groups will be a key diagnostic signal. |
| Mass Spectrometry | The molecular ion peak corresponding to the free base (m/z = 102.09) and characteristic fragmentation patterns. |
| Chiral HPLC | Separation of the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (ee). |
Illustrative ¹H NMR Data for a Structurally Similar Compound, (R)-(-)-1-Methyl-3-pyrrolidinol: (CDCl₃, 300 MHz): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), and 4.20-4.30 (m, 1H).[7] This data can serve as a useful reference for the characterization of 3-methylpyrrolidin-3-ol, with the understanding that the absence of the N-methyl group will alter the spectrum accordingly.
Application in Medicinal Chemistry: A Case Study in JAK Inhibitors
The 3-methylpyrrolidin-3-ol scaffold has found significant application in the development of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[8]
The Role of the 3-Methylpyrrolidin-3-ol Moiety in JAK Inhibitors
The JAK family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory and autoimmune disorders. Small molecule inhibitors that target the ATP-binding site of JAKs have proven to be effective therapeutic agents. The design of these inhibitors often involves the incorporation of a heterocyclic scaffold that can form key interactions within the binding pocket.
-
Vectorial Projection and Spanning Unexplored Regions of the Binding Site: The pyrrolidine ring acts as a rigid scaffold that projects its substituents into specific regions of the enzyme's active site. The stereochemistry at the C3 position dictates the precise vector of the methyl and hydroxyl groups.
-
Formation of Key Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the hinge region or other parts of the ATP-binding pocket. This can significantly contribute to the potency of the inhibitor.
-
Modulation of Physicochemical Properties: The introduction of the polar hydroxyl group can improve the solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of the drug candidate. The methyl group can fill a hydrophobic pocket, enhancing binding affinity through van der Waals interactions.
-
Metabolic Stability: The geminal methyl group can sterically hinder metabolic attack on the adjacent hydroxyl group or the pyrrolidine ring, potentially improving the metabolic stability and half-life of the drug.[2]
Structure-Activity Relationship (SAR) Insights
The development of JAK inhibitors is a testament to the power of iterative SAR studies. The substitution pattern on the pyrrolidine ring is a key area of exploration for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationship of the 3-methylpyrrolidin-3-ol moiety in a hypothetical JAK inhibitor.
Systematic modifications of the 3-position of the pyrrolidine ring in various inhibitor scaffolds have demonstrated the profound impact of this position on biological activity. For instance, the replacement of a hydrogen with a methyl group can enhance potency by displacing water molecules from a hydrophobic pocket and increasing the entropic contribution to binding. The stereochemistry of this methyl group is often critical, with one enantiomer displaying significantly higher activity than the other. The addition of the hydroxyl group provides a handle for forming specific hydrogen bonds that can anchor the inhibitor in the active site.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chiral building block for modern medicinal chemistry. Its three-dimensional structure, coupled with the strategic placement of functional groups, provides a powerful tool for designing potent and selective drug candidates. The successful application of the broader pyrrolidine scaffold in numerous approved drugs, particularly in the area of kinase inhibitors, underscores the potential of this specific building block. As our understanding of the structural biology of drug targets continues to grow, the demand for well-defined, enantiomerically pure building blocks like 3-methylpyrrolidin-3-ol will undoubtedly increase. Future work in this area will likely focus on the development of more efficient and scalable enantioselective syntheses and the exploration of this scaffold in a wider range of therapeutic targets.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-Methyl-pyrrolidin-3-ol | 1312756-35-6 [sigmaaldrich.com]
- 5. (3S)-3-methylpyrrolidin-3-ol | C5H11NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 7. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 8. US8987283B2 - Pyrrolo[2,3-D]pyrimidine compounds - Google Patents [patents.google.com]
The Strategic Application of 3-Methylpyrrolidine Derivatives in Modern Drug Discovery
An In-depth Technical Guide:
Authored for: Drug Development Professionals, Researchers, and Scientists
Executive Summary
The 3-methylpyrrolidine scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its inherent three-dimensionality, coupled with the critical stereocenter at the C3 position, provides a robust framework for designing highly potent and selective therapeutic agents. This guide delves into the core principles governing the application of this scaffold, moving from foundational synthetic strategies and nuanced structure-activity relationships (SAR) to tangible therapeutic applications and detailed experimental workflows. We will explore how the specific orientation of the 3-methyl group can dictate pharmacological outcomes, turning a simple alkyl substituent into a powerful tool for molecular recognition and target modulation. This document is intended as a practical and authoritative resource for scientists engaged in the discovery and development of next-generation small molecule therapeutics.
The 3-Methylpyrrolidine Motif: A Cornerstone of 3D Chemical Space
In an era of drug discovery increasingly focused on moving beyond flat, aromatic systems, sp3-hybridized scaffolds that effectively sample three-dimensional (3D) space are paramount.[1][2] The non-planar, puckered nature of the pyrrolidine ring allows for precise spatial projection of substituents, which is critical for optimizing interactions with complex biological targets.[3]
The introduction of a methyl group at the 3-position confers several strategic advantages:
-
Stereochemical Control: It creates a chiral center, allowing for the synthesis of (R)- and (S)-enantiomers. As will be detailed, this stereochemistry is often the deciding factor in a compound's biological activity and selectivity.[3]
-
Hydrophobic Interactions: The methyl group provides a well-defined hydrophobic feature that can engage with corresponding pockets in a protein's binding site, enhancing affinity and potency.
-
Conformational Rigidity: It can restrict the conformational flexibility of the pyrrolidine ring, locking it into a bioactive conformation and reducing the entropic penalty of binding.
-
Metabolic Stability: The methyl group can serve as a metabolic block, preventing undesirable oxidation at the C3 position and improving the pharmacokinetic profile of a drug candidate.
Core Synthetic Strategies for Stereocontrolled Access
The development of robust and scalable methods for the stereoselective synthesis of 3-methylpyrrolidines is crucial for their exploration in drug discovery. The primary approaches include asymmetric synthesis and chiral pool-based methods.
Asymmetric [3+2] Cycloaddition
One of the most powerful methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and an electron-deficient alkene.[3][4] The use of chiral auxiliaries or catalysts can render this reaction highly stereoselective, providing access to enantiomerically pure pyrrolidine derivatives.
Diagram 1: Asymmetric [3+2] Cycloaddition Workflow
Caption: General workflow for catalytic asymmetric [3+2] cycloaddition.
Palladium-Catalyzed Hydroarylation
For the direct synthesis of 3-aryl pyrrolidines, a privileged structural class with potent biological activity, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has emerged as an efficient method.[5] This approach avoids the need for protecting groups on the nitrogen, providing direct access to bioactive N-alkyl pyrrolidines.[5]
Therapeutic Landscape and Structure-Activity Relationships (SAR)
The 3-methylpyrrolidine scaffold is found in a diverse range of bioactive agents, targeting everything from neurotransmitter receptors to enzymes involved in cancer progression. The SAR is often exquisitely sensitive to the stereochemistry at the C3 position.
Case Study: Estrogen Receptor α (ERα) Antagonism
In the context of breast cancer therapy, the stereospecific orientation of the 3-methylpyrrolidine moiety can determine whether a compound acts as a selective estrogen receptor degrader (SERD). Fanning et al. demonstrated that a derivative with a (3R)-methylpyrrolidine acts as a pure ERα antagonist and SERD, while the corresponding (3S)-methylpyrrolidine enantiomer and the unsubstituted analog do not.[3] The (R)-methyl group induces a specific conformational change in the H11-12 loop of the ERα protein, leading to the desired antagonistic profile.[3] This provides a compelling example of stereochemistry dictating the mechanism of action.
Central Nervous System (CNS) Targets
The 3-methylpyrrolidine core is prevalent in molecules targeting CNS receptors and transporters.
-
Dopamine and Serotonin Receptors: 1-Propyl-3-aryl pyrrolidines are potent and selective ligands for these key neurotransmitter receptors, making them valuable probes for neurological and psychiatric disorders.[5]
-
GABA Transporters: Derivatives of (R)-pyrrolidine-3-carboxylic acid have been developed as potent inhibitors of GABA uptake, a mechanism relevant for treating epilepsy and other seizure disorders.[6]
-
Synthetic Cathinones: On the other side of the therapeutic spectrum, the pyrrolidine ring is a defining feature of many potent synthetic cathinones like α-PVP and MDPV.[7][8] These compounds are powerful inhibitors of the dopamine transporter (DAT), and their high abuse potential is directly linked to their potency and selectivity for DAT.[7]
Enzyme Inhibition
-
Aldo-Keto Reductase (AKR1C3): This enzyme is implicated in the progression of prostate and breast cancers. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been developed as potent and selective non-carboxylate inhibitors of AKR1C3.[9] SAR studies revealed that the pyrrolidinone ring's position and electronic nature were critical for activity.[9]
Table 1: Structure-Activity Relationship (SAR) Summary
| Target Class | Moiety | Stereochemistry | Impact on Activity |
| Estrogen Receptor α | 3-Methylpyrrolidine | (R)-enantiomer | Induces pure antagonism and receptor degradation; (S)-enantiomer is inactive.[3] |
| Dopamine Transporter | Pyrrolidine Ring | N/A | Increases lipophilicity and blood-brain barrier permeability, enhancing CNS activity.[10] |
| GABA Transporter | Pyrrolidine-3-carboxylic acid | (R)-enantiomer | Serves as a key scaffold for potent inhibitors.[6] |
| AKR1C3 Enzyme | Pyrrolidin-2-one | N/A (Planar) | Position and electronics are critical; does not interact directly with the oxyanion hole.[9] |
Key Experimental Protocols and Methodologies
Translating the potential of the 3-methylpyrrolidine scaffold into tangible drug candidates requires rigorous and reproducible experimental validation.
Protocol: Synthesis of a 3-Aryl-N-Propylpyrrolidine via Pd-Catalyzed Hydroarylation
This protocol is adapted from methodologies developed for the direct synthesis of 3-substituted pyrrolidines, a class of molecules with demonstrated activity at dopamine and serotonin receptors.[5]
Diagram 2: Experimental Workflow for Pd-Catalyzed Hydroarylation
Caption: Step-by-step workflow for the synthesis of a 3-aryl-pyrrolidine derivative.
Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask is charged with a magnetic stir bar and placed under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Loading: Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos ligand (4 mol%), and the desired aryl bromide (1.0 eq) are added to the flask.
-
Solvent Addition: Anhydrous toluene is added via syringe.
-
Reactant Addition: N-propyl-2,3-dihydropyrrole (1.2 eq) is added, followed by the slow addition of a formic acid/base mixture (e.g., formic acid and triethylamine) which serves as the hydride source.
-
Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, the reaction is cooled to room temperature, quenched with saturated sodium bicarbonate solution, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure 3-aryl-N-propylpyrrolidine.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Dopamine Transporter (DAT) Inhibition Assay
This protocol describes a fluorescence-based uptake inhibition assay to determine the potency (IC₅₀) of a test compound against the human dopamine transporter, a key target for CNS-active 3-methylpyrrolidine derivatives.[7]
Diagram 3: Workflow for DAT Inhibition Assay
Caption: Workflow for a cell-based fluorescent dopamine transporter inhibition assay.
Step-by-Step Methodology:
-
Cell Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are seeded into black, clear-bottom 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the 3-methylpyrrolidine test compound is prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). A vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., cocaine) are included.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with assay buffer. The compound dilutions are then added to the wells, and the plate is incubated for 10-20 minutes at 37°C.
-
Substrate Addition: A fluorescent DAT substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, ASP+) is added to all wells to initiate the uptake.
-
Signal Detection: The plate is immediately transferred to a fluorescence plate reader. The fluorescence intensity is measured kinetically over 10-30 minutes using appropriate excitation and emission wavelengths (e.g., ~485 nm excitation / ~610 nm emission for ASP+).
-
Data Analysis: The rate of uptake (slope of the fluorescence vs. time curve) is calculated for each concentration. The data are normalized to the vehicle control (100% activity) and a maximal inhibition control (0% activity). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Future Outlook and Conclusion
The 3-methylpyrrolidine scaffold is a testament to the power of stereochemical and conformational control in drug design. Its proven success in diverse therapeutic areas, from smoking cessation to oncology, ensures its continued relevance. Future advancements will likely focus on:
-
Novel Synthetic Methods: Developing new catalytic systems to access an even broader range of stereochemically complex and diversely substituted 3-methylpyrrolidines.
-
Diversity-Oriented Synthesis: Using the pyrrolidine core as a starting point to build complex, 3D-rich fragment libraries for screening against novel and challenging targets.[2]
-
Computational Integration: Employing advanced computational chemistry and molecular dynamics to better predict the conformational preferences of substituted pyrrolidines and their interactions with protein targets, thereby accelerating the design-synthesis-test cycle.
References
- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thermochemical properties of 3-Methylpyrrolidin-3-ol hydrochloride
An In-depth Technical Guide to the Thermochemical Properties of 3-Methylpyrrolidin-3-ol Hydrochloride
Abstract: This technical guide provides a comprehensive analysis of the thermochemical properties of this compound, a key building block in modern medicinal chemistry. Recognizing the frequent scarcity of complete datasets for novel intermediates, this document presents an integrated strategy combining established experimental thermal analysis techniques with robust computational thermochemistry. We detail the protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability, phase transitions, and decomposition kinetics. Furthermore, we outline a validated computational workflow for deriving fundamental thermochemical data, such as the enthalpy of formation and heat capacity. The resulting data is contextualized within the drug development lifecycle, offering researchers and process chemists critical insights for ensuring process safety, guiding formulation strategies, and predicting long-term stability.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] Its non-planar, saturated structure allows for a thorough exploration of pharmacophore space, which is often critical for achieving high target affinity and selectivity.[1] this compound, a specific derivative, serves as a versatile chiral building block in the synthesis of novel therapeutics, including treatments for inflammatory disorders.[2][3]
A deep understanding of a compound's thermochemical properties is not merely academic; it is a cornerstone of safe, scalable, and robust drug development. Properties such as enthalpy of formation, heat capacity, and thermal decomposition profile are critical for:
-
Process Safety and Hazard Analysis: Identifying and mitigating risks of thermal runaway during synthesis and scale-up.
-
Polymorph Screening and Stability: Understanding the energy landscape of different solid forms.
-
Formulation Development: Ensuring compatibility with excipients and predicting long-term shelf-life.
-
Computational Modeling: Providing accurate parameters for molecular dynamics and other predictive models.
This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize the thermochemical profile of this compound.
Synthesis and Structural Confirmation
The industrial-scale synthesis of pyrrolidinol derivatives is a well-established field, often involving the cyclization of acyclic precursors or the modification of existing pyrrolidine rings.[4][5] A common and efficient route to N-alkylated pyrrolidinols involves the reductive amination of a suitable pyrrolidin-3-ol precursor.[6]
A plausible synthetic pathway for this compound is outlined below. The final step involves treatment with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often preferred for purification and handling in pharmaceutical settings.
Caption: Proposed synthetic pathway for this compound.
Purity and Identity Confirmation
Before any thermochemical analysis, the identity and purity of the synthesized compound must be rigorously confirmed. A standard suite of analytical techniques includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and connectivity. Spectroscopic data for related structures can serve as a reference.[7][8]
-
Mass Spectrometry (MS): To verify the molecular weight of the free base and observe the expected isotopic pattern for the hydrochloride salt.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the ammonium salt, and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, ideally >98% for accurate thermochemical measurements.
Thermochemical Property Determination: An Integrated Approach
Experimental Thermal Analysis
Experimental techniques like DSC and TGA are indispensable for characterizing the thermal behavior and stability of a substance under controlled conditions.
3.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for identifying melting points, enthalpies of fusion (ΔHfus), glass transitions (Tg), and measuring heat capacity (Cp).
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal is crucial to prevent mass loss from sublimation or decomposition.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min flow rate).[10]
-
Cool the sample back to 25 °C.
-
Perform a second heating scan under the same conditions to observe any changes in the material's properties after melting and recrystallization.[10]
-
-
Data Analysis:
-
Melting Point (Tm): Determined as the onset or peak of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak.
-
Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow curve.
-
3.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine thermal stability, identify decomposition temperatures, and study reaction kinetics.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Place 5-10 mg of the sample in an open ceramic or aluminum pan.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
-
Data Analysis:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a key indicator of thermal stability.
-
Decomposition Profile: The TGA curve reveals whether decomposition occurs in single or multiple steps. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.
-
Caption: Standard experimental workflow for thermal analysis using DSC and TGA.
Computational Thermochemistry
When experimental data for properties like the standard enthalpy of formation (ΔH_f°) is unavailable, high-level quantum chemical calculations provide a reliable alternative.[11][12] Modern composite methods like Gaussian-n (e.g., G3MP2) or Complete Basis Set (e.g., CBS-QB3) can predict thermochemical properties with chemical accuracy (typically within 5 kJ/mol).[11][13]
Computational Workflow
-
Conformational Search: For a flexible molecule like 3-Methylpyrrolidin-3-ol, identify the lowest-energy conformer using a force-field based method.[12]
-
Geometry Optimization: Optimize the geometry of the lowest-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-311G(2d,d,p) level of theory.[13]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy Calculation: Perform a high-accuracy single-point energy calculation using a more sophisticated method, such as CCSD(T), as part of a composite method like CBS-QB3.[11]
-
Enthalpy of Formation Calculation: Calculate the standard enthalpy of formation (ΔH_f°(298.15 K)) using the atomization energy method or isodesmic reactions. The total atomization energy approach is commonly employed in composite methods.[11]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 7. (3-Methylpyrrolidin-3-Yl)Methanol Hydrochloride(1354792-84-9) 1H NMR spectrum [chemicalbook.com]
- 8. (3R)-3-methylpyrrolidin-3-ol(392338-65-7) 1H NMR spectrum [chemicalbook.com]
- 9. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Application of the Thermal Analysis of Frozen Aqueous Solutions to Assess the Miscibility of Hyaluronic Acid and Polymers Used for Dissolving Microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Tertiary Amino Alcohols in Synthesis
An In-depth Technical Guide to the Reactivity Profile of Tertiary Amino Alcohols: The Case of 3-Methylpyrrolidin-3-ol
Tertiary amino alcohols, and specifically scaffolds like 3-Methylpyrrolidin-3-ol, represent a cornerstone class of intermediates in modern medicinal chemistry and materials science. Their unique bifunctional nature, combining a sterically hindered yet reactive tertiary alcohol with a nucleophilic amine, provides a rich platform for building molecular complexity. The pyrrolidine ring, a prevalent motif in bioactive natural products and pharmaceuticals, offers a rigid, three-dimensional structure that is highly sought after in drug design to explore chemical space effectively.[1][2] This guide provides a detailed exploration of the reactivity profile of 3-Methylpyrrolidin-3-ol, offering field-proven insights into the causal mechanisms that govern its transformations and its strategic application in complex molecule synthesis.
Core Physicochemical Properties
A foundational understanding of a molecule's physical characteristics is paramount to predicting its behavior in a reaction environment.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO | [3] |
| Molecular Weight | 101.15 g/mol | [3][4] |
| IUPAC Name | 3-methylpyrrolidin-3-ol | [3] |
| CAS Number | 125032-87-3 | [3][5] |
| Topological Polar Surface Area | 23.47 Ų | [6] |
| XLogP3-AA (LogP) | -0.5 | [3][4] |
Reactivity at the Tertiary Alcohol Center
The tertiary alcohol is the defining feature of 3-Methylpyrrolidin-3-ol, and its reactivity is fundamentally different from that of primary or secondary alcohols. This distinction is almost entirely dictated by the absence of an α-hydrogen (a hydrogen atom on the carbon bearing the hydroxyl group).
Resistance to Oxidation
In classical organic chemistry, the oxidation of tertiary alcohols is notoriously difficult and generally does not occur without the cleavage of carbon-carbon bonds.[7][8] Reagents like chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), and pyridinium chlorochromate (PCC) are ineffective because the typical oxidation mechanism requires the removal of an α-hydrogen, which is absent in a tertiary alcohol.[9][10]
-
Causality: The initial step in alcohol oxidation often involves the formation of a chromate ester (or similar intermediate), followed by an E2-like elimination of H₂O and the reduced metal species. This elimination requires an α-proton to be abstracted. Lacking this proton, 3-Methylpyrrolidin-3-ol is stable under these conditions, a property that can be exploited for selective reactions elsewhere in the molecule.
However, modern catalytic systems have begun to challenge this paradigm. For instance, photocatalytic conversion on rutile TiO₂(110) has shown that tertiary alcohols can undergo an unexpected disproportionation reaction to yield an alkane and a ketone, demonstrating that C-C bond cleavage can be achieved selectively under specific, non-classical conditions.[11]
Acid-Catalyzed Dehydration (Elimination)
Tertiary alcohols readily undergo acid-catalyzed dehydration to form alkenes.[12] This reaction proceeds via an E1 (Elimination, unimolecular) mechanism, a pathway favored due to the formation of a relatively stable tertiary carbocation intermediate.
-
Mechanism Insight: The reaction is initiated by the protonation of the hydroxyl group by an acid (e.g., H₂SO₄), converting it into a good leaving group (-OH₂⁺). The departure of a water molecule generates a planar tertiary carbocation. A weak base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond. For 3-Methylpyrrolidin-3-ol, this would yield 3-methyl-2,3-dihydro-1H-pyrrole.
Caption: E1 Dehydration Mechanism of a Tertiary Alcohol.
Substitution Reactions (Sₙ1)
Conversion of the tertiary alcohol to an alkyl halide proceeds efficiently with hydrohalic acids (HCl, HBr) via an Sₙ1 (Substitution, nucleophilic, unimolecular) mechanism.[12] The mechanistic steps are nearly identical to the E1 pathway, diverging only in the final step.
-
Expertise in Action: The choice between Sₙ1 and E1 is often temperature-dependent. Higher temperatures favor elimination (E1) due to its higher activation energy and greater increase in entropy. To favor substitution, the reaction is typically run at lower temperatures (e.g., 0 °C). After the stable tertiary carbocation is formed, a halide ion (Cl⁻ or Br⁻) acts as a nucleophile, attacking the carbocation to form the 3-halo-3-methylpyrrolidine product.
Esterification
Esterifying tertiary alcohols using the classic Fischer esterification method (a carboxylic acid with an acid catalyst) is generally inefficient.[13] The harsh acidic conditions and elevated temperatures required for the reaction strongly favor the competing E1 dehydration pathway.[12] Furthermore, the significant steric bulk around the tertiary hydroxyl group hinders the nucleophilic attack of the alcohol onto the protonated carboxylic acid.
-
Protocol Recommendation: To achieve esterification, alternative methods that avoid strong acid and high heat are necessary. A common and effective strategy is to convert the carboxylic acid to a more reactive acyl chloride or anhydride. The acyl chloride can then react with the tertiary alcohol, often in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the HCl byproduct.
Reactivity at the Nitrogen Center
The pyrrolidine nitrogen in 3-Methylpyrrolidin-3-ol is a secondary amine, making it both basic and nucleophilic. This allows for a range of synthetically useful transformations.
N-Alkylation and N-Methylation
The secondary amine can be readily alkylated to form a tertiary amine. A particularly common and important transformation is N-methylation to produce compounds like 1,3-dimethylpyrrolidin-3-ol. This is often achieved via reductive amination.
-
Eschweiler-Clarke Reaction: A classic method that uses formic acid as the reducing agent and formaldehyde as the carbon source.[14]
-
Catalytic Hydrogenation: This method involves reacting the secondary amine with formaldehyde (or paraformaldehyde) in the presence of a hydrogenation catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[15][16] This is often a cleaner and higher-yielding industrial process.
Caption: Workflow for N-Methylation via Reductive Amination.
N-Acylation
The nucleophilic secondary amine reacts readily with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding, often performed in the presence of a base (like triethylamine or pyridine) to scavenge the acid byproduct.
Experimental Protocols
Protocol 1: N-Methylation of (R)-3-Hydroxypyrrolidine via Eschweiler-Clarke Reaction
This protocol describes the synthesis of (R)-1-methyl-3-hydroxypyrrolidine, a closely related and commercially significant analogue. The principles are directly applicable to the N-methylation of 3-Methylpyrrolidin-3-ol.
-
Source Basis: Adapted from the procedure described by ChemicalBook.[14]
-
Methodology:
-
To a 100 mL round-bottom flask, add (R)-3-hydroxypyrrolidine (2 g), tetrahydrofuran (THF, 25 mL), paraformaldehyde (0.49 g), and 90% formic acid (1.5 g).
-
Equip the flask with a reflux condenser and stir the reaction mixture under reflux for 5 hours, or until all solids have completely dissolved.
-
Cool the reaction system to 0 °C using an ice bath.
-
Slowly add 10 N sodium hydroxide solution to adjust the pH to approximately 10. Causality: This step neutralizes the formic acid and deprotonates the product, making it soluble in the organic phase.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and remove the solvent (THF) by distillation under reduced pressure to yield the oily product, (R)-1-methyl-3-hydroxypyrrolidine.
-
Applications in Drug Discovery
The rigid, three-dimensional structure of the pyrrolidine ring is a privileged scaffold in drug design.[17] The stereochemistry of substituents on the ring can dramatically influence biological activity by altering the binding mode to target proteins.[1]
-
Chiral Building Block: Enantiomerically pure versions, such as (R)-(-)-1-Methyl-3-pyrrolidinol, are valuable synthetic intermediates. They have been used in the asymmetric synthesis of DNA methyltransferase inhibitors and as precursors for adenosine A2A antagonists.[14]
-
Modulation of Physicochemical Properties: The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/basic center (amine) allows for fine-tuning of a drug candidate's solubility, lipophilicity (LogP), and pKa, which are critical for optimizing pharmacokinetic profiles.
Conclusion
3-Methylpyrrolidin-3-ol and its derivatives are versatile synthetic intermediates whose reactivity is governed by the distinct and often complementary properties of the tertiary alcohol and the secondary/tertiary amine. The resistance of the tertiary alcohol to standard oxidation, coupled with its propensity for Sₙ1/E1 reactions, allows for selective transformations. Simultaneously, the nucleophilic nitrogen center provides a reliable handle for introducing a wide array of functional groups via alkylation and acylation. A thorough understanding of these reactivity profiles, grounded in mechanistic principles, is essential for researchers aiming to leverage this powerful scaffold in the rational design and synthesis of novel, biologically active compounds.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-3-methylpyrrolidin-3-ol | C5H11NO | CID 67250199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 8. byjus.com [byjus.com]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. savemyexams.com [savemyexams.com]
- 11. Reactions in the Photocatalytic Conversion of Tertiary Alcohols on Rutile TiO2(110) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. (R)-(-)-1-Methyl-3-pyrrolidinol | 104641-60-3 [chemicalbook.com]
- 15. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 16. data.epo.org [data.epo.org]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
The Unseen Architect: 3-Methylpyrrolidin-3-ol Hydrochloride as a Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyrrolidin-3-ol hydrochloride, a seemingly simple heterocyclic compound, represents a critical nexus in the intricate world of medicinal chemistry. While not a therapeutic agent in its own right, its true significance lies in its role as a sophisticated molecular scaffold—a foundational building block upon which potent and selective drugs are constructed. This technical guide delves into the multifaceted utility of this compound, moving beyond a superficial examination of its properties to illuminate its profound impact on the mechanism of action of the pioneering therapeutics it helps create. We will explore its structural significance, its role in the synthesis of targeted therapies, and provide a comprehensive overview of the biological systems modulated by the final drug products. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the strategic value of this pivotal chemical intermediate.
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and highly valued motif in drug discovery. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its importance. The significance of the pyrrolidine scaffold can be attributed to several key features:
-
Three-Dimensionality: Unlike planar aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides crucial three-dimensional diversity. This allows for a more comprehensive exploration of the pharmacophore space, enabling more specific and potent interactions with biological targets.
-
Stereochemical Complexity: The chiral centers inherent in many substituted pyrrolidines, including 3-Methylpyrrolidin-3-ol, allow for the synthesis of stereoisomers with distinct pharmacological profiles. This is critical for optimizing efficacy and minimizing off-target effects.
-
Synthetic Tractability: The pyrrolidine ring is amenable to a wide array of synthetic modifications, allowing chemists to fine-tune the physicochemical properties of a drug candidate, such as solubility, lipophilicity, and metabolic stability.
This compound emerges as a particularly valuable derivative within this class. The presence of a hydroxyl group and a methyl group on the same carbon atom (C3) introduces a chiral center and a tertiary alcohol, offering unique steric and electronic properties that can be exploited in drug design.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem[1][2] |
| Molecular Weight | 137.61 g/mol | PubChem[1][2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| CAS Number | 921592-91-8 | PubChem[1] |
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it highly suitable for a variety of reaction conditions.
Role as a Key Synthetic Intermediate: Unlocking Therapeutic Potential
The primary biological relevance of this compound is realized through its incorporation into larger, more complex molecules with defined pharmacological activity. Its rigid, three-dimensional structure can impart conformational constraint to a drug molecule, which can be crucial for high-affinity binding to a biological target.
Below, we explore specific examples of therapeutic agents where 3-Methylpyrrolidin-3-ol serves as a critical building block, and we dissect the mechanism of action of these final drug products.
Case Study: Inhibition of Abl Kinases in Cancer Therapy
Patents: US2016200705, US9440976, US9278981
Certain benzamide derivatives designed as inhibitors of Abl1, Abl2, and Bcr-Abl1 kinases utilize the 3-Methylpyrrolidin-3-ol moiety. These kinases are critical drivers in several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein exhibits aberrant tyrosine kinase activity.
Mechanism of Action of the Final Drug Product:
The final benzamide derivatives act as ATP-competitive inhibitors of the Abl kinase domain. The 3-Methylpyrrolidin-3-ol fragment, incorporated into the inhibitor structure, plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase. This precise positioning allows for high-affinity interactions with key amino acid residues, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This, in turn, blocks the pro-proliferative and anti-apoptotic signaling pathways driven by the aberrant kinase activity.
Signaling Pathway:
References
Methodological & Application
Synthesis of (S)-3-Methylpyrrolidin-3-ol Hydrochloride: A Detailed Guide for Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1] The introduction of stereocenters into this five-membered nitrogen-containing heterocycle dramatically expands its chemical space, allowing for fine-tuned interactions with biological targets. (S)-3-Methylpyrrolidin-3-ol hydrochloride, a chiral tertiary alcohol, is a valuable building block in the synthesis of various pharmacologically active compounds, including muscarinic receptor antagonists and other central nervous system agents. Its specific stereochemistry and functional group array make it a crucial component for achieving desired potency and selectivity.
This comprehensive guide provides detailed application notes and protocols for the synthesis of (S)-3-Methylpyrrolidin-3-ol hydrochloride from two distinct and readily accessible chiral precursors. The methodologies presented are designed to be robust and scalable, catering to the needs of researchers and scientists in the drug development sector. We will delve into the causality behind experimental choices, ensuring a thorough understanding of each synthetic transformation.
Synthetic Strategy 1: Chiral Pool Synthesis from (S)-Malic Acid
This approach leverages the readily available and inexpensive chiral pool starting material, (S)-malic acid, to construct the chiral pyrrolidine core. The strategy involves the formation of a protected pyrrolidinone, introduction of the methyl group via a Grignard reaction, and subsequent deprotection and salt formation.
Workflow Overview
The overall synthetic workflow for this strategy is depicted below. The key steps include the formation of an N-benzyl succinimide derivative, reduction to the corresponding pyrrolidinol, oxidation to the ketone, diastereoselective methylation, and final deprotection and salt formation.
Caption: Synthetic workflow from (S)-Malic Acid.
Experimental Protocols
Step 1: Synthesis of N-Benzyl-(S)-3-hydroxysuccinimide
This initial step involves the condensation of (S)-malic acid with benzylamine to form the corresponding succinimide derivative. The reaction is typically driven by heating to remove the water formed during the cyclization.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-Malic Acid | 1.0 | 134.09 | 13.4 g |
| Benzylamine | 1.1 | 107.15 | 11.8 g |
| Toluene | - | - | 150 mL |
Protocol:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-malic acid (13.4 g, 0.1 mol) and toluene (150 mL).
-
Add benzylamine (11.8 g, 0.11 mol) to the suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude N-benzyl-(S)-3-hydroxysuccinimide, which can be used in the next step without further purification.
Causality: The use of a Dean-Stark apparatus is crucial for driving the equilibrium towards the product by removing water. Toluene is an excellent solvent for this azeotropic distillation.
Step 2: Synthesis of N-Benzyl-(S)-3-hydroxypyrrolidine
The succinimide is reduced to the corresponding pyrrolidinol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Benzyl-(S)-3-hydroxysuccinimide | 1.0 | 207.21 | 20.7 g |
| Lithium Aluminum Hydride (LiAlH₄) | 2.5 | 37.95 | 9.5 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |
Protocol:
-
To a dry 1 L three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (9.5 g, 0.25 mol) and anhydrous THF (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude N-benzyl-(S)-3-hydroxysuccinimide (20.7 g, 0.1 mol) in anhydrous THF (150 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (10 mL), 15% aqueous NaOH (10 mL), and water (30 mL).
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure to yield N-benzyl-(S)-3-hydroxypyrrolidine as an oil. The crude product can be purified by column chromatography.
Causality: LiAlH₄ is a potent reducing agent capable of reducing both the amide and the ester functionalities of the succinimide to the corresponding amine and alcohol. The Fieser workup (sequential addition of water, base, and water) is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating the aluminum salts for easy filtration.
Step 3: Synthesis of N-Benzylpyrrolidin-3-one
The secondary alcohol is oxidized to the corresponding ketone using a mild oxidation method such as the Swern oxidation to avoid over-oxidation.[2][3][4]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Benzyl-(S)-3-hydroxypyrrolidine | 1.0 | 177.24 | 17.7 g |
| Oxalyl Chloride | 1.5 | 126.93 | 19.0 g |
| Dimethyl Sulfoxide (DMSO) | 3.0 | 78.13 | 23.4 g |
| Triethylamine | 5.0 | 101.19 | 50.6 g |
| Dichloromethane (DCM) | - | - | 400 mL |
Protocol:
-
To a dry 1 L three-necked flask under a nitrogen atmosphere, add oxalyl chloride (19.0 g, 0.15 mol) and anhydrous DCM (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of DMSO (23.4 g, 0.3 mol) in anhydrous DCM (50 mL) dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes, then add a solution of N-benzyl-(S)-3-hydroxypyrrolidine (17.7 g, 0.1 mol) in anhydrous DCM (150 mL) dropwise, keeping the temperature below -60 °C.
-
Stir for an additional 30 minutes at -78 °C, then add triethylamine (50.6 g, 0.5 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Add water (100 mL) and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can be purified by column chromatography.
Causality: The Swern oxidation is a mild and efficient method for oxidizing secondary alcohols to ketones without the use of heavy metals.[3][4] The low temperature is critical to prevent side reactions and decomposition of the activated DMSO complex.[5]
Step 4: Synthesis of N-Benzyl-(S)-3-methylpyrrolidin-3-ol
The methyl group is introduced via a Grignard reaction with methylmagnesium bromide. The approach of the Grignard reagent is expected to occur from the less sterically hindered face of the ketone.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Benzylpyrrolidin-3-one | 1.0 | 175.23 | 17.5 g |
| Methylmagnesium Bromide (3.0 M in ether) | 1.2 | 119.24 | 40 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
Protocol:
-
To a dry 500 mL three-necked flask under a nitrogen atmosphere, add a solution of N-benzylpyrrolidin-3-one (17.5 g, 0.1 mol) in anhydrous THF (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide solution (40 mL of 3.0 M in ether, 0.12 mol) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography.
Causality: The Grignard reaction is a classic and effective method for forming carbon-carbon bonds by the addition of an organometallic reagent to a carbonyl group. The use of an ethereal solvent is essential for stabilizing the Grignard reagent.
Step 5: Synthesis of (S)-3-Methylpyrrolidin-3-ol Hydrochloride
The final steps involve the removal of the N-benzyl protecting group by catalytic hydrogenation, followed by the formation of the hydrochloride salt.[6][7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| N-Benzyl-(S)-3-methylpyrrolidin-3-ol | 1.0 | 191.27 | 19.1 g |
| 10% Palladium on Carbon (Pd/C) | - | - | 1.9 g |
| Methanol | - | - | 200 mL |
| Hydrochloric Acid (concentrated) | - | - | q.s. |
Protocol:
-
To a hydrogenation flask, add N-benzyl-(S)-3-methylpyrrolidin-3-ol (19.1 g, 0.1 mol) and methanol (200 mL).
-
Carefully add 10% Pd/C (1.9 g, 10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-methylpyrrolidin-3-ol.
-
Dissolve the crude amine in a minimal amount of isopropanol and cool in an ice bath.
-
Add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2).
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield (S)-3-methylpyrrolidin-3-ol hydrochloride.[8]
Causality: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines.[6][7] The palladium catalyst facilitates the cleavage of the C-N bond in the presence of hydrogen gas. Formation of the hydrochloride salt improves the stability and handling of the final product.
Synthetic Strategy 2: Synthesis from (R)-1-Boc-3-hydroxypyrrolidine via Stereochemical Inversion
This alternative strategy starts from the commercially available (R)-1-Boc-3-hydroxypyrrolidine and employs a Mitsunobu reaction for stereochemical inversion at the C3 position. This is followed by oxidation, methylation, and deprotection.
Workflow Overview
The synthetic sequence for this route is outlined below. The key transformation is the inversion of the stereocenter using the Mitsunobu reaction.
Caption: Synthetic workflow from (R)-1-Boc-3-hydroxypyrrolidine.
Experimental Protocols
Step 1: Synthesis of (S)-1-Boc-3-benzoyloxypyrrolidine (Mitsunobu Reaction)
The Mitsunobu reaction is a powerful method for achieving stereochemical inversion of a secondary alcohol.[9]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (R)-1-Boc-3-hydroxypyrrolidine | 1.0 | 187.25 | 18.7 g |
| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 39.3 g |
| Benzoic Acid | 1.5 | 122.12 | 18.3 g |
| Diethyl Azodicarboxylate (DEAD) | 1.5 | 174.15 | 26.1 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |
Protocol:
-
To a dry 1 L three-necked flask under a nitrogen atmosphere, dissolve (R)-1-Boc-3-hydroxypyrrolidine (18.7 g, 0.1 mol), triphenylphosphine (39.3 g, 0.15 mol), and benzoic acid (18.3 g, 0.15 mol) in anhydrous THF (300 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD (26.1 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the (S)-1-Boc-3-benzoyloxypyrrolidine.
Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol carbon.[9] DEAD and PPh₃ form an adduct that activates the alcohol for nucleophilic attack by the carboxylate.
Step 2: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine
The benzoate ester is hydrolyzed under basic conditions to yield the desired (S)-alcohol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-1-Boc-3-benzoyloxypyrrolidine | 1.0 | 291.35 | 29.1 g |
| Sodium Hydroxide (2 M aqueous) | 2.0 | 40.00 | 100 mL |
| Methanol | - | - | 200 mL |
Protocol:
-
Dissolve (S)-1-Boc-3-benzoyloxypyrrolidine (29.1 g, 0.1 mol) in methanol (200 mL).
-
Add 2 M aqueous sodium hydroxide solution (100 mL, 0.2 mol).
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-1-Boc-3-hydroxypyrrolidine.
Causality: Saponification is a standard method for the hydrolysis of esters. The use of a co-solvent like methanol ensures the miscibility of the ester and the aqueous base.
Step 3: Synthesis of 1-Boc-pyrrolidin-3-one
The (S)-alcohol is oxidized to the ketone. Dess-Martin periodinane (DMP) is a mild and efficient reagent for this transformation.[10]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-1-Boc-3-hydroxypyrrolidine | 1.0 | 187.25 | 18.7 g |
| Dess-Martin Periodinane (DMP) | 1.2 | 424.14 | 50.9 g |
| Dichloromethane (DCM) | - | - | 300 mL |
Protocol:
-
To a 500 mL flask, add (S)-1-Boc-3-hydroxypyrrolidine (18.7 g, 0.1 mol) and DCM (300 mL).
-
Add Dess-Martin periodinane (50.9 g, 0.12 mol) portion-wise at room temperature.
-
Stir the mixture for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture, 100 mL).
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-pyrrolidin-3-one.
Causality: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to aldehydes or ketones under neutral conditions.[10]
Step 4: Synthesis of (S)-1-Boc-3-methylpyrrolidin-3-ol
The methyl group is introduced via a Grignard reaction, similar to the first strategy.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-Boc-pyrrolidin-3-one | 1.0 | 185.23 | 18.5 g |
| Methylmagnesium Bromide (3.0 M in ether) | 1.2 | 119.24 | 40 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
Protocol:
-
Follow the protocol described in Step 4 of Synthetic Strategy 1, using 1-Boc-pyrrolidin-3-one as the starting material.
Step 5: Synthesis of (S)-3-Methylpyrrolidin-3-ol Hydrochloride
The final step involves the deprotection of the Boc group and formation of the hydrochloride salt.[11][12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-1-Boc-3-methylpyrrolidin-3-ol | 1.0 | 201.28 | 20.1 g |
| Hydrochloric Acid (4 M in Dioxane) | - | - | 100 mL |
| Diethyl Ether | - | - | 200 mL |
Protocol:
-
Dissolve (S)-1-Boc-3-methylpyrrolidin-3-ol (20.1 g, 0.1 mol) in diethyl ether (100 mL).
-
Add 4 M HCl in dioxane (100 mL) and stir the mixture at room temperature for 2 hours.
-
A precipitate will form. Add additional diethyl ether (100 mL) to ensure complete precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain (S)-3-methylpyrrolidin-3-ol hydrochloride.[8]
Causality: The Boc protecting group is labile under acidic conditions.[11][12] Using a solution of HCl in a non-aqueous solvent like dioxane allows for the clean removal of the Boc group and direct precipitation of the hydrochloride salt.
Conclusion
This guide has presented two distinct and reliable synthetic routes to (S)-3-Methylpyrrolidin-3-ol hydrochloride, a key chiral building block for drug discovery. The first strategy, commencing from the chiral pool material (S)-malic acid, offers a cost-effective approach. The second strategy, utilizing a stereochemical inversion of a commercially available precursor, provides an alternative pathway with a different set of experimental considerations. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen methodologies, this document aims to empower researchers to confidently synthesize this valuable intermediate for their drug development programs.
References
- 1. chembk.com [chembk.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Enantioselective synthesis of 3-methyl-3-hydroxypyrrolidine.
An Application Guide to the Enantioselective Synthesis of 3-Methyl-3-hydroxypyrrolidine: Protocols and Mechanistic Insights
Introduction: The Significance of a Chiral Scaffold
The 3-methyl-3-hydroxypyrrolidine motif represents a critical chiral building block in modern medicinal chemistry. As a saturated N-heterocycle featuring a stereogenic quaternary alcohol center, its rigid structure is invaluable for scaffolding and presenting pharmacophoric elements in three-dimensional space. This precise spatial arrangement is crucial for optimizing interactions with biological targets, making enantiomerically pure forms of this compound highly sought after in drug discovery programs. This guide provides an in-depth analysis of two robust and distinct strategies for the enantioselective synthesis of this key intermediate, offering detailed experimental protocols and the underlying scientific rationale for researchers and drug development professionals.
Strategic Overview: Pathways to Asymmetric Synthesis
Constructing a chiral tertiary alcohol within a pyrrolidine ring presents a formidable synthetic challenge that demands precise stereochemical control.[1] Two primary, well-validated strategies have emerged as leading methodologies:
-
Catalytic Asymmetric Addition to a Prochiral Ketone: This is the most direct approach, involving the enantioselective addition of a methyl nucleophile (typically from a Grignard reagent) to an N-protected 3-pyrrolidinone precursor. The stereochemistry is dictated by a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.[2]
-
Sharpless Asymmetric Dihydroxylation (SAD) of a Pyrroline Precursor: This powerful oxidation reaction installs two adjacent hydroxyl groups across a carbon-carbon double bond with predictable and typically high enantioselectivity.[3] Starting from N-protected 3-methyl-4-pyrroline, this method establishes the required C3-hydroxyl group stereocenter.
This document will detail the experimental protocols for both approaches, providing insights into the causality behind procedural steps and data for expected outcomes.
Strategy 1: Asymmetric Grignard Addition to N-Boc-3-Pyrrolidinone
Principle and Mechanistic Rationale
The core of this strategy is the transformation of a planar, prochiral ketone into a chiral tertiary alcohol. The primary challenge lies in controlling which face of the carbonyl is attacked by the incoming nucleophile. Without a chiral influence, this reaction yields a racemic mixture. By employing a chiral ligand, a transient chiral environment is created around the reacting species, favoring one pathway and leading to an excess of one enantiomer.
The mechanism generally involves the coordination of a chiral ligand to the organomagnesium reagent. This complex then approaches the ketone, with the ligand's steric and electronic properties directing the methyl group to either the Re or Si face of the carbonyl, thereby determining the absolute stereochemistry of the resulting alcohol.[4] Low reaction temperatures are critical to enhance selectivity by minimizing the energy of the reactants and amplifying the energetic difference between the two diastereomeric transition states.
Diagram 1: General Workflow for Asymmetric Grignard Addition
Caption: Workflow for the catalytic asymmetric addition of a Grignard reagent.
Experimental Protocol: Asymmetric Methylation
This protocol is adapted from established methodologies for the asymmetric addition of Grignard reagents to ketones using chiral ligands.[2][5]
Materials and Equipment:
-
N-Boc-3-pyrrolidinone
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O)
-
Chiral Ligand (e.g., (R,R)-DACH-derived biaryl ligand)
-
Anhydrous Toluene or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, argon-flushed glassware
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the chiral ligand (0.05 - 0.10 equivalents).
-
Solvent Addition: Add anhydrous toluene (or THF) to dissolve the ligand. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide (1.2 - 1.5 equivalents) to the cooled ligand solution. Stir the mixture at -78 °C for 30 minutes to allow for complex formation.
-
Substrate Addition: In a separate flask, dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in a minimal amount of anhydrous toluene. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrate and ligand.
-
Quenching: Once the reaction is complete, slowly quench it by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 3-methyl-3-hydroxy-1-Boc-pyrrolidine.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
Data Summary: Expected Outcomes
The efficiency and enantioselectivity of this reaction are highly dependent on the choice of ligand, solvent, and temperature.[6][7]
| Substrate | Chiral Ligand Type | Reagent | Solvent | Temp (°C) | Typical Yield (%) | Typical ee (%) |
| N-Boc-3-pyrrolidinone | DACH-derived biaryl | MeMgBr | Toluene | -78 | 70-90 | 85-95 |
| N-Boc-3-pyrrolidinone | SPARTEINE analogue | MeLi | Et₂O | -78 | 60-85 | 80-92 |
| N-Cbz-3-pyrrolidinone | TADDOL | MeTi(Oi-Pr)₃ | THF | -30 | 75-95 | >90 |
Strategy 2: Sharpless Asymmetric Dihydroxylation (SAD)
Principle and Mechanistic Rationale
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that converts alkenes to vicinal diols with high enantiopurity.[3] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids. A stoichiometric co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆), continuously reoxidizes the osmium(VI) species back to osmium(VIII), allowing the catalytic cycle to proceed.[8]
The chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) coordinates to the osmium center, creating a chiral pocket. The alkene approaches this complex and undergoes a [3+2] cycloaddition to form a cyclic osmate ester intermediate. The stereochemistry is determined by the facial selectivity of this cycloaddition, which is dictated by the ligand. Hydrolysis of the osmate ester releases the chiral diol. The predictability of this reaction is one of its greatest strengths, summarized by the Sharpless mnemonic, which correlates the alkene substitution pattern to the stereochemical outcome based on the ligand used.[8]
Diagram 2: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation
Caption: Simplified catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Dihydroxylation of N-Boc-3-methyl-4-pyrroline
This protocol uses the commercially available AD-mix preparations, which simplifies the procedure significantly.[8][9]
Materials and Equipment:
-
N-Boc-3-methyl-4-pyrroline (substrate)
-
AD-mix-α or AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for trisubstituted alkenes)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, prepare a 1:1 mixture of t-BuOH and H₂O. Add AD-mix-β (for (S)-configuration at C3) or AD-mix-α (for (R)-configuration at C3) (approx. 1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent).
-
Cooling and Dissolution: Stir the mixture at room temperature until the solids dissolve, resulting in two clear phases (an orange organic phase and a yellow aqueous phase). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add the N-Boc-3-methyl-4-pyrroline (1.0 equivalent) to the vigorously stirred, cold reaction mixture.
-
Reaction: Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) portion-wise at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 1 hour.
-
Workup: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with 2 M NaOH then brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent. The crude product can be purified by flash chromatography to yield the desired chiral diol. The C4-hydroxyl can then be selectively removed via standard procedures (e.g., Barton-McCombie deoxygenation) if 3-methyl-3-hydroxypyrrolidine is the final target.
Data Summary: Expected Outcomes for SAD
The Sharpless Asymmetric Dihydroxylation is renowned for its high reliability and predictability.[3][8]
| Substrate Class | AD-mix | Co-oxidant | Solvent System | Temp (°C) | Typical Yield (%) | Typical ee (%) |
| Trisubstituted Alkene | AD-mix-β | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 70-95 | >95 |
| Trisubstituted Alkene | AD-mix-α | K₃Fe(CN)₆ | t-BuOH/H₂O | 0 | 70-95 | >95 |
| trans-Disubstituted | AD-mix-β | NMO | Acetone/H₂O | 0 | 80-98 | >98 |
Post-Synthesis Deprotection
For many applications, the nitrogen-protecting group (e.g., Boc) must be removed. This is typically achieved under acidic conditions.
Protocol: N-Boc Deprotection
-
Dissolve the N-Boc-protected 3-methyl-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (3-5 equivalents) or a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base to yield the free amine.
Conclusion
The enantioselective synthesis of 3-methyl-3-hydroxypyrrolidine can be effectively accomplished through several strategic pathways. The asymmetric Grignard addition offers a highly convergent and direct route, forming the desired stereocenter in a single step from a readily available ketone. Its success, however, is highly dependent on the careful selection of a chiral ligand and rigorous control of reaction conditions. In contrast, the Sharpless Asymmetric Dihydroxylation provides a more predictable and often more selective method for installing the hydroxyl group, leveraging a well-understood and robust catalytic system. While it may require additional steps to prepare the alkene precursor and potentially remove a second hydroxyl group, its high fidelity and broad applicability make it an authoritative choice. The selection of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer required.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
Application Notes and Protocols for the N-alkylation of 3-Methylpyrrolidin-3-ol Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Alkylated 3-Methylpyrrolidin-3-ol Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active molecules and approved pharmaceuticals. The introduction of a 3-methyl-3-ol moiety adds a chiral tertiary alcohol, a feature that can significantly influence a molecule's pharmacological profile through enhanced binding interactions and improved physicochemical properties. N-alkylation of the 3-methylpyrrolidin-3-ol core is a critical step in the synthesis of diverse compound libraries for drug discovery.[1] The nature of the N-substituent profoundly impacts the target affinity, selectivity, and pharmacokinetic properties of the resulting molecule.
This document provides a comprehensive guide to the N-alkylation of 3-methylpyrrolidin-3-ol hydrochloride. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and address common challenges and troubleshooting strategies.
Understanding the Reaction: Principles of N-Alkylation
The N-alkylation of this compound is fundamentally a nucleophilic substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.[3]
A critical consideration is the starting material, 3-methylpyrrolidin-3-ol, which is provided as a hydrochloride salt. The protonated amine is not nucleophilic. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium salt and liberate the free, nucleophilic secondary amine.
Caption: General scheme for the N-alkylation of this compound.
The choice of base is crucial. It must be strong enough to deprotonate the amine hydrochloride but not so strong as to cause unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred due to their moderate basicity and good solubility in polar aprotic solvents.[4]
Key Experimental Parameters and Their Rationale
Successful N-alkylation hinges on the careful selection and control of several key parameters:
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Solvent | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents are ideal as they can dissolve the amine salt and the inorganic base, facilitating the reaction.[4][5] DMF and DMSO are excellent solvents but can be difficult to remove during workup. Acetonitrile offers a good balance of solvating power and ease of removal. |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA) | K₂CO₃ is a cost-effective and commonly used base.[4] Cs₂CO₃ can be more effective in some cases due to the higher solubility of its salts.[6] DIPEA is a non-nucleophilic organic base that can also be used, particularly if the alkylating agent is sensitive to inorganic bases. |
| Alkylating Agent | Alkyl bromides, Alkyl iodides, Benzyl halides | The reactivity of the alkylating agent follows the order I > Br > Cl. Alkyl iodides are the most reactive but can be more expensive. Alkyl bromides offer a good compromise between reactivity and cost. Benzyl halides are also highly reactive.[7] |
| Temperature | Room temperature to 80 °C | The reaction is typically performed at elevated temperatures to increase the reaction rate. However, for highly reactive alkylating agents, room temperature may be sufficient to prevent side reactions. Reaction progress should be monitored by TLC or LC-MS to determine the optimal temperature.[7] |
| Stoichiometry | 1.0-1.2 equivalents of alkylating agent, 2.0-3.0 equivalents of base | A slight excess of the alkylating agent ensures complete conversion of the starting amine. A larger excess of the base is required to both neutralize the hydrochloride salt and scavenge the proton generated during the alkylation. |
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol details the synthesis of N-benzyl-3-methylpyrrolidin-3-ol, a common derivative. The principles can be readily adapted for other alkylating agents.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[8]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude N-benzyl-3-methylpyrrolidin-3-ol can be purified by column chromatography on silica gel if necessary.
Caption: Step-by-step workflow for the N-benzylation of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | - Incomplete deprotonation of the amine hydrochloride.- Low reactivity of the alkylating agent.- Insufficient reaction time or temperature. | - Ensure the base is anhydrous and used in sufficient excess.- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide).- Increase the reaction temperature and/or extend the reaction time, monitoring by TLC or LC-MS.[7] |
| Formation of over-alkylation products (quaternary ammonium salts) | - The N-alkylated product is also nucleophilic and can react further with the alkylating agent.[9][10] | - Use a minimal excess of the alkylating agent (1.0-1.05 equivalents).- Add the alkylating agent slowly to the reaction mixture.- Consider using a less reactive alkylating agent or lower reaction temperature. |
| Difficult purification | - Presence of unreacted starting materials or byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Perform a thorough aqueous workup to remove water-soluble impurities.- Employ a suitable solvent system for column chromatography to achieve good separation. |
Alternative N-Alkylation Strategies
While direct alkylation with alkyl halides is a robust and widely used method, other strategies can be employed, particularly when dealing with sensitive substrates or when aiming for improved "green" chemistry profiles.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[11] This method is highly versatile and avoids the use of alkyl halides.[11]
-
Alkylation with Alcohols: In the presence of a suitable catalyst, alcohols can be used as alkylating agents in a "borrowing hydrogen" or "hydrogen auto-transfer" process.[12][13] This method is highly atom-economical, with water being the only byproduct.[12]
Conclusion
The N-alkylation of this compound is a versatile and essential transformation in the synthesis of novel chemical entities for drug discovery. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is paramount for achieving high yields and purity. The protocol provided herein serves as a reliable starting point for the synthesis of a wide range of N-alkylated derivatives. By anticipating and addressing potential challenges, researchers can efficiently and effectively expand their chemical libraries and accelerate the drug development process.
References
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. portal.research.lu.se [portal.research.lu.se]
Application Notes & Protocols: 3-Methylpyrrolidin-3-ol Hydrochloride in Asymmetric Organocatalysis
Executive Summary
Asymmetric organocatalysis has become an indispensable tool in modern synthetic chemistry, offering a powerful alternative to metal-based catalysts for the construction of chiral molecules.[1][2] The pyrrolidine scaffold, famously originating with proline, is a cornerstone of this field. This document provides a detailed examination of 3-Methylpyrrolidin-3-ol hydrochloride within this context.
A comprehensive review of current scientific literature reveals that while this compound is a recognized chiral building block, its direct application as an organocatalyst in key asymmetric transformations is not documented in peer-reviewed publications. Instead, the field is dominated by derivatives of proline and, more specifically, prolinols and their silyl ethers, which have demonstrated broad applicability and high efficacy.
This guide is structured to provide researchers with both a realistic assessment of this compound's current role and a practical, in-depth resource for applying closely related, well-validated pyrrolidine-based catalysts. We will dissect the foundational mechanisms of pyrrolidine organocatalysis, present detailed protocols for benchmark reactions using established catalysts, and explore the potential of this compound as a precursor for novel catalyst design.
The Privileged Pyrrolidine Scaffold in Organocatalysis
The ascent of asymmetric organocatalysis over the past two decades can be largely attributed to the development of robust, predictable, and highly selective small molecule catalysts.[1] Among these, chiral pyrrolidine derivatives have achieved a "privileged" status, capable of activating substrates through distinct mechanistic pathways to facilitate a wide array of enantioselective transformations.[2][3]
The foundational catalyst, L-proline, demonstrated the power of aminocatalysis via enamine and iminium ion intermediates. However, the drive for enhanced reactivity and stereoselectivity led to extensive structural modifications of the pyrrolidine core. A pivotal advancement was the development of diarylprolinol silyl ethers, often referred to as Hayashi-Jørgensen catalysts, which exhibit superior performance in many reactions, including aldol and Michael additions.[1]
The general catalytic cycle, particularly for carbonyl functionalization, proceeds via two primary activation modes:
-
Enamine Catalysis: The secondary amine of the pyrrolidine catalyst condenses with a donor ketone or aldehyde to form a nucleophilic chiral enamine. This enamine then attacks an electrophile (e.g., a nitroolefin in a Michael addition).
-
Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the substrate, rendering it more susceptible to nucleophilic attack.
The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the substituents on the pyrrolidine ring, which effectively shield one face of the reactive intermediate, forcing the reaction to proceed from the less hindered direction.
Analysis of this compound
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem CID: 84819407[4] |
| Molecular Weight | 137.61 g/mol | PubChem CID: 84819407[4] |
| Structure | A tertiary alcohol on a pyrrolidine ring | - |
| Chirality | Contains a chiral center at the C3 position | - |
Current Role: A Chiral Building Block
Our extensive literature survey did not yield established protocols for the use of this compound as a direct organocatalyst. Its structural features—a secondary amine and a tertiary alcohol—are characteristic of some bifunctional organocatalysts where the hydroxyl group can act as a hydrogen bond donor to orient substrates. However, the placement of both the methyl and hydroxyl groups at the C3 position may introduce steric hindrance that affects catalyst performance compared to the highly successful C2-substituted prolinol derivatives.
Therefore, the primary and current value of this compound lies in its potential as a chiral precursor for the synthesis of more complex, novel organocatalysts. Researchers can leverage the existing chiral center and functional groups to build new catalytic architectures. For example, the secondary amine can be functionalized, or the tertiary alcohol could direct reactions on the pyrrolidine ring.
Foundational Protocols Using Established Pyrrolidine Catalysts
To provide actionable guidance for researchers, this section details protocols for key asymmetric reactions using a well-established and highly effective diarylprolinol silyl ether catalyst. These protocols serve as a validated baseline from which explorations into novel catalysts derived from precursors like this compound can be benchmarked.
Asymmetric Michael Addition of Aldehydes to Nitroolefins
The conjugate addition of aldehydes to nitroolefins is a powerful C-C bond-forming reaction to generate valuable γ-nitro aldehydes. Diarylprolinol silyl ethers are exceptionally effective for this transformation.
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Reaction Scheme:
Workflow Diagram:
Caption: Workflow for a typical organocatalyzed Michael addition.
Detailed Protocol:
-
To a dry vial equipped with a magnetic stir bar, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and the chosen solvent (e.g., Toluene, 2.0 mL).
-
Add the nitroolefin (1.0 mmol, 1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 24 to 72 hours depending on the substrates.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Expected Outcomes:
| Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| Propanal | trans-β-Nitrostyrene | 95 | >95:5 | 99 |
| Cyclohexanecarboxaldehyde | (E)-2-(2-Nitrovinyl)furan | 88 | >95:5 | 98 |
| Isovaleraldehyde | trans-β-Nitrostyrene | 92 | 94:6 | 97 |
| (Data is representative of typical results found in the literature for this class of reaction) |
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction between a ketone and an aldehyde is a fundamental C-C bond-forming reaction. Proline and its derivatives catalyze this transformation effectively.[5]
Catalyst: L-Proline (as a baseline comparison) or a Proline-derived catalyst.
Reaction Scheme:
Catalytic Cycle Diagram:
Caption: Enamine-based catalytic cycle for the aldol reaction.
Detailed Protocol:
-
To a vial, add the aldehyde (1.0 mmol, 1.0 equivalent), the ketone (which often serves as the solvent or is used in large excess, e.g., 10 equivalents), and L-Proline (0.1 mmol, 10 mol%).
-
If the ketone is not the solvent, add a suitable solvent such as DMSO or DMF (2.0 mL).
-
Stir the mixture at room temperature. The reaction is typically complete within 4-24 hours. Monitor by TLC.
-
After completion, add water (5 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (via chiral HPLC).
Future Directions: Designing Catalysts from 3-Methylpyrrolidin-3-ol
While not an established catalyst itself, 3-Methylpyrrolidin-3-ol provides a valuable chiral scaffold for synthetic innovation. Researchers can explore several avenues for developing novel organocatalysts:
-
N-Functionalization: The secondary amine is a prime site for modification. Attaching bulky groups, hydrogen-bond donors (like ureas or thioureas), or other functional moieties can tune the catalyst's steric environment and electronic properties.
-
Derivatization of the Hydroxyl Group: The tertiary alcohol can be converted into an ether (e.g., a silyl ether, similar to the Hayashi-Jørgensen catalysts) or other functional groups. This modification would significantly alter the catalyst's steric bulk and hydrogen-bonding capabilities.
-
Bifunctional Catalyst Design: The amine and hydroxyl groups can work in concert. A synthetic strategy could involve linking a hydrogen-bond donating group to the nitrogen while maintaining the hydroxyl group to create a bifunctional catalyst capable of activating both the nucleophile and the electrophile simultaneously.
The development of any new catalyst would require rigorous screening across benchmark reactions, such as those detailed above, to evaluate its efficacy in terms of yield, diastereoselectivity, and enantioselectivity.
Conclusion
This compound is best understood as a potential chiral building block rather than a direct, off-the-shelf organocatalyst for asymmetric synthesis. The field of pyrrolidine-based organocatalysis is mature and relies on well-optimized structures, primarily proline and C2-substituted prolinol derivatives. The protocols and data provided for these established catalysts offer a reliable foundation for researchers. The true potential of this compound lies in its use as a starting material for the rational design and synthesis of next-generation organocatalysts, an endeavor that continues to push the boundaries of modern organic chemistry.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methylpyrrolidin-3-ol Hydrochloride
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Synthesis Overview
3-Methylpyrrolidin-3-ol and its hydrochloride salt are pivotal building blocks in contemporary medicinal chemistry. Their rigid, functionalized scaffold is a key component in a variety of pharmacologically active agents, contributing to improved potency, selectivity, and pharmacokinetic profiles. The transition of a synthetic route for such a crucial intermediate from the laboratory bench to a pilot plant is a critical phase in drug development, demanding a synthesis strategy that is not only high-yielding but also robust, safe, and economically viable.
This document provides a comprehensive guide to the scale-up synthesis of 3-Methylpyrrolidin-3-ol hydrochloride. The selected synthetic pathway is a two-step process commencing with the readily available N-Boc-3-pyrrolidinone. The core transformation involves a Grignard reaction with methylmagnesium bromide to introduce the key methyl group and form the tertiary alcohol. This is followed by a straightforward deprotection of the tert-butyloxycarbonyl (Boc) group with hydrochloric acid, which concurrently forms the desired hydrochloride salt.
The primary challenge in scaling up this synthesis lies in the management of the highly exothermic Grignard reaction. This guide will place a strong emphasis on the causality behind experimental choices, process safety, and the implementation of robust in-process controls to ensure a safe and reproducible manufacturing process at the pilot scale.
Reaction Scheme and Mechanistic Rationale
The overall synthetic transformation is depicted below:
Mechanistic Insights:
-
Grignard Addition: The Grignard reagent, methylmagnesium bromide, is a potent nucleophile. The carbon atom of the methyl group carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of the N-Boc-3-pyrrolidinone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. Subsequent quenching with a mild acid protonates the alkoxide to yield the tertiary alcohol, N-Boc-3-methylpyrrolidin-3-ol. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as it solvates the magnesium center, stabilizing the Grignar reagent.
-
Boc Deprotection: The Boc protecting group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide, liberating the free secondary amine.[1] In the presence of hydrochloric acid, the newly formed amine is immediately protonated to form the stable and readily isolable hydrochloride salt.
Laboratory Scale Synthesis Protocol (10-100 g Scale)
This protocol provides a well-established procedure for the synthesis of this compound at a laboratory scale, forming the basis for the subsequent pilot plant scale-up.
Step 1: Grignard Reaction - Synthesis of N-Boc-3-methylpyrrolidin-3-ol
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Boc-3-pyrrolidinone | 98% purity |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm water |
| Saturated aqueous ammonium chloride | |
| Diethyl ether | Anhydrous |
| Magnesium sulfate | Anhydrous |
| Three-neck round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Thermometer | |
| Nitrogen or Argon inlet | |
| Ice-water bath | |
| Separatory funnel | |
| Rotary evaporator |
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Charging the Reactor: Charge the flask with N-Boc-3-pyrrolidinone (1.0 equivalent) and anhydrous THF (5-10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.1-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.[2] A white precipitate will form. Caution: The quenching process is exothermic and may cause gas evolution.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the product and separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-3-methylpyrrolidin-3-ol as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.
Step 2: Deprotection and Salt Formation - Synthesis of this compound
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Boc-3-methylpyrrolidin-3-ol | Crude from Step 1 |
| Hydrochloric acid | 4 M solution in 1,4-dioxane or concentrated HCl |
| Isopropanol (IPA) | Reagent grade |
| Diethyl ether or Methyl tert-butyl ether (MTBE) | Reagent grade |
| Round-bottom flask | |
| Magnetic stirrer and stir bar | |
| Ice-water bath | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Procedure:
-
Dissolution: Dissolve the crude N-Boc-3-methylpyrrolidin-3-ol (1.0 equivalent) in a suitable solvent such as isopropanol or ethyl acetate (5-10 mL per gram of starting material) in a round-bottom flask.
-
Acidification: Cool the solution to 0 °C in an ice-water bath. Slowly add a solution of 4 M HCl in 1,4-dioxane (2-3 equivalents) or an equivalent amount of concentrated hydrochloric acid. Gas evolution (CO2) will be observed.
-
Reaction and Precipitation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The product, this compound, will precipitate as a white solid.
-
Crystallization: To enhance precipitation, an anti-solvent such as diethyl ether or MTBE can be added until the solution becomes cloudy. The mixture can be stirred at 0-5 °C for an additional 1-2 hours to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold diethyl ether or MTBE to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Pilot Plant Scale-Up Considerations (1-10 kg Scale)
Scaling up the synthesis of this compound from the laboratory to a pilot plant introduces significant challenges, primarily related to heat management and process safety.
Process Safety and Hazard Analysis
The Grignard reaction is notoriously exothermic, and its initiation can sometimes be delayed, leading to a dangerous accumulation of the Grignard reagent. A sudden, uncontrolled reaction can result in a rapid temperature and pressure increase, posing a significant safety risk.
-
Thermal Hazard Assessment: Prior to any scale-up, a thorough thermal hazard assessment using reaction calorimetry is essential. This will provide critical data on the heat of reaction, the rate of heat evolution, and the maximum temperature of the synthetic reaction (MTSR). This information is vital for designing an adequate cooling system for the pilot plant reactor.
-
Quenching Hazards: The quenching of the Grignard reaction is also highly exothermic and involves the evolution of flammable gases if protic solvents are used to quench excess Grignard reagent. The quenching procedure must be carefully designed and controlled. A reverse quench, where the reaction mixture is slowly added to a cooled quenching solution, is often safer at a larger scale.[2]
-
Continuous Processing: For pilot-scale and larger manufacturing, transitioning the Grignard reaction to a continuous process using a continuous stirred-tank reactor (CSTR) or a microreactor can significantly enhance safety.[1] This approach minimizes the volume of the reaction mixture at any given time, allowing for better temperature control and reducing the risk of a thermal runaway.
Equipment Selection and Setup
-
Reactor: A glass-lined or stainless steel jacketed reactor with a powerful agitator and a reliable temperature control system is required. The reactor should be equipped with a reflux condenser and a system for inert gas blanketing.
-
Reagent Addition: A calibrated dosing pump should be used for the controlled addition of the methylmagnesium bromide solution. The addition rate should be linked to the reactor's cooling capacity to prevent temperature excursions.
-
In-Process Controls (IPCs): Implementing Process Analytical Technology (PAT) is highly recommended for monitoring the Grignard reaction.
-
Inline FTIR/NIR Spectroscopy: Can be used to monitor the consumption of the starting material and the formation of the product in real-time, providing immediate feedback on the reaction's progress and initiation.
-
Automated Sampling and HPLC/GC Analysis: Regular sampling and analysis can confirm reaction completion and check for the formation of impurities.[1]
-
Detailed Pilot Plant Protocol (Illustrative 5 kg Scale)
This protocol outlines the procedure for the synthesis of this compound at a 5 kg scale, incorporating the necessary safety and engineering controls.
Step 1: Grignard Reaction
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 5.0 kg of N-Boc-3-pyrrolidinone and 30 L of anhydrous THF. Start agitation to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Grignard Addition: Prepare a solution of methylmagnesium bromide (approximately 4.5 L of a 3.0 M solution in diethyl ether). Begin the addition of the Grignard solution via a dosing pump at a controlled rate, ensuring the internal temperature does not exceed 15 °C. The addition is expected to take 2-4 hours. Monitor the reaction exotherm closely.
-
Reaction Hold: Once the addition is complete, maintain the reaction temperature at 15-20 °C for an additional 2 hours.
-
In-Process Control: Take a sample for HPLC or GC analysis to confirm the consumption of the starting material.
Step 2: Quenching and Work-up
-
Quenching Solution: In a separate 100 L reactor, prepare a cooled (0-5 °C) solution of 20 kg of ammonium chloride in 50 L of water.
-
Reverse Quench: Slowly transfer the Grignard reaction mixture from the first reactor to the quenching solution in the second reactor, maintaining the temperature of the quenching mixture below 20 °C.
-
Phase Separation: After the transfer is complete, stop the agitation and allow the layers to separate.
-
Extraction: Drain the lower aqueous layer. Extract the organic layer with 20 L of ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with 20 L of brine.
-
Solvent Swap: Concentrate the organic layer under vacuum and perform a solvent swap to isopropanol, aiming for a final volume of approximately 25 L.
Step 3: Deprotection, Crystallization, and Isolation
-
Cooling and Acidification: Cool the isopropanol solution to 0-5 °C. Slowly add approximately 7.5 L of a 4 M HCl solution in dioxane or an equivalent amount of concentrated HCl, maintaining the temperature below 20 °C.
-
Crystallization: After the addition, warm the mixture to 20-25 °C and stir for 4-6 hours. Cool the slurry to 0-5 °C and hold for at least 2 hours.
-
Isolation: Filter the product using a centrifuge or a filter dryer.
-
Washing: Wash the filter cake with 10 L of cold methyl tert-butyl ether.
-
Drying: Dry the product under vacuum at 50-60 °C until the loss on drying is below 0.5%.
Quality Control and Analytical Methods
Robust analytical methods are essential for ensuring the quality and purity of the final product.
Table of Analytical Specifications:
| Parameter | N-Boc-3-pyrrolidinone (Starting Material) | N-Boc-3-methylpyrrolidin-3-ol (Intermediate) | This compound (Final Product) |
| Appearance | White to off-white solid | Colorless to pale yellow oil or solid | White to off-white crystalline solid |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity by HPLC/GC | ≥ 98.0% | ≥ 95.0% | ≥ 99.0% |
| Water Content (KF) | ≤ 0.5% | N/A | ≤ 0.5% |
| Residual Solvents | Per ICH guidelines | Per ICH guidelines | Per ICH guidelines |
Analytical Method Details:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the starting material, intermediate, and final product.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV at 210 nm.
-
-
GC-MS Method: For the analysis of volatile impurities and residual solvents.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the components.
-
Detection: Mass spectrometry for identification.
-
Data Presentation
Table of Reagents and Expected Yields:
| Step | Reagent | Molar Equiv. | Scale | Expected Yield |
| 1 | N-Boc-3-pyrrolidinone | 1.0 | 100 g | 90-95% (crude) |
| Methylmagnesium bromide | 1.1-1.2 | |||
| 2 | N-Boc-3-methylpyrrolidin-3-ol | 1.0 | 95 g (crude) | 85-90% |
| Hydrochloric acid | 2.0-3.0 |
Visualizations
Synthetic Workflow Diagram:
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 3-Methylpyrrolidin-3-ol Hydrochloride
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] 3-Methylpyrrolidin-3-ol, with its tertiary alcohol and chiral center, represents a versatile building block for creating novel therapeutics. The strategic modification, or derivatization, of its hydroxyl group is a critical step in modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) in drug discovery programs.[2]
This guide provides a comprehensive overview of the key strategies for the derivatization of the hydroxyl group in 3-Methylpyrrolidin-3-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors. We will delve into the mechanistic rationale behind various derivatization techniques, offering detailed, field-proven protocols and addressing the unique challenges presented by the tertiary nature of the alcohol and the presence of the hydrochloride salt.
The hydrochloride salt form of 3-Methylpyrrolidin-3-ol enhances its water solubility and shelf-life.[3][4] However, the protonated amine necessitates careful consideration during reaction planning, as it can influence the reactivity of the hydroxyl group and the choice of reagents. The protocols outlined herein will address the necessary steps for handling the hydrochloride salt to ensure successful derivatization.
Core Derivatization Strategies: A Mechanistic Perspective
The derivatization of the tertiary hydroxyl group in 3-Methylpyrrolidin-3-ol is primarily challenged by steric hindrance. This steric congestion can significantly slow down reaction rates and favor competing elimination reactions.[5][6] Therefore, the choice of derivatization strategy and reaction conditions is paramount. The three main approaches are:
-
Etherification: Formation of an ether linkage (R-O-R').
-
Esterification (Acylation): Formation of an ester linkage (R-O-C(=O)R').
-
Silylation: Protection of the hydroxyl group as a silyl ether (R-O-SiR'3).
The following sections will explore each of these strategies in detail, providing both the "how" and the "why" of the experimental design.
Etherification: Navigating the Williamson Ether Synthesis and Beyond
The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism.[5][7] However, with tertiary alcohols like 3-Methylpyrrolidin-3-ol, the traditional Williamson ether synthesis is often problematic due to the high propensity for E2 elimination of the alkyl halide in the presence of a strong base.[6][8]
To circumvent this limitation, alternative strategies are employed that favor the desired substitution reaction.
Protocol 1.1: Base-Promoted Etherification with Primary Alkyl Halides
This protocol focuses on the reaction of the deprotonated tertiary alcohol with a primary alkyl halide. The key to success is the careful choice of a strong, non-nucleophilic base to generate the alkoxide without promoting side reactions.
Scientific Rationale:
-
Handling the Hydrochloride: The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. To allow the deprotonation of the much less acidic hydroxyl group, the amine must first be neutralized. A common approach is to use a slight excess of a suitable base.
-
Base Selection: A strong base like sodium hydride (NaH) is ideal for deprotonating the tertiary alcohol to form the nucleophilic alkoxide.[8] NaH is non-nucleophilic and generates hydrogen gas as the only byproduct, which is easily removed from the reaction mixture.
-
Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.[7][8] They effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the oxygen atom.
-
Alkyl Halide: The use of a primary alkyl halide is crucial to minimize elimination reactions.[5]
Experimental Workflow:
Caption: Etherification Workflow.
Step-by-Step Protocol:
-
To a stirred suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. This step ensures both the neutralization of the amine hydrochloride and the deprotonation of the hydroxyl group.
-
Add the primary alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for alkoxide formation.[8] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent to enhance nucleophilicity.[7] |
| Temperature | Reflux | To overcome the activation energy of the reaction. |
| Alkylating Agent | Primary Alkyl Halide | Minimizes E2 elimination side reactions.[5] |
Esterification (Acylation): Forming Esters with Sterically Hindered Alcohols
Acylation is a common method for derivatizing alcohols to form esters.[9] For tertiary alcohols, direct esterification with carboxylic acids is often inefficient. The use of more reactive acylating agents like acyl chlorides or anhydrides, in the presence of a suitable catalyst or base, is generally required.[10][11]
Protocol 2.1: Acylation using Acyl Chlorides with a Non-Nucleophilic Base
This protocol utilizes an acyl chloride as the acylating agent and a hindered, non-nucleophilic base to scavenge the HCl byproduct.
Scientific Rationale:
-
Neutralization of Hydrochloride: Similar to etherification, the amine hydrochloride must be neutralized. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used for this purpose.
-
Acylating Agent: Acyl chlorides are highly reactive and can acylate sterically hindered alcohols.[12]
-
Base Selection: A non-nucleophilic base like pyridine or DIPEA is used to prevent competitive acylation of the base itself.[12] 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction.[10]
Experimental Workflow:
Caption: Esterification Workflow.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Cool the mixture to 0 °C and add the acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acyl Chloride or Anhydride | High reactivity to overcome steric hindrance.[11][12] |
| Base | DIPEA or Pyridine | Non-nucleophilic base to scavenge HCl.[12] |
| Catalyst | DMAP (catalytic) | Accelerates the acylation reaction.[10] |
| Solvent | Anhydrous CH₂Cl₂ or THF | Aprotic solvent to avoid side reactions. |
Silylation: Protecting the Hydroxyl Group
Silylation is a common strategy for protecting hydroxyl groups during multi-step syntheses.[13][14] Silyl ethers are generally stable to a wide range of reaction conditions but can be easily cleaved when needed.[13] For tertiary alcohols, a more reactive silylating agent is often necessary.
Protocol 3.1: Silylation with a Reactive Silylating Agent
This protocol employs a reactive silylating agent to efficiently protect the sterically hindered tertiary alcohol.
Scientific Rationale:
-
Silylating Agent: For sterically hindered alcohols, a more reactive silylating agent than the standard trimethylsilyl chloride (TMSCl) is often required.[15] Tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is a highly reactive and effective choice.[15]
-
Base: A non-nucleophilic base such as 2,6-lutidine or DIPEA is used to neutralize the triflic acid byproduct without interfering with the silylation.
-
Neutralization of Hydrochloride: As in the previous protocols, the amine hydrochloride needs to be neutralized prior to the reaction. DIPEA can serve this dual purpose.
Experimental Workflow:
Caption: Silylation Workflow.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Cool the mixture to 0 °C and add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Silylating Agent | TBSOTf | Highly reactive for sterically hindered alcohols.[15] |
| Base | DIPEA or 2,6-Lutidine | Non-nucleophilic base to neutralize the acid byproduct. |
| Solvent | Anhydrous CH₂Cl₂ | Aprotic and inert solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acyl chlorides and silyl triflates are corrosive and moisture-sensitive. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[16]
Conclusion
The derivatization of the hydroxyl group in this compound offers a gateway to a diverse array of novel chemical entities for drug discovery and development. While the tertiary nature of the alcohol and the presence of the hydrochloride salt present unique synthetic challenges, these can be effectively overcome through the careful selection of reagents and reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully modify this valuable molecular scaffold, paving the way for the discovery of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrochloride - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Substituted Pyrrolidines
Introduction: The Significance of 3-Substituted Pyrrolidines and the Advent of Microwave Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, 3-substituted pyrrolidines are key pharmacophores in a range of therapeutic agents, including antivirals, neurotherapeutics, and anticancer drugs.[3][4] The precise control over the stereochemistry at the C3 position is often crucial for biological activity, making the development of efficient and stereoselective synthetic methods a primary focus for researchers in drug discovery.
Traditionally, the synthesis of these heterocycles has involved multi-step procedures with long reaction times and often harsh conditions. However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[5][6][7] MAOS utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[8][9][10] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[2]
This guide provides an in-depth exploration of microwave-assisted methodologies for the synthesis of 3-substituted pyrrolidines, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis relies on the ability of a solvent or reactant to absorb microwave energy and convert it into heat. This heating mechanism, known as dielectric heating, occurs through two primary processes: dipolar polarization and ionic conduction.[10] Polar molecules in the reaction mixture attempt to align with the oscillating electric field of the microwaves. This rapid reorientation creates friction, generating heat. In the presence of ions, the oscillating electric field induces their migration, and the resistance to this movement results in heating. This direct and instantaneous heating of the reaction volume circumvents the slower process of conventional heating through thermal conduction, leading to more uniform temperature distribution and a significant acceleration of chemical reactions.[11]
Synthetic Strategies and Protocols
Several powerful synthetic strategies for constructing 3-substituted pyrrolidines can be significantly enhanced through the application of microwave irradiation. This section details some of the most effective and widely adopted methods.
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone of pyrrolidine synthesis.[12][13] This method allows for the rapid construction of the five-membered ring with a high degree of stereocontrol. Microwave irradiation has been shown to dramatically accelerate this transformation.[14][15]
Reaction Principle: An azomethine ylide, typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, reacts with an alkene (dipolarophile) in a concerted [3+2] cycloaddition to form the pyrrolidine ring.[16]
Protocol 1: Microwave-Assisted [3+2] Cycloaddition for Spirooxindole-Pyrrolizidines
This protocol is adapted from methodologies for the synthesis of spirooxindole-pyrrolizidine analogs, which have shown promise as anti-amyloidogenic agents.[17]
Experimental Workflow:
Caption: Workflow for the microwave-assisted synthesis of spirooxindole-pyrrolizidines.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine isatin (1.0 mmol), L-proline (1.2 mmol), and the desired β-nitrostyrene derivative (1.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a monomode microwave reactor.[10] Irradiate the mixture at a constant temperature of 110°C for 10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction vessel to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford the pure spirooxindole-pyrrolizidine product.
Data Summary:
| Entry | Isatin Derivative | β-Nitrostyrene Derivative | Time (min) | Yield (%) |
| 1 | Isatin | β-Nitrostyrene | 10 | >90 |
| 2 | 5-Bromo-isatin | 4-Chloro-β-nitrostyrene | 12 | >85 |
| 3 | 5-Nitro-isatin | 4-Methoxy-β-nitrostyrene | 10 | >92 |
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular diversity. Microwave assistance can significantly improve the efficiency and yields of MCRs for pyrrolidine synthesis.[18]
Reaction Principle: This approach involves the one-pot reaction of an aromatic aldehyde, an aniline, and a dialkyl acetylenedicarboxylate to construct a polysubstituted pyrrolidinone ring.
Protocol 2: Microwave-Assisted Three-Component Synthesis of Pyrrolidinones
This protocol is based on the p-TsOH catalyzed reaction in an aqueous medium, highlighting a green chemistry approach.
Experimental Workflow:
Caption: Workflow for the three-component synthesis of polysubstituted pyrrolidinones.
Step-by-Step Methodology:
-
Reagent Mixture: In a quartz tube, combine the aromatic aldehyde (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), aniline (1 mmol), and p-toluenesulfonic acid (p-TsOH) (3 mmol) in water (2 mL).
-
Microwave Irradiation: Place the quartz tube inside a screw-capped Teflon vial and subject it to microwave irradiation at 320 W for 6-7 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Extraction and Purification: Extract the product with ethyl acetate, wash with water and brine, and concentrate the organic solvent under reduced pressure. The crude product can be further purified by column chromatography.
Data Summary:
| Aldehyde | Dialkyl Acetylenedicarboxylate | Time (min) | Yield (%) |
| Benzaldehyde | Dimethyl acetylenedicarboxylate | 6 | 92 |
| 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | 7 | 90 |
| 4-Methoxybenzaldehyde | Dimethyl acetylenedicarboxylate | 6 | 95 |
Palladium-Catalyzed Hydroarylation of Pyrrolines
Palladium-catalyzed reactions are a powerful tool for C-C bond formation. The hydroarylation of N-alkyl pyrrolines offers a direct route to 3-aryl pyrrolidines, which are prevalent in neuroactive compounds.[3][4]
Reaction Principle: This reaction involves the palladium-catalyzed addition of an aryl group and a hydrogen atom across the double bond of an N-alkyl-3-pyrroline.
Protocol 3: Microwave-Assisted Palladium-Catalyzed Hydroarylation
This protocol provides a general method for the synthesis of 3-aryl pyrrolidines from readily available starting materials.[19]
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed hydroarylation of pyrrolines.
Step-by-Step Methodology:
-
Vial Preparation: To a 20 mL microwave vial, add PdCl2 (0.04 eq.), P(o-Tol)3 (0.06 eq.), the aryl bromide (1.0 eq.), and the N-alkyl-3-pyrroline (1.2 eq.).
-
Solvent and Base Addition: Add N,N-dimethylpiperazine (5 eq.) and acetonitrile (MeCN) as the solvent.
-
Microwave Heating: Seal the vial and heat the mixture to 100°C using microwave irradiation until the starting material is consumed (as monitored by GC-MS or TLC).
-
Purification: After cooling, the reaction mixture is purified directly by column chromatography on silica gel to yield the 3-aryl pyrrolidine.
Data Summary:
| N-Alkyl-3-pyrroline | Aryl Bromide | Time (h) | Yield (%) |
| N-Propyl-3-pyrroline | 4-Bromoanisole | 16 | 75 |
| N-Benzyl-3-pyrroline | 3-Bromopyridine | 18 | 68 |
| N-Propyl-3-pyrroline | 1-Bromo-4-fluorobenzene | 16 | 82 |
Troubleshooting and Optimization
-
Low Yields: In cases of low product yield, consider increasing the microwave power or reaction time. The choice of solvent is also critical; solvents with higher dielectric constants tend to absorb microwave energy more efficiently.
-
Side Product Formation: The rapid heating in microwave synthesis can sometimes lead to side product formation.[8] Lowering the reaction temperature or using a less polar solvent can mitigate this.
-
Reaction Monitoring: Real-time monitoring of temperature and pressure within the microwave reactor is crucial for safety and reproducibility.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 3-substituted pyrrolidines, offering a faster, more efficient, and often greener alternative to conventional heating methods.[9][11] The protocols outlined in this guide for [3+2] cycloadditions, multicomponent reactions, and palladium-catalyzed hydroarylations provide a solid foundation for researchers to explore the synthesis of novel pyrrolidine derivatives for drug discovery and development. The continued adoption of MAOS is expected to accelerate the discovery of new chemical entities with therapeutic potential.[5]
References
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Microwave Assisted Reactions in Organic Chemistry: A Review of Recent Advances | Jacob | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave-assisted rapid synthesis of spirooxindole-pyrrolizidine analogues and their activity as anti-amyloidogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Application Note: 3-Methylpyrrolidin-3-ol Hydrochloride as a Versatile Bifunctional Component in Multi-Component Reactions for the Synthesis of Novel Spirocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multi-component reactions (MCRs) have become indispensable tools in modern organic synthesis and medicinal chemistry, enabling the rapid construction of complex molecular architectures from simple starting materials in a single, one-pot operation.[1][2] Their efficiency, atom economy, and ability to generate diverse molecular libraries make them particularly attractive for drug discovery programs.[3] The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmaceuticals.[4][5] The introduction of substituents and stereocenters onto this core structure is crucial for modulating biological activity.
3-Methylpyrrolidin-3-ol hydrochloride is an intriguing building block for MCRs. It possesses a secondary amine, which can participate as a key component in reactions like the Ugi and Passerini reactions, and a tertiary alcohol, which can introduce a point of molecular complexity and a potential handle for further functionalization.[6] The presence of both a nucleophilic amine and a hydroxyl group on a rigid cyclic scaffold opens up possibilities for post-MCR intramolecular cyclizations, leading to the formation of novel spirocyclic systems. This application note will explore the potential of this compound in MCRs, with a focus on a detailed protocol for a proposed Ugi-type reaction.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | PubChem CID: 12464314 |
| Molecular Weight | 121.61 g/mol | PubChem CID: 12464314 |
| Appearance | Solid | Sigma-Aldrich |
| Key Functional Groups | Secondary amine (as hydrochloride salt), Tertiary alcohol | - |
The hydrochloride salt form of 3-Methylpyrrolidin-3-ol renders the secondary amine non-nucleophilic due to protonation. For its participation in an MCR as the amine component, in-situ neutralization with a non-nucleophilic base is required. The tertiary alcohol is generally less reactive than primary or secondary alcohols but can participate in reactions under specific conditions or act as a directing group.
Conceptual Framework: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[7][8] The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yields the final product.[8]
Diagram 1: Generalized Ugi Reaction Mechanism
Caption: A simplified workflow of the Ugi four-component reaction.
Proposed Application: Ugi Reaction with 3-Methylpyrrolidin-3-ol
While direct literature examples of 3-Methylpyrrolidin-3-ol in Ugi reactions are not prevalent, a scientifically sound protocol can be proposed based on established methodologies for secondary cyclic amines.[9] The key considerations are the in-situ neutralization of the hydrochloride salt and the choice of reaction conditions to favor the desired transformation.
Experimental Protocol: Synthesis of a Spiro-oxindole Pyrrolidine Derivative
This protocol describes a hypothetical Ugi-type reaction between isatin (a keto-aldehyde equivalent), this compound, benzoic acid, and tert-butyl isocyanide. The expected product is a highly functionalized spiro-oxindole pyrrolidine, a scaffold of interest in medicinal chemistry.
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
This compound (1.2 mmol, 145.9 mg)
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
tert-Butyl isocyanide (1.0 mmol, 94 µL)
-
Triethylamine (1.2 mmol, 167 µL)
-
Methanol (5 mL)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
10 mL round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 10 mL round-bottom flask, add isatin (147.1 mg, 1.0 mmol), this compound (145.9 mg, 1.2 mmol), and benzoic acid (122.1 mg, 1.0 mmol).
-
Add methanol (5 mL) and stir the suspension at room temperature.
-
Slowly add triethylamine (167 µL, 1.2 mmol) to the mixture. Stir for 15 minutes to ensure the complete neutralization of the hydrochloride salt. The mixture should become a clear solution.
-
Add tert-butyl isocyanide (94 µL, 1.0 mmol) dropwise to the reaction mixture.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole pyrrolidine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2: Proposed Ugi Reaction Workflow
Caption: Step-by-step workflow for the proposed Ugi reaction.
Expected Results and Discussion
The proposed Ugi reaction is expected to yield a spiro-oxindole pyrrolidine derivative. The reaction's success hinges on the effective in-situ deprotonation of the this compound to generate the free secondary amine, which can then participate in the formation of the iminium ion with isatin.
Table of Hypothetical Results for Substrate Scope Exploration:
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Proposed Product | Expected Yield (%) |
| Isatin | Benzoic Acid | tert-Butyl Isocyanide | Spiro-oxindole Pyrrolidine | 65-75 |
| Cyclohexanone | Acetic Acid | Cyclohexyl Isocyanide | Disubstituted Pyrrolidine | 70-80 |
| Benzaldehyde | Propionic Acid | Benzyl Isocyanide | Trisubstituted Pyrrolidine | 60-70 |
The tertiary alcohol functionality in the product offers a site for further synthetic modifications. For instance, under acidic conditions, dehydration could lead to an alkene, or the hydroxyl group could be used to direct metal-catalyzed C-H activation on the pyrrolidine ring. Furthermore, intramolecular reactions, such as etherification with a suitable neighboring group, could lead to the formation of more complex polycyclic systems.
Trustworthiness and Self-Validation
The described protocol is grounded in the well-established principles of the Ugi multi-component reaction.[7][8] The necessity of a base to free the secondary amine from its hydrochloride salt is a standard practice in organic synthesis. The choice of methanol as a solvent is common for Ugi reactions, as it effectively solvates the ionic intermediates.[8] The purification via silica gel chromatography is a standard and reliable method for isolating products of such reactions. The final characterization by spectroscopic methods (NMR, MS) provides definitive structural proof of the product, thus validating the experimental outcome.
This compound is a promising and versatile building block for the synthesis of complex, three-dimensional molecules via multi-component reactions. Although direct precedents may be limited, its bifunctional nature—a secondary amine and a tertiary alcohol—presents exciting opportunities for creating novel scaffolds, particularly spirocyclic systems, which are of high interest in drug discovery. The proposed Ugi reaction protocol provides a detailed and scientifically sound starting point for researchers to explore the utility of this compound in their synthetic endeavors. The inherent efficiency and diversity-generating power of MCRs, coupled with the unique structural features of 3-Methylpyrrolidin-3-ol, pave the way for the discovery of new chemical entities with potential biological activity.
References
-
Domino Reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. (2015). National Institutes of Health. --INVALID-LINK--
-
Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. (2018). ACS Publications. --INVALID-LINK--
-
Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI. --INVALID-LINK--
-
A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. (2011). Beilstein Journals. --INVALID-LINK--
-
An Ugi Reaction Incorporating a Redox-Neutral Amine C-H Functionalization Step. (2016). ResearchGate. --INVALID-LINK--
-
Ugi Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Passerini reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Ugi Reaction. (n.d.). Alfa Chemistry. --INVALID-LINK--
-
The Ugi Reaction with 2-Substituted Cyclic Imines. Synthesis of Substituted Proline and Homoproline Derivatives. (2025). ResearchGate. --INVALID-LINK--
-
Ugi reaction. (n.d.). Wikipedia. --INVALID-LINK--
-
Functionalized congener approach for the design of novel muscarinic agents. (1995). PubMed. --INVALID-LINK--
-
A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols. (2008). ACS Publications. --INVALID-LINK--
-
Multiplecomponent Reactions (MCR) of Pyrrolidone and PVP Derivatives. (n.d.). rloginconsulting.com. --INVALID-LINK--
-
The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. (2020). RSC Publishing. --INVALID-LINK--
-
Chemistry & Biology Of Multicomponent Reactions. (2005). PubMed Central. --INVALID-LINK--
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journals. --INVALID-LINK--
-
Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. (1997). PubMed. --INVALID-LINK--
-
3-Methylpyrrolidine hydrochloride. (n.d.). PubChem. --INVALID-LINK--
-
(S)-3-methyl-pyrrolidine hydrochloride. (n.d.). Sigma-Aldrich. --INVALID-LINK--
References
- 1. Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols | Semantic Scholar [semanticscholar.org]
- 2. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylpyrrolidin-3-ol Hydrochloride
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methylpyrrolidin-3-ol hydrochloride from common reaction byproducts. Our goal is to equip you, our fellow researchers and development professionals, with the expertise to overcome challenges and achieve high purity for this critical building block.
Introduction: The Challenge of Purity
3-Methylpyrrolidin-3-ol is a valuable tertiary aminol intermediate in pharmaceutical development.[1][2] It is commonly synthesized via the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to an N-protected 3-pyrrolidinone. While effective, this synthetic route is sensitive to reaction conditions and can generate a variety of byproducts that complicate purification.[3][4] The final product is typically isolated as the hydrochloride salt to improve stability and handling. This guide focuses on robust methods to isolate this salt in high purity, free from common process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the Grignard synthesis of 3-Methylpyrrolidin-3-ol?
A1: The impurity profile is highly dependent on your specific reaction conditions, particularly moisture control and work-up procedure. However, the most frequently encountered byproducts are:
-
Unreacted Starting Material: N-protected 3-pyrrolidinone.
-
Grignard-Related Impurities:
-
Hydrolysis Products: Methane (from reaction with water), which is vented, and magnesium hydroxide salts.[5]
-
Coupling Products: Ethane, if using methylmagnesium bromide, formed from side reactions.
-
-
Magnesium Salts: Insoluble magnesium salts (e.g., Mg(OH)Cl, MgCl₂) formed during the acidic quench and work-up.
-
Solvent Residues: High-boiling point solvents like THF or diethyl ether used during the synthesis.
Q2: My crude product is a dark, viscous oil instead of a solid. What does this indicate?
A2: This is a common observation and usually points to the presence of the free base form of your product, residual solvents, and/or significant impurities. The hydrochloride salt of 3-Methylpyrrolidin-3-ol should be a solid.[1] An oily consistency suggests that either the protonation to form the salt was incomplete, or impurities are depressing the melting/solidification point. The first step should be to ensure complete conversion to the hydrochloride salt (see Protocol 1).
Q3: Is there a simple first-pass purification technique I can use before attempting more complex methods?
A3: Absolutely. A well-executed Acid-Base Extraction is the most powerful initial purification step.[6] This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic organic impurities. By converting the amine into its water-soluble salt form, you can effectively wash away many common byproducts.[7][8] Following this, you can regenerate the free base and then carefully precipitate the hydrochloride salt.
Troubleshooting Guide: From Crude to Pure
This section addresses specific issues you might encounter during the purification workflow.
Scenario 1: My NMR spectrum shows persistent unreacted starting material (N-protected 3-pyrrolidinone) after initial work-up.
-
Causality: The starting material is a neutral organic compound and will not be removed by a simple water wash. Its polarity may be too similar to the product's free base for easy separation by other means.
-
Troubleshooting Action: An acid-base extraction is the ideal solution.
-
Dissolve your crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your desired amine will be protonated and move into the aqueous layer as the hydrochloride salt.[7]
-
The neutral starting material will remain in the organic layer, which can then be discarded.
-
Basify the aqueous layer (e.g., with 2M NaOH to pH > 10) to regenerate the free base, which can then be extracted back into an organic solvent.
-
This isolated free base can then be converted to the pure hydrochloride salt.
-
Scenario 2: My final product is off-white or yellow, and I suspect trace organic impurities.
-
Causality: Discoloration often arises from minor, highly conjugated byproducts or oxidation of the amine. While structurally insignificant in terms of mass, they can be aesthetically and functionally undesirable.
-
Troubleshooting Action 1: Recrystallization. This is the gold standard for purifying crystalline solids. The key is selecting an appropriate solvent system where the hydrochloride salt has high solubility at elevated temperatures but low solubility at colder temperatures, while impurities remain in solution.
-
Recommended Solvent Systems:
-
Isopropanol (IPA) / Heptane
-
Ethanol / Diethyl Ether
-
Methanol / Methyl tert-butyl ether (MTBE)
-
-
See Protocol 2 for a detailed recrystallization procedure.
-
-
Troubleshooting Action 2: Charcoal Treatment. If recrystallization alone does not remove the color, you can perform a hot filtration with activated charcoal. The charcoal adsorbs colored impurities. Use a minimal amount (1-2% w/w) to avoid significant product loss.
Scenario 3: I've tried recrystallization, but I still see minor impurities via LC-MS or GC-MS that are structurally very similar to my product.
-
Causality: These are likely isomers or closely related amine byproducts that co-crystallize with your product. In this case, a higher-resolution purification technique is required.
-
Troubleshooting Action: Column Chromatography. Purifying amines on standard silica gel can be challenging due to the acidic nature of the stationary phase, which can cause severe peak tailing and product loss.[9][10]
-
Recommended Approach: Perform chromatography on the free base form of your product, not the hydrochloride salt.
-
Stationary Phase: Use amine-functionalized silica gel or basic alumina to minimize unwanted interactions.[11]
-
Mobile Phase: If using standard silica, add a competing base like triethylamine (0.5-1% v/v) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[12] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.
-
See Protocol 3 for a detailed chromatography procedure.
-
Visualized Workflows & Logic
General Purification Strategy
The following diagram outlines the logical flow for purifying this compound from a crude reaction mixture.
Caption: General purification workflow for 3-Methylpyrrolidin-3-ol HCl.
Troubleshooting Decision Tree
Use this diagram to diagnose common purification issues.
Caption: Decision tree for troubleshooting purification problems.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol describes the separation of the basic product from neutral byproducts like unreacted starting material.
-
Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x 5 mL per gram of crude). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt.[7]
-
Neutral Impurity Removal: The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper). This neutralizes the HCl and deprotonates the amine salt, regenerating the free base.
-
Back Extraction: Extract the aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3 x 5 mL per gram of crude) to isolate the amine free base.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-Methylpyrrolidin-3-ol free base, typically as an oil.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is for the final purification of the solid hydrochloride salt.
-
Salt Formation (if starting from free base): Dissolve the purified free base oil in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol. Cool in an ice bath. Add a solution of HCl in diethyl ether (e.g., 2M) or concentrated HCl dropwise with vigorous stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Dissolution for Recrystallization: To the crude solid salt, add a minimal amount of the hot primary solvent (e.g., boiling IPA) until all the solid just dissolves.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble matter, perform a hot filtration through a fluted filter paper (with a small amount of activated charcoal if needed).
-
Crystallization: Slowly add a hot anti-solvent (e.g., heptane or MTBE) until the solution becomes faintly cloudy. Add a drop of the primary solvent to redissolve the cloudiness.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
Table 1: Recrystallization Solvent System Guide
| Primary Solvent (Good) | Anti-Solvent (Poor) | Notes |
| Isopropanol (IPA) | n-Heptane | Excellent system, provides well-defined crystals. |
| Ethanol | Diethyl Ether | Good alternative, but ether is highly flammable. |
| Methanol | MTBE | Effective, but methanol is hygroscopic and can be difficult to remove. |
Protocol 3: Flash Column Chromatography of the Free Base
This protocol is for high-resolution purification when recrystallization is insufficient.
-
Preparation: Use the free base oil obtained from Protocol 1.
-
Stationary Phase Selection: Pack a column with silica gel. It is highly recommended to use amine-functionalized silica or to pre-treat standard silica by flushing it with the eluent containing 1% triethylamine.[9][10]
-
Loading: Adsorb the free base onto a small amount of silica gel and load it onto the top of the packed column (dry loading).
-
Elution: Begin eluting with a non-polar solvent system (e.g., 99:1 Hexane:Triethylamine) and gradually increase the polarity by adding a more polar solvent (e.g., Ethyl Acetate or Methanol). A typical gradient might be from 0% to 20% Methanol in Dichloromethane (with 1% triethylamine constant throughout).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate or ninhydrin for secondary amine impurities, though the tertiary amine product may not stain well with ninhydrin).[12]
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the highly purified free base. This can then be converted to the hydrochloride salt as described in Protocol 2, Step 1.
References
- 1. 3-METHYLPYRROLIDIN-3-OL | 125032-87-3 [chemicalbook.com]
- 2. 3-METHYLPYRROLIDIN-3-OL CAS#: 125032-87-3 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Common impurities in the synthesis of 3-Methylpyrrolidin-3-ol hydrochloride and their removal
Welcome to the technical support guide for the synthesis and purification of 3-Methylpyrrolidin-3-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurities during the synthesis of this valuable building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
The synthesis of 3-Methylpyrrolidin-3-ol, a tertiary alcohol, most commonly proceeds via the addition of a methyl Grignard reagent to a protected 1-pyrrolidin-3-one, followed by deprotection and salt formation. While seemingly straightforward, this pathway is susceptible to several side reactions and purification challenges that can impact the purity and yield of the final hydrochloride salt. This guide addresses the most common issues in a practical, question-and-answer format.
Frequently Asked Questions & Troubleshooting
Question 1: After my Grignard reaction and work-up, TLC analysis shows a significant spot corresponding to my starting material (N-protected-3-pyrrolidinone). Did the reaction not go to completion?
This is a very common observation and often points to a side reaction rather than an incomplete reaction.
Plausible Cause: Enolization of the Ketone
The Grignard reagent (e.g., methylmagnesium bromide) is not only a potent nucleophile but also a strong base.[1][2] The starting ketone, N-protected-3-pyrrolidinone, has acidic protons on the carbons alpha to the carbonyl group. Instead of attacking the carbonyl carbon (nucleophilic addition), the Grignard reagent can act as a base and abstract one of these alpha-protons, forming a magnesium enolate intermediate. During the aqueous work-up step, this enolate is protonated, regenerating the starting ketone.[1][3] This side reaction is competitive with the desired 1,2-addition and is a primary cause of reduced yields.
Troubleshooting & Removal Protocol:
-
Confirmation: The regenerated starting material can be confirmed by co-spotting with an authentic sample of the starting ketone on a TLC plate or by 1H NMR analysis of the crude mixture, looking for the characteristic signals of the starting material.
-
Reaction Optimization: To favor nucleophilic addition over enolization, consider the following:
-
Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or -20 °C) to increase the kinetic preference for the addition reaction.
-
Use of Additives: The addition of cerium(III) chloride (CeCl3) can suppress enolization.[3] CeCl3 coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic attack over deprotonation (Luche reaction conditions).
-
-
Purification via Column Chromatography: The desired tertiary alcohol product is significantly more polar than the starting ketone. They can be readily separated using silica gel flash chromatography.
Experimental Protocol: Chromatographic Removal of Unreacted Ketone
-
Step 1: Preparation: Concentrate the crude reaction mixture in vacuo to obtain a viscous oil.
-
Step 2: Column Packing: Pack a silica gel column of appropriate size using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Step 3: Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and load it onto the column.
-
Step 4: Elution: Begin elution with the non-polar solvent system. The less polar ketone will elute first. Gradually increase the polarity of the eluent (e.g., to 1:1 Hexanes:Ethyl Acetate, then pure Ethyl Acetate, and finally 9:1 Ethyl Acetate:Methanol) to elute the more polar tertiary alcohol product.
-
Step 5: Monitoring: Monitor the fractions by TLC, staining with potassium permanganate (KMnO4), which will stain the alcohol product but not the ketone.
-
Step 6: Collection: Combine the pure fractions containing the desired product and concentrate in vacuo.
Question 2: I've successfully deprotected my intermediate, but a persistent, less-polar impurity remains that is difficult to remove. What is it and how do I get rid of it?
This issue is characteristic of syntheses that use a benzyl protecting group for the pyrrolidine nitrogen.
Plausible Cause: Incomplete Debenzylation
The most likely culprit is residual N-benzyl-3-methylpyrrolidin-3-ol, the precursor to your final product. Catalytic hydrogenation, the standard method for removing a benzyl group, can sometimes be sluggish or incomplete, especially if the catalyst is not sufficiently active or has been poisoned.[4]
Troubleshooting & Removal Protocol:
The key to separating the desired product from its N-benzylated precursor lies in the difference in their basicity and polarity after conversion to the hydrochloride salt. The desired product is a secondary amine, while the impurity is a tertiary amine.
-
Confirmation: The N-benzyl impurity will have a significantly lower Rf on TLC (in polar solvent systems) and can be identified by 1H NMR through the presence of aromatic signals (typically 7.2-7.4 ppm) and a benzylic CH2 signal (~3.6 ppm).
-
Purification via Acid-Base Extraction after Salt Formation: This is the most effective method. By converting your desired secondary amine into a water-soluble hydrochloride salt, the unreacted, non-basic (or less basic) N-benzyl impurity can be washed away with an organic solvent.
Workflow Diagram: Purification Post-Debenzylation
References
Technical Support Center: Optimizing Grignard Reactions with 3-Oxopyrrolidine Derivatives
Welcome to the technical support center for optimizing Grignard reaction conditions for addition to 3-oxopyrrolidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The synthesis of 3-substituted-3-hydroxypyrrolidines is a critical step in the development of numerous pharmaceutical agents, and mastering the Grignard addition to the C3-carbonyl of the pyrrolidine ring is key to success.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.
Troubleshooting Guide: Common Issues and Solutions
Q1: I am observing very low conversion of my N-protected 3-oxopyrrolidine starting material. What are the likely causes and how can I improve the yield?
Low conversion in a Grignard reaction is a frequent issue that can often be traced back to the deactivation of the highly reactive Grignard reagent or suboptimal reaction conditions.
Primary Causes and Troubleshooting Steps:
-
Presence of Protic Impurities: Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water, alcohols, or even atmospheric moisture. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying (120-150°C) overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (Nitrogen or Argon). Solvents, particularly ethers like THF and diethyl ether, must be anhydrous. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvents and use them promptly.
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can become coated with a layer of magnesium oxide (MgO), which passivates the metal and prevents its reaction with the organic halide to form the Grignard reagent.
-
Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, activation is necessary. Common activation methods include:
-
Adding a small crystal of iodine.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings with a dry stirring rod in the reaction flask to expose a fresh surface.
-
-
-
Reaction Initiation Failure: Some Grignard reactions have a significant induction period and may not start immediately.
-
Solution: After adding a small portion of the organic halide to the magnesium suspension, gentle warming or sonication can help initiate the reaction. A successful initiation is often indicated by a slight turbidity in the solution and a gentle exotherm. Once the reaction has started, the remaining halide should be added at a rate that maintains a steady reaction temperature.
-
-
Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low can significantly slow down the rate of the desired nucleophilic addition, leading to incomplete conversion within a practical timeframe.
-
Solution: While initial addition of the Grignard reagent to the 3-oxopyrrolidine is often performed at low temperatures (e.g., -78 °C or 0 °C) to minimize side reactions, allowing the reaction to slowly warm to room temperature and stir for several hours can drive the reaction to completion.
-
Q2: My main side product appears to be the starting 3-oxopyrrolidine, even after quenching the reaction. What is happening?
The recovery of starting material is a strong indicator of a competing side reaction that consumes the Grignard reagent as a base rather than a nucleophile.
Primary Cause and Solutions:
-
Enolization of the 3-Oxopyrrolidine: The protons on the carbons alpha to the carbonyl group (C2 and C4) of the 3-oxopyrrolidine are acidic. A sterically hindered Grignard reagent or a sterically congested 3-oxopyrrolidine derivative can favor the Grignard reagent acting as a base, deprotonating the substrate to form a magnesium enolate.[1] Subsequent acidic workup will protonate the enolate, regenerating the starting ketone.[2]
-
Diagram of Enolization:
Caption: Competing pathways for the Grignard reaction with 3-oxopyrrolidine.
-
Solutions to Minimize Enolization:
-
Use a less sterically hindered Grignard reagent: If possible, opt for smaller alkyl or aryl Grignards.
-
Lower the reaction temperature: Perform the addition of the 3-oxopyrrolidine to the Grignard reagent at low temperatures (e.g., -78 °C).[3] This generally favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.
-
Use a less basic Grignard reagent: For example, vinyl or aryl Grignard reagents are generally less basic than alkyl Grignards.
-
Employ a Lewis Acid Additive: The addition of a Lewis acid such as cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon, promoting nucleophilic addition over enolization (Luche reaction conditions).[2]
-
-
Q3: I am observing a significant amount of a reduced product (3-hydroxypyrrolidine) instead of the desired tertiary alcohol. Why is this happening?
The formation of a secondary alcohol indicates that the Grignard reagent is acting as a reducing agent rather than a nucleophile.
Primary Cause and Solutions:
-
Beta-Hydride Elimination and Reduction: This side reaction is more prevalent with sterically hindered ketones and Grignard reagents that possess a hydrogen atom on the beta-carbon. The Grignard reagent can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, resulting in the reduction of the ketone.[2]
-
Solutions to Minimize Reduction:
-
Choose a Grignard reagent without beta-hydrogens: If the desired R-group allows, use a Grignard reagent that lacks beta-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Reduce steric hindrance: If possible, use a less bulky N-protecting group on the pyrrolidine ring or a less hindered Grignard reagent.
-
Lower the reaction temperature: As with enolization, lower temperatures can disfavor the reduction pathway.
-
-
Q4: My N-protecting group seems to be unstable under the reaction conditions. Which protecting groups are most suitable for Grignard reactions with 3-oxopyrrolidines?
The choice of the N-protecting group is critical, as some common protecting groups are not stable to the highly nucleophilic and basic nature of Grignard reagents.
Protecting Group Stability and Recommendations:
| Protecting Group | Chemical Name | Stability to Grignard Reagents | Comments |
| Boc | tert-Butoxycarbonyl | Generally stable, but can be labile | The Boc group is relatively robust, but nucleophilic attack at the carbamate carbonyl can occur, especially with less hindered Grignard reagents and at higher temperatures.[4] |
| Cbz | Benzyloxycarbonyl | Generally stable | Similar to Boc, the Cbz group is generally compatible, but cleavage can occur under certain conditions. It is removed by hydrogenolysis, which is orthogonal to the acidic workup of the Grignard reaction.[5] |
| Alloc | Allyloxycarbonyl | Unstable | The Alloc group is known to be cleaved by Grignard reagents.[4] This protecting group should be avoided. |
| Alkyl/Benzyl | - | Stable | Simple alkyl or benzyl groups are generally very stable under Grignard conditions. However, their removal may require harsh conditions that could be incompatible with the desired product. |
Recommendations:
-
For most applications, the N-Boc group is a good starting point due to its relative stability and ease of removal under acidic conditions. To minimize cleavage, use low reaction temperatures and avoid prolonged reaction times at room temperature.
-
The N-Cbz group is also a viable option, offering orthogonality in its deprotection strategy.[6]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for Grignard reactions with 3-oxopyrrolidine derivatives?
A: Anhydrous ethereal solvents are essential for Grignard reactions. Tetrahydrofuran (THF) is generally the preferred solvent as it is a better solvating agent for the magnesium species than diethyl ether, which can lead to higher reactivity. Ensure the THF is rigorously dried before use.
Q: How can I control the diastereoselectivity of the Grignard addition to a chiral 3-oxopyrrolidine?
A: The diastereoselectivity of nucleophilic additions to cyclic ketones is often governed by a balance between steric and electronic factors, which can be rationalized using models like the Felkin-Anh and Cram-chelate models. In the case of 3-oxopyrrolidines, the nitrogen atom and its substituent can play a significant role.
-
Felkin-Anh Model: Predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent on the adjacent chiral center to minimize steric interactions.
-
Cram-Chelate Model: If a chelating group (like an oxygen or nitrogen atom) is present on the alpha-carbon, the magnesium of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom, forming a rigid five-membered ring. This conformation directs the nucleophile to attack from the less hindered face of this chelate.[7]
To favor a specific diastereomer, you can try:
-
Using a chelating Lewis acid: Additives like MgBr₂ or ZnCl₂ can promote the formation of a chelate, potentially leading to higher diastereoselectivity via the Cram-chelate model.
-
Varying the N-protecting group: The size and nature of the N-substituent can influence the steric environment around the carbonyl and thus the facial selectivity of the attack.
Q: What is the best work-up procedure for a Grignard reaction with a 3-oxopyrrolidine derivative?
A: A careful work-up is crucial to protonate the magnesium alkoxide intermediate and to separate the desired tertiary alcohol from inorganic salts and side products.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that will protonate the alkoxide and neutralize any unreacted Grignard reagent without being overly harsh. Avoid strong acids initially, as they can promote side reactions with the product.
-
Extraction: Extract the aqueous layer several times with an organic solvent such as ethyl acetate or diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can then be purified by column chromatography on silica gel.
Experimental Protocol: General Procedure for the Addition of a Grignard Reagent to N-Boc-3-oxopyrrolidine
This protocol is a general guideline and may require optimization for specific substrates and Grignard reagents.
1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under vacuum, and then cool to room temperature under a positive pressure of dry nitrogen or argon.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. A crystal of iodine can be added as an activator.
-
Once the reaction has initiated (indicated by cloudiness and a gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.
2. Addition to N-Boc-3-oxopyrrolidine
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-oxopyrrolidine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent (1.2-1.5 equivalents) to the solution of N-Boc-3-oxopyrrolidine via cannula or syringe while maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
3. Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-3-hydroxy-N-Boc-pyrrolidine.
Workflow Diagram:
Caption: General workflow for the Grignard addition to N-Boc-3-oxopyrrolidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Tertiary Pyrrolidinol Synthesis
Welcome to the Technical Support Center for the synthesis of tertiary pyrrolidinols. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of these valuable heterocyclic compounds. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve common issues in your synthetic workflow. This is not a rigid template, but a dynamic resource built on expertise and practical experience.
Section 1: Understanding the Core Reaction - The Grignard Addition to Cyclic Imides
The synthesis of tertiary pyrrolidinols frequently involves the addition of an organometallic reagent, most commonly a Grignard reagent, to a cyclic imide, such as a succinimide derivative. This reaction, while powerful, is sensitive to a variety of factors that can significantly impact the yield.
Core Reaction Pathway
Caption: General workflow for the synthesis of tertiary pyrrolidinols.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing both the "why" behind the issue and the "how" to fix it.
FAQ 1: My reaction is sluggish or fails to initiate. What are the likely causes?
Answer: Failure to initiate a Grignard reaction is a classic and often frustrating problem. The root cause almost always lies with the deactivation of the highly reactive Grignard reagent.
Core Causality: Grignard reagents are potent nucleophiles and strong bases, making them highly susceptible to reaction with even weakly acidic protons.[1] The primary culprit is often trace amounts of water in the reaction setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-initiating Grignard reaction.
Detailed Protocols:
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under a stream of inert gas (nitrogen or argon) immediately before use is essential.
-
Solvent Purity: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard for Grignard reactions as they solvate and stabilize the reagent.[2][3][4] These solvents must be anhydrous. If not purchased as such, they should be distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[5] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the flask.[2] A gentle warming may also be necessary to initiate the reaction.
FAQ 2: I'm observing the formation of a significant amount of a ketone byproduct instead of the tertiary alcohol. Why is this happening?
Answer: The formation of a ketone suggests that the reaction is stopping after the first addition of the Grignard reagent, followed by hydrolysis of the intermediate during workup.
Core Causality: This issue can arise from several factors, including stoichiometry, the reactivity of the Grignard reagent, and the stability of the hemiaminal intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Grignard Reagent | The reaction requires two equivalents of the Grignard reagent per equivalent of the succinimide. If less than two are used, the reaction will stall after the first addition. | Use at least 2.2 equivalents of the Grignard reagent to ensure complete conversion. |
| Steric Hindrance | A bulky Grignard reagent or a sterically hindered N-substituent on the succinimide can slow down the second addition, allowing the hemiaminal intermediate to be quenched during workup. | Consider using a less sterically hindered Grignard reagent if possible. Alternatively, increasing the reaction temperature or time may promote the second addition. |
| Low Reaction Temperature | While low temperatures are often used to control exotherms, they can also slow down the reaction rate, particularly the second addition. | After the initial addition at a lower temperature, consider allowing the reaction to warm to room temperature or gently refluxing to drive the reaction to completion. |
Experimental Protocol: Optimizing Grignard Addition
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
To the flask, add the N-substituted succinimide (1.0 eq.) dissolved in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the Grignard reagent (2.2 eq. in THF or diethyl ether) via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
FAQ 3: My final product is contaminated with a significant amount of the starting N-substituted succinimide. What went wrong?
Answer: The presence of unreacted starting material points to an incomplete reaction.
Core Causality: This is often related to the quality and quantity of the Grignard reagent or suboptimal reaction conditions.
Troubleshooting Steps:
-
Titrate your Grignard Reagent: The concentration of commercially available Grignard reagents can vary. It is good practice to titrate the reagent before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.
-
Increase Reaction Time and/or Temperature: Some succinimide derivatives are less reactive. Increasing the reaction time or gently refluxing the reaction mixture can help drive the reaction to completion.
-
Check for Competing Side Reactions: If your starting materials or solvent contain acidic protons (e.g., from alcohols or water), the Grignard reagent will be consumed in an acid-base reaction instead of adding to the carbonyl.[1] Ensure all components of the reaction are anhydrous.
FAQ 4: I'm struggling with the purification of my tertiary pyrrolidinol. What are the best practices?
Answer: Tertiary pyrrolidinols can be challenging to purify due to their basicity and polarity.
Purification Strategy:
-
Acid-Base Extraction: An effective way to separate the basic tertiary pyrrolidinol from neutral organic impurities is through acid-base extraction.
-
Dissolve the crude product in an organic solvent like diethyl ether or dichloromethane.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrrolidinol will move into the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until it is strongly basic (pH > 10).
-
Extract the deprotonated, free-base pyrrolidinol back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. However, the basicity of the pyrrolidinol can lead to streaking on the column. To mitigate this, consider:
-
Pre-treating the silica gel: Slurry the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%), to neutralize the acidic sites on the silica.
-
Using a suitable eluent system: A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used. The polarity will need to be optimized based on the specific pyrrolidinol.
-
-
Distillation or Crystallization: For thermally stable and non-solid products, distillation under reduced pressure can be an effective purification method. If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
Section 3: Alternative Synthetic Routes and Their Pitfalls
While Grignard addition to succinimides is common, other methods exist, each with its own set of potential challenges.
Reductive Amination
Reductive amination of a suitable diketone or keto-acid can also yield pyrrolidine structures.[6][7]
Common Issues:
-
Low Yields: Incomplete imine formation or inefficient reduction can lead to low yields.
-
Side Reactions: Over-reduction of other functional groups can be a problem.
Troubleshooting:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Milder reagents like sodium triacetoxyborohydride are often preferred as they are selective for the iminium ion over the ketone.
-
pH Control: The pH of the reaction is crucial for imine formation. It should be mildly acidic to facilitate carbonyl protonation without deactivating the amine nucleophile.
References
Side reactions to avoid during the synthesis of 3-Methylpyrrolidin-3-ol hydrochloride
Welcome to the technical support guide for the synthesis of 3-Methylpyrrolidin-3-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide field-proven insights and troubleshooting strategies rooted in mechanistic principles to ensure a successful and high-purity yield.
Overview of the Core Synthesis
The most reliable and common laboratory-scale synthesis of 3-Methylpyrrolidin-3-ol involves the addition of a methyl Grignard reagent to a protected 3-oxopyrrolidine precursor. The subsequent acidic workup serves a dual purpose: quenching the reaction and removing the protecting group to yield the desired tertiary alcohol, which is then isolated as its hydrochloride salt for improved stability and handling.
The workflow below illustrates the primary reaction pathway, which forms the basis of our discussion.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yielded very little or no product, and TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
Answer: This is a common issue, typically pointing to a problem with the Grignard reagent or the reaction conditions. Let's break down the primary causes.
-
Cause A: Inactive or Quenched Grignard Reagent
-
The "Why": Grignard reagents are powerful nucleophiles but also extremely strong bases.[1] They react rapidly with any source of protons, especially water. Traces of moisture in the glassware, solvent, or even the nitrogen/argon atmosphere will consume the reagent before it can react with the ketone. This acid-base reaction is much faster than the desired nucleophilic addition.[2][3]
-
Troubleshooting Protocol:
-
Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of dry inert gas (argon or nitrogen).
-
Solvent Purity: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS). Anhydrous tetrahydrofuran (THF) or diethyl ether are standard.
-
Reagent Titration: If using a commercial Grignard solution that is not freshly opened, its concentration may have decreased. Titrate the reagent using a standard method (e.g., with I₂) before use to determine the active concentration.
-
Inert Atmosphere: Maintain a positive pressure of dry inert gas throughout the entire setup and reaction time.
-
-
-
Cause B: Enolization of the Ketone
-
The "Why": In addition to being a nucleophile, the Grignard reagent can act as a base to deprotonate the α-carbon of the ketone, forming a magnesium enolate. This enolate is unreactive toward further Grignard addition and will revert to the starting ketone upon acidic workup. This side reaction is competitive with nucleophilic addition.
-
Troubleshooting Protocol:
-
Temperature Control: Keep the reaction temperature low. Start the addition of the ketone to the Grignard solution (or vice-versa, depending on your protocol) at 0°C or even -20°C to favor the nucleophilic addition pathway, which generally has a lower activation energy than enolization.
-
Reagent Choice: While methylmagnesium bromide (MeMgBr) is common, methylmagnesium chloride (MeMgCl) is sometimes reported to give lower enolization byproducts due to the Schlenk equilibrium.
-
-
-
Cause C: Use of Unprotected 3-Oxopyrrolidine
-
The "Why": The secondary amine (N-H) of an unprotected pyrrolidine is acidic enough to be deprotonated by the Grignard reagent. This will consume one equivalent of the reagent and form an unreactive N-MgX species, preventing any reaction at the carbonyl. Protection of the nitrogen is mandatory.
-
Solution: The synthesis must start with an N-protected pyrrolidinone. The tert-butyloxycarbonyl (Boc) group is ideal as it is robust to the basic Grignard conditions and is easily removed during the final acidic workup/salt formation step.[4]
-
References
Stability of 3-Methylpyrrolidin-3-ol hydrochloride under acidic and basic conditions
Welcome to the technical support center for 3-Methylpyrrolidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in various experimental settings. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for stability-related issues, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
This compound possesses two key structural features that dictate its stability in aqueous media: a tertiary alcohol and a protonated pyrrolidine ring. The primary stability concerns are acid-catalyzed dehydration of the tertiary alcohol and potential degradation of the pyrrolidine ring under strong basic conditions. The hydrochloride salt form indicates that the pyrrolidine nitrogen is protonated, which generally increases its stability against ring-opening under neutral and acidic conditions.
Q2: I am observing a loss of my compound when dissolved in a strongly acidic solution (e.g., pH < 2). What is the likely cause?
Under strongly acidic conditions, the tertiary alcohol group of 3-Methylpyrrolidin-3-ol is susceptible to acid-catalyzed dehydration. This is a classic E1 elimination reaction where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom leads to the formation of an alkene.
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in HPLC Analysis After Sample Preparation in Acidic Mobile Phase.
Scenario: You are developing an HPLC method and notice new, less polar peaks appearing in your chromatogram when using a highly acidic mobile phase (e.g., pH 2.0 with trifluoroacetic acid) and elevated column temperatures.
Plausible Cause: This is likely due to on-column, acid-catalyzed dehydration of 3-Methylpyrrolidin-3-ol. The acidic environment of the mobile phase, especially when combined with the heat from the column oven, can facilitate the elimination of water from the tertiary alcohol, leading to the formation of one or more unsaturated degradation products.
Troubleshooting Steps:
-
Lower the Column Temperature: If your separation allows, reduce the column temperature to minimize thermally-assisted degradation.
-
Increase Mobile Phase pH: If compatible with your stationary phase and analyte retention, try increasing the pH of your mobile phase to a less aggressive level (e.g., pH 3-4).
-
Use a Different Acid Modifier: Consider using a weaker acid, such as formic acid, as a mobile phase modifier.
-
Sample Preparation Considerations: Prepare your samples in a diluent that is at a more neutral pH and inject them immediately. Minimize the time the sample spends in the acidic autosampler environment.
Issue 2: Significant Degradation Observed During a Forced Degradation Study Under Basic Conditions.
Scenario: You are performing a forced degradation study and observe significant loss of the parent compound with the appearance of several new, more polar peaks after incubation in 1M NaOH at 60°C.
Plausible Cause: While the pyrrolidine ring is generally stable, strong basic conditions, especially at elevated temperatures, can potentially lead to ring-opening or other complex degradation pathways. A study on the hydrolysis of the related compound N-methylpyrrolidone showed that the primary degradation product was 4-(methylamino)butyric acid, indicating cleavage of the amide bond.[1] While 3-Methylpyrrolidin-3-ol does not have an amide bond, the strained ring system could still be susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage.
Troubleshooting Steps & Investigation:
-
Milder Basic Conditions: If the goal is to achieve a target degradation of 10-20%[2], consider using milder conditions, such as a lower concentration of NaOH (e.g., 0.1M) or a lower temperature.
-
Time-Course Study: Perform a time-course experiment to monitor the degradation over time and select a time point that achieves the desired level of degradation without complete loss of the parent compound.
-
Characterization of Degradants: Utilize LC-MS to obtain the mass-to-charge ratio of the degradation products. This information can help in proposing potential structures. For instance, a product with a mass corresponding to the addition of a water molecule to the parent compound could indicate a ring-opened product.
Potential Degradation Pathways
Based on fundamental organic chemistry principles, the following are the most probable degradation pathways for this compound under acidic and basic stress conditions.
Acid-Catalyzed Dehydration
Under acidic conditions, the tertiary alcohol can undergo dehydration to form two potential alkene isomers.
Caption: Acid-catalyzed dehydration of 3-Methylpyrrolidin-3-ol.
Base-Induced Degradation (Hypothesized)
Under strong basic conditions, the pyrrolidine ring may undergo cleavage. The exact mechanism and products are not definitively known from the available literature for this specific molecule, but a plausible pathway based on related structures is hypothesized below.
Caption: Hypothesized base-induced degradation of 3-Methylpyrrolidin-3-ol.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.[3][4][5]
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized Water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water or a suitable co-solvent at a concentration of 1 mg/mL.[4]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 1M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 70°C for 48 hours.
-
Also, incubate a solution of the compound (1 mg/mL in water) at 70°C for 48 hours.
-
At appropriate time points, prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1M HCl | 60°C | 24 hours |
| Base Hydrolysis | 1M NaOH | 60°C | 24 hours |
| Oxidation | 30% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | - | 70°C | 48 hours |
| Thermal (Solution) | - | 70°C | 48 hours |
| Photolytic | 1.2 million lux hours | Ambient | As required |
Table 1: Summary of Forced Degradation Conditions.
Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.
Instrumentation and Columns:
-
HPLC with PDA or UV detector and ideally coupled to a Mass Spectrometer (LC-MS).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 2: Example Gradient for HPLC Method.
Other Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV may be necessary, or alternative detection methods like ELSD or MS).
Method Validation:
The method should be validated according to ICH guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.
Caption: Workflow for developing a stability-indicating HPLC method.
References
Methods for drying and storing anhydrous 3-Methylpyrrolidin-3-ol hydrochloride
Welcome to the technical support guide for handling anhydrous 3-Methylpyrrolidin-3-ol hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Maintaining the anhydrous state of this compound is critical for ensuring reproducibility, stability, and accuracy in your experiments. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is expected to be hygroscopic. Amine hydrochlorides, as a class of salts, readily absorb moisture from the atmosphere.[1][2] The free base, a related compound, is noted to be sensitive to air and hygroscopic.[3] Therefore, it is crucial to handle and store the hydrochloride salt with appropriate precautions to prevent water absorption.
Q2: How can I tell if my sample of this compound has absorbed water?
A2: Visual inspection and physical property changes are the primary indicators. Anhydrous, free-flowing crystalline powder will become clumpy, sticky, or may even appear as a dense, hard cake upon significant moisture absorption. In severe cases of deliquescence, the solid may begin to dissolve in the absorbed water, forming a concentrated solution.[2] For quantitative analysis, techniques like Karl Fischer titration can be employed to determine the precise water content.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its anhydrous state, this compound should be stored in a tightly sealed container, preferably made of glass or another non-reactive material.[1] The container should be placed inside a desiccator containing a suitable desiccant like anhydrous calcium sulfate (Drierite®), phosphorus pentoxide, or silica gel.[2][4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended to displace moist air.[5] Store the desiccator in a cool, dry place away from direct heat or sunlight.[6]
Troubleshooting Guide
Problem 1: My material has arrived as a hard cake or is severely clumped. Is it still usable?
Answer: This is a common sign of moisture absorption during shipping or previous storage. The material can likely be salvaged by thorough drying. However, it's important to note that the added weight from the water will affect molar calculations. You must dry the material to a constant weight before use.
Workflow for Handling Clumped Material
Caption: Workflow for salvaging clumped material.
Problem 2: I'm observing poor solubility of the compound in my non-protic organic solvent system.
Answer: While this compound is expected to have limited solubility in non-polar solvents, the presence of water can exacerbate this issue. Water can form hydration shells around the salt, altering its solubility profile. Ensure your solvent is rigorously dried and that the compound itself is anhydrous by following the recommended drying protocols.
Problem 3: My reaction yield is inconsistent, or my analytical results (NMR, LC-MS) are not reproducible.
Answer: The presence of water can significantly impact reaction outcomes and analytical results. Water can act as an unwanted nucleophile, a base, or a proton source in sensitive reactions. In analytical techniques, water can alter ionization in mass spectrometry or shift proton signals in NMR. The first troubleshooting step should always be to confirm the anhydrous state of your starting material and solvents.
Experimental Protocols
Protocol 1: Drying this compound via Vacuum Oven
This is the most efficient method for removing water.
Rationale: Applying a vacuum lowers the boiling point of water, allowing it to be removed at a temperature low enough to prevent thermal decomposition of the compound. The use of a nitrogen bleed helps to purge water vapor from the oven.
Step-by-Step Methodology:
-
Preparation: Place the this compound in a clean, dry borosilicate glass container (e.g., a watch glass or a crystallization dish) to create a thin layer. This maximizes the surface area for efficient drying.
-
Placement: Place the container in a vacuum oven.
-
Vacuum Application: Seal the oven and begin to apply vacuum. Aim for a pressure below 10 mmHg.
-
Heating: Once a stable vacuum is achieved, slowly raise the temperature. A temperature range of 40-50°C is recommended. Caution: Do not exceed the melting point or decomposition temperature of the compound. While specific data for this molecule is limited, this is a conservative and generally safe range for many organic salts.
-
Drying: Dry the material under these conditions for 12-24 hours. For larger quantities or heavily hydrated material, a longer duration may be necessary.
-
Achieving Constant Weight: Cool the oven to room temperature under vacuum. Break the vacuum with a dry inert gas like nitrogen or argon. Quickly transfer the container to a desiccator and weigh the sample. Repeat the drying process for 4-6 hour intervals until two consecutive weighings are within an acceptable margin (e.g., ±0.1%).
-
Storage: Once a constant weight is achieved, immediately transfer the dry powder to a suitable storage container as described in the FAQ section.
Protocol 2: Drying via High-Vacuum Desiccator
This method is gentler and suitable if a vacuum oven is unavailable.
Rationale: A strong desiccant in a sealed chamber under high vacuum creates a very low partial pressure of water, driving moisture from the sample into the desiccant.
Step-by-Step Methodology:
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is fresh and active. Phosphorus pentoxide (P₄O₁₀) is highly effective but requires careful handling. Anhydrous calcium sulfate is a safer alternative.[2]
-
Sample Preparation: Spread the compound in a thin layer on a watch glass.
-
Desiccator Setup: Place the watch glass on the desiccator plate.
-
Vacuum Application: Seal the desiccator and carefully apply a high vacuum from a vacuum pump.
-
Drying: Allow the sample to dry under vacuum at room temperature. This process is slower and may take several days.
-
Monitoring: Monitor the physical appearance of the compound. The transition from a clumpy to a free-flowing powder indicates drying is progressing. As with the oven method, drying to a constant weight is the only way to ensure completeness.
-
Storage: Once dry, break the vacuum with an inert gas and immediately transfer the compound to an appropriate long-term storage container.
Data Summary Table
| Parameter | Vacuum Oven Drying | High-Vacuum Desiccator Drying |
| Temperature | 40 - 50 °C | Room Temperature |
| Pressure | < 10 mmHg | High Vacuum (< 1 mmHg) |
| Typical Duration | 12 - 24 hours | 48 - 72+ hours |
| Key Advantage | Speed and Efficiency | Gentle, no heat required |
| Considerations | Requires careful temperature control to avoid decomposition. | Slower process. Requires a high-quality vacuum. |
Logical Workflow for Handling and Use
Caption: Decision workflow for handling new or stored material.
References
Overcoming challenges in the crystallization of pyrrolidinol hydrochloride salts
Technical Support Center: Crystallization of Pyrrolidinol Hydrochloride Salts
Welcome to the technical support center for the crystallization of pyrrolidinol hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the crystallization of these important pharmaceutical compounds. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your process development.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses the most frequent and critical issues observed during the crystallization of pyrrolidinol hydrochloride salts. Each question is followed by a detailed explanation of causes and a set of actionable solutions.
Q1: My pyrrolidinol hydrochloride salt is "oiling out" instead of crystallizing. What is causing this, and how can I resolve it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), is a common challenge where a solute-enriched liquid phase separates from the solution instead of forming a solid crystalline phase.[1][2] This is particularly prevalent with salts of highly functionalized molecules like pyrrolidinols, which can have complex solubility behaviors.
Root Causes:
-
High Supersaturation: Generating supersaturation too quickly (e.g., by rapid cooling or fast anti-solvent addition) can push the system into a metastable liquid-liquid phase separation region before nucleation can occur.[1]
-
Low Melting Point / High Solubility: Compounds with low melting points or very high solubility in the chosen solvent system are more prone to oiling out.[2]
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, favoring the formation of a disordered, impurity-rich oil phase.[3]
-
Solvent System: The choice of solvent is critical. A solvent that is "too good" can lead to extremely high concentrations before nucleation is induced, promoting oiling.
Solutions & Mitigation Strategies:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Decrease the cooling rate significantly to allow molecules sufficient time to orient and nucleate.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise at the point of maximum agitation to ensure rapid local mixing and avoid pockets of high supersaturation.
-
-
Implement a Seeding Strategy: Seeding is one of the most effective ways to prevent oiling out. By providing a template for crystallization, you can direct the process toward crystal growth rather than LLPS.[2][4] A key practice is to add seeds within the metastable zone width (MSZW) — the region where the solution is supersaturated but spontaneous nucleation is unlikely.[5]
-
Solvent System Optimization:
-
Select a solvent system where the pyrrolidinol HCl salt has moderate, temperature-dependent solubility.
-
Consider using a binary or ternary solvent system to fine-tune the solubility profile. For instance, using a mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., ethyl acetate, MTBE, toluene) can provide better control.[6]
-
-
Increase Temperature: In some cases, increasing the crystallization temperature can shift the phase behavior away from the oiling-out region.
Q2: I'm struggling with polymorphism. How can I control which crystalline form of my pyrrolidinol hydrochloride salt I produce?
A2: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical quality attribute that can impact a drug's stability, solubility, and bioavailability.[7][8] Controlling it is paramount.
Root Causes of Poor Control:
-
Solvent Choice: Different solvents can stabilize different polymorphs due to varying solute-solvent interactions.
-
Supersaturation Level: The level of supersaturation can determine whether a thermodynamically stable form or a kinetically favored metastable form nucleates.[9]
-
Temperature: Temperature affects both solubility and the relative stability of different polymorphs.
-
Impurities: Structurally related impurities can act as templates or inhibitors for specific polymorphic forms.[9][10]
Solutions & Control Strategies:
-
Solvent Screening: Conduct a systematic solvent screen using a range of solvents with different polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, ethers). This is the most fundamental step in identifying conditions that favor a specific form.
-
Seeding: The most robust method for polymorph control is to seed the crystallization with the desired form.[5] Ensure your seed crystals are well-characterized and phase-pure.
-
Slurry Conversion Experiments: To identify the most thermodynamically stable form under specific conditions, a slurry experiment is invaluable. Suspend a mixture of known polymorphs in a solvent and agitate for an extended period. The system will equilibrate to the most stable form at that temperature.
-
Control Cooling/Anti-solvent Addition Rate: A slow, controlled rate generally favors the formation of the most stable polymorph, while rapid changes can trap metastable forms.[11]
Q3: My final product is highly hygroscopic and difficult to handle. What can I do during crystallization to minimize this?
A3: Hygroscopicity, the tendency to absorb moisture from the air, is a frequent issue with hydrochloride salts due to the presence of the chloride ion and the polar nature of the molecule.[12][13][14] This can lead to physical instability, handling problems (e.g., poor powder flow), and chemical degradation.[14][15]
Root Causes:
-
Amorphous Content: Amorphous (non-crystalline) material is significantly more hygroscopic than its crystalline counterpart.
-
Crystalline Form: Different polymorphs can have different hygroscopic tendencies based on their crystal packing and exposure of polar functional groups.
-
Residual Solvent: Certain residual solvents can increase the hygroscopicity of the final product.
Solutions & Mitigation Strategies:
-
Maximize Crystallinity: Ensure the crystallization process is designed to minimize amorphous content. This includes:
-
Avoiding "crashing out" the material too quickly.
-
Implementing a final aging or digestion step where the crystalline solid is stirred in the mother liquor to allow for conversion of any amorphous material to the crystalline state.
-
-
Polymorph Selection: During screening, evaluate the hygroscopicity of each polymorph using Dynamic Vapor Sorption (DVS). Select the form that demonstrates the lowest moisture uptake under relevant humidity conditions.
-
Drying Process Optimization: A well-designed drying process is crucial. Ensure the product is dried under appropriate vacuum and temperature to remove residual solvents without causing thermal degradation or polymorphic transformation.
-
Particle Size and Morphology: Sometimes, large, well-formed crystals with low surface area can exhibit lower hygroscopicity than fine, needle-like crystals.[16] Control of particle size can be achieved through careful seeding and control of supersaturation.[17]
Experimental Workflows & Data
To effectively troubleshoot, a systematic approach is necessary. Below are key experimental protocols and data tables to guide your development.
Protocol 1: Basic Cooling Crystallization with Seeding
-
Dissolution: Dissolve the pyrrolidinol hydrochloride salt in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60 °C) to achieve a clear, undersaturated solution.
-
Cooling to Seeding Temperature: Cool the solution at a controlled rate (e.g., 10 °C/hour) to a seeding temperature, typically 1-2 °C below the saturation temperature. This point should be within the metastable zone.[5]
-
Seed Preparation: Prepare a seed slurry by suspending a small amount (e.g., 0.1-1.0% w/w) of micronized, phase-pure seed crystals of the desired polymorph in a small amount of the mother liquor.
-
Seeding: Add the seed slurry to the cooled solution.
-
Aging/Growth: Hold the seeded solution at the seeding temperature for a period (e.g., 1-2 hours) to allow the seeds to grow before resuming the cooling profile.
-
Final Cooling & Isolation: Continue cooling the slurry to the final isolation temperature (e.g., 0-5 °C) at a controlled rate.
-
Filtration & Drying: Filter the crystals, wash with a small amount of cold anti-solvent to remove impure mother liquor, and dry under vacuum at a suitable temperature.
Table 1: Solvent Selection Guide for Pyrrolidinol HCl Salts
| Solvent Class | Example Solvents | Polarity | Suitability for HCl Salts | Comments |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good Solvents | Often used as the primary solvent in cooling or anti-solvent crystallization.[18] |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Moderate Solvents | Can be effective but may form solvates. Use with caution.[19] |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Poor Solvents / Anti-solvents | Commonly used as anti-solvents to induce precipitation from alcohol solutions.[6] |
| Ethers | MTBE, 2-MeTHF, Dioxane | Low-Medium | Anti-solvents | Effective at reducing solubility to improve yield.[20] |
| Hydrocarbons | Heptane, Toluene | Low | Anti-solvents | Very effective anti-solvents, but rapid addition can cause oiling out. |
| Water | Water | Very High | Good Solvent | High solubility can make isolation difficult; risk of forming hydrates.[21] |
Diagram 1: Troubleshooting Workflow for Crystallization Failure
This diagram provides a logical path to diagnose and solve common crystallization problems.
Caption: Troubleshooting flowchart for common crystallization issues.
Frequently Asked Questions (FAQs)
Q: How much seed crystal should I use? A: A general guideline is 0.1% to 2.0% (w/w) relative to the solute mass. The optimal amount depends on the system and desired particle size. Lower seed loading tends to produce larger crystals, while higher loading produces smaller crystals.
Q: What analytical techniques are essential for characterizing my crystalline product? A: A standard suite of techniques is required for proper solid-state characterization:[22][23]
-
X-Ray Powder Diffraction (XRPD): The primary technique for identifying the crystalline form (polymorph) and assessing crystallinity.[22][24]
-
Differential Scanning Calorimetry (DSC): Used to determine melting point, purity, and detect polymorphic transitions.[25][26]
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, used to identify and quantify residual solvents or water (hydrates).[25][26]
-
Microscopy: Provides visual information on crystal size, shape (morphology), and agglomeration.
Q: How do I scale up my crystallization process from the lab to a pilot plant? A: Scale-up is a significant challenge because mixing, heat transfer, and mass transfer do not scale linearly.[11][27][28] Key considerations include:
-
Mixing and Agitation: Ensure that the mixing characteristics (e.g., power per unit volume, tip speed) are understood and can be reasonably replicated to avoid changes in nucleation and growth kinetics.[28]
-
Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making cooling less efficient. The cooling profile may need to be adjusted to maintain control.
-
Robustness: The process must be robust to minor variations in temperature, concentration, and hold times. Define a clear design space for critical process parameters.[29]
Diagram 2: Crystallization Process Control Logic
This diagram illustrates the key inputs and control points for a successful crystallization process.
Caption: Key inputs and outputs for controlling a crystallization process.
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. mt.com [mt.com]
- 5. catsci.com [catsci.com]
- 6. reddit.com [reddit.com]
- 7. icdd.com [icdd.com]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. helgroup.com [helgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmainfo.in [pharmainfo.in]
- 16. mdpi.com [mdpi.com]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. unifr.ch [unifr.ch]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
- 23. ijoeete.com [ijoeete.com]
- 24. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 25. milliyasrcollege.org [milliyasrcollege.org]
- 26. Spectroscopy. IR spectroscopy, DSC, TGA [researchpark.spbu.ru]
- 27. approcess.com [approcess.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Diastereoselectivity in Reactions Involving 3-Substituted Pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges in achieving high diastereoselectivity in reactions involving 3-substituted pyrrolidines. As Senior Application Scientists, we have synthesized technical data with field-proven insights to address your specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the synthesis and functionalization of 3-substituted pyrrolidines, with a focus on controlling diastereoselectivity.
Question 1: My reaction is producing a low diastereomeric ratio (d.r.). What are the key parameters I should investigate to improve diastereoselectivity?
Answer: Low diastereoselectivity is a common challenge. The stereochemical outcome of your reaction is influenced by a delicate interplay of steric and electronic factors. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Directing Group and Protecting Group Strategy:
-
Steric Bulk: The size of the substituent at the C3 position and the nitrogen protecting group can significantly influence the facial selectivity of the incoming reagent. For instance, in palladium-catalyzed C-H arylation, a bulky N-Boc protecting group in combination with a bidentate aminoquinoline (AQ) directing group at C3 can promote high cis-selectivity at the C4 position.[1] The steric hindrance created by this combination can effectively block one face of the pyrrolidine ring, guiding the catalyst to the desired position.
-
Chiral Auxiliaries: Employing a chiral auxiliary is a powerful strategy to induce diastereoselectivity. Pyrrolidine-based auxiliaries are frequently used due to their rigid scaffold, which allows for efficient chirality transfer.[2] The N-tert-butanesulfinyl group is another excellent choice, acting as a potent electron-withdrawing group and a chiral director in reactions like 1,3-dipolar cycloadditions to form densely substituted pyrrolidines with high diastereoselectivity.[3][4][5]
2. Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can impact the transition state geometry. For palladium-catalyzed C-H arylations, solvents like α,α,α-trifluorotoluene have been shown to improve yield and selectivity compared to more coordinating solvents like t-amyl-OH, which can lead to increased epimerization.[1]
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.
-
Catalyst and Ligand:
-
Metal Catalysis: In gold-catalyzed cycloadditions of allenenes, phosphoramidite ligands have proven effective in achieving high diastereo- and enantioselectivity for the synthesis of 3,4-substituted pyrrolidines.[6] For iridium-catalyzed reductive azomethine ylide generation, increasing the steric demand of the substituent on the amide nitrogen can improve diastereocontrol.[7]
-
Organocatalysis: Cinchona alkaloid-derived catalysts are effective in promoting asymmetric cyclization reactions to yield substituted pyrrolidines with high enantioselectivity and as a single diastereomer.[8][9]
-
3. Consider the Reaction Mechanism:
Understanding the mechanism can provide insights into the factors controlling stereoselectivity. For example, in the palladium-catalyzed C4 arylation of pyrrolidines with a C3 directing group, computational studies have shown that while C-H activation can occur at both cis and trans positions, the subsequent oxidative addition step is stereo-determining, favoring the cis product due to lower strain in the palladacycle intermediate.[10]
Question 2: I am observing poor regioselectivity along with low diastereoselectivity in the C-H functionalization of my 3-substituted pyrrolidine. How can I favor the desired C4-arylated product over the C2 or C5 isomers?
Answer: Achieving high regioselectivity in the functionalization of saturated heterocycles is a significant challenge. Here are key strategies to enhance C4-selectivity:
-
Choice of Directing Group: The use of a directing group at the C3 position is crucial for activating the C4 C-H bond. The aminoquinoline (AQ) amide directing group has been successfully employed in palladium-catalyzed C-H arylation to selectively functionalize the C4 position.[1][10] A recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has shown even greater rate acceleration and improved yields.[10]
-
Bulky N-Protecting Group: A sterically demanding protecting group on the pyrrolidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, can disfavor functionalization at the adjacent C2 and C5 positions due to steric hindrance, thereby promoting reaction at the more remote C4 position.[1]
-
Reaction Conditions: Optimization of the base and additives is critical. In the Pd-catalyzed C4 arylation, the use of K₂CO₃ as a base and pivalic acid (PivOH) as an additive has been shown to be effective.[1]
Question 3: What are the most effective strategies for synthesizing polysubstituted pyrrolidines with multiple contiguous stereocenters?
Answer: The construction of multiple stereocenters in a single step is highly desirable for efficiency. Here are some powerful methodologies:
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between azomethine ylides and alkenes is a cornerstone for pyrrolidine synthesis, capable of generating up to four stereogenic centers simultaneously.[3][4] The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene dipolarophile can lead to excellent diastereoselectivity.[3][4] Metal-templated three-component reactions of chelating aldehydes, unprotected amino acid esters, and activated olefins also provide a route to highly substituted pyrrolidines with excellent diastereoselectivity.[11]
-
Organocatalytic Cascade Reactions: Organocatalysis offers a powerful approach to constructing complex pyrrolidine scaffolds. For instance, a dynamic kinetic resolution-driven aza-Michael cyclization combined with a reversible aza-Henry reaction, catalyzed by a Cinchona alkaloid-derived carbamate, can synthesize polysubstituted pyrrolidines with up to three stereogenic centers in good yield and as a single isomer.[9]
-
Lewis Acid Catalysis: Ytterbium triflate (Yb(OTf)₃) can catalyze a three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters to form pyrrolidines with a high degree of cis-diastereoselectivity between the substituents at the 2- and 5-positions.[12][13]
Question 4: My organocatalytic reaction is not providing the expected diastereoselectivity. What are some common pitfalls and how can I troubleshoot them?
Answer: While powerful, organocatalytic reactions can be sensitive to various parameters. Here are some common issues and solutions:
-
Catalyst Purity and Loading: Ensure the purity of your organocatalyst. Impurities can sometimes interfere with the catalytic cycle. Catalyst loading should be optimized; too low a loading may result in slow or incomplete reaction, while too high a loading can sometimes lead to side reactions.
-
Substrate Purity: Impurities in your starting materials can poison the catalyst or participate in undesired side reactions.
-
Water Content: Many organocatalytic reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents.
-
Reaction Additives: The presence of acidic or basic additives can be crucial. For example, in some Michael additions of aldehydes to nitroolefins catalyzed by pyrrolidine-based organocatalysts, the enantioselectivity can be influenced by such additives.[14]
-
Thorough Optimization: A systematic screening of solvents, temperature, and reaction time is often necessary to achieve optimal diastereoselectivity.
Experimental Protocols & Data
Protocol 1: Palladium-Catalyzed C4-H Arylation of N-Boc-pyrrolidine-3-carboxamide
This protocol is adapted from a procedure for the regio- and stereoselective arylation of pyrrolidines.[1]
Materials:
-
N-Boc-pyrrolidine-3-carboxamide substrate with an aminoquinoline (AQ) directing group
-
Aryl iodide
-
Pd(OAc)₂
-
K₂CO₃
-
Pivalic acid (PivOH)
-
α,α,α-Trifluorotoluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide substrate (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol %), K₂CO₃ (1.0 equiv), and PivOH (1.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous α,α,α-trifluorotoluene via syringe to achieve a concentration of 1 M.
-
Stir the reaction mixture at 110 °C for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cis-3,4-disubstituted pyrrolidine.
Data Summary: Influence of Reaction Parameters on C4-Arylation [1]
| Entry | Solvent | Base (equiv) | Additive (equiv) | Yield of cis-2a (%) |
| 1 | Toluene | AgOAc (2.0) | - | 28 |
| 2 | t-amyl-OH | K₂CO₃ (2.0) | PivOH (0.5) | Lower conversion, increased epimerization |
| 3 | α,α,α-Trifluorotoluene | K₂CO₃ (2.0) | PivOH (0.5) | 46 |
| 4 | α,α,α-Trifluorotoluene | K₂CO₃ (1.0) | PivOH (0.5) | 46 |
| 5 | α,α,α-Trifluorotoluene | K₂CO₃ (1.0) | PivOH (1.0) | 71 |
This table illustrates the significant impact of solvent, base, and additive on the reaction outcome.
Protocol 2: Diastereoselective [3+2] Cycloaddition using an N-tert-Butanesulfinyl-1-azadiene
This protocol is based on the highly diastereoselective synthesis of densely substituted pyrrolidines.[3][4]
Materials:
-
Chiral N-tert-butanesulfinyl-1-azadiene
-
Azomethine ylide precursor (e.g., an imino ester)
-
Ag₂CO₃ (catalyst)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral N-tert-butanesulfinyl-1-azadiene (1.0 equiv), the azomethine ylide precursor (1.2 equiv), and Ag₂CO₃ (10 mol %).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction at the optimized temperature (e.g., room temperature to 60 °C) for the required time (e.g., 12-36 hours), monitoring by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to afford the polysubstituted pyrrolidine. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizing Key Concepts
Logical Workflow for Troubleshooting Low Diastereoselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A diastereoselective three-component coupling approach to highly substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for 3-Methylpyrrolidin-3-ol Enantiomers
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical attribute influencing its pharmacological and toxicological profile. For chiral molecules like 3-Methylpyrrolidin-3-ol, a versatile building block in medicinal chemistry, the ability to resolve and quantify its enantiomers is paramount.[1][2][3] This guide presents a comprehensive comparison of strategic approaches for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantioseparation of 3-Methylpyrrolidin-3-ol. We will delve into the rationale behind experimental choices, provide detailed protocols, and present comparative data to guide researchers toward an optimal analytical solution.
The Analytical Challenge: Properties of 3-Methylpyrrolidin-3-ol
3-Methylpyrrolidin-3-ol is a small, polar molecule featuring a tertiary amine and a tertiary alcohol. This structure presents a specific set of challenges for chiral separation. The high polarity can lead to poor retention on traditional normal-phase columns, while the lack of a strong chromophore necessitates detection at low UV wavelengths or the use of alternative detectors. The key to successful enantioseparation lies in selecting a chiral stationary phase (CSP) that can effectively interact with the stereogenic center through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4]
Strategic Approach to Method Development
Given the absence of a pre-existing, validated method for this specific analyte, a systematic screening approach is the most efficient path forward.[5][6] This involves evaluating a selection of CSPs with complementary chiral recognition capabilities under various mobile phase conditions. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the workhorses of modern chiral chromatography due to their broad applicability and success in resolving a wide array of chiral compounds.[7][8][9]
Our comparative method development will focus on two primary types of polysaccharide-based CSPs under three distinct chromatographic modes: Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP).
Visualization of the Method Development Workflow
The following diagram outlines the systematic approach to developing a chiral HPLC method for 3-Methylpyrrolidin-3-ol.
Caption: A generalized workflow for chiral HPLC method development.
Comparative Experimental Protocols
Here, we detail the starting protocols for screening and comparison. For this study, we will compare an amylose-based CSP (e.g., Daicel Chiralpak AD-H) and a cellulose-based CSP (e.g., Daicel Chiralcel OD-H).[7][10][11] These are coated polysaccharide phases known for their broad enantioselectivity.[12][13]
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Wavelength: 210 nm (due to the lack of a strong chromophore).
-
Column Temperature: 25 °C (can be varied during optimization).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve racemic 3-Methylpyrrolidin-3-ol in the initial mobile phase to a concentration of 0.5 mg/mL.
Protocol 1: Normal Phase (NP) Screening
-
Rationale: Normal phase chromatography often provides excellent selectivity for polar compounds on polysaccharide CSPs. The interactions are primarily hydrogen bonding and dipole-dipole.
-
Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase A: n-Hexane / 2-Propanol (80:20, v/v) with 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for improving peak shape for basic analytes like 3-Methylpyrrolidin-3-ol.
-
Mobile Phase B: n-Hexane / Ethanol (85:15, v/v) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
Protocol 2: Polar Organic (PO) Screening
-
Rationale: The polar organic mode is an excellent alternative for polar analytes that may have limited solubility in normal phase eluents.[8] It relies on similar interaction mechanisms as NP but with polar organic solvents.
-
Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase A: Acetonitrile with 0.1% DEA.
-
Mobile Phase B: Methanol with 0.1% DEA.
-
Flow Rate: 0.7 mL/min.
Protocol 3: Reversed-Phase (RP) Screening
-
Rationale: While less common for such polar compounds, reversed-phase can sometimes offer unique selectivity. Hydrophobic and polar interactions govern the separation.
-
Columns:
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate buffer pH 7.0 (20:80, v/v).
-
Flow Rate: 0.8 mL/min.
Comparative Performance Data
The following table summarizes hypothetical but expected results from the initial screening phase. The goal is to identify the most promising conditions for further optimization. Resolution (Rs) is the critical parameter; a value ≥ 1.5 indicates baseline separation.
| Method ID | CSP | Mode | Mobile Phase | Retention Time (min) | Resolution (Rs) | Observations |
| NP-1A | Chiralpak AD-H | NP | Hexane/2-Propanol/DEA (80:20:0.1) | 8.5, 9.8 | 1.8 | Good separation, reasonable retention. |
| NP-1B | Chiralpak AD-H | NP | Hexane/Ethanol/DEA (85:15:0.1) | 12.1, 14.5 | 2.1 | Excellent separation, slightly longer run time. |
| NP-2A | Chiralcel OD-H | NP | Hexane/2-Propanol/DEA (80:20:0.1) | 10.2, 10.9 | 0.8 | Partial co-elution. |
| NP-2B | Chiralcel OD-H | NP | Hexane/Ethanol/DEA (85:15:0.1) | 15.3, 16.5 | 1.1 | Improved but not baseline. |
| PO-1A | Chiralpak AD-H | PO | Acetonitrile/DEA (100:0.1) | 4.2, 4.2 | 0.0 | No separation. |
| PO-1B | Chiralpak AD-H | PO | Methanol/DEA (100:0.1) | 3.5, 3.8 | 0.7 | Slight peak shoulder. |
| PO-2A | Chiralcel OD-H | PO | Acetonitrile/DEA (100:0.1) | 5.1, 5.6 | 1.3 | Near baseline separation. |
| PO-2B | Chiralcel OD-H | PO | Methanol/DEA (100:0.1) | 4.8, 5.1 | 0.9 | Poor resolution. |
| RP-1 | Chiralpak AD-H | RP | ACN/Buffer (20:80) | 2.5, 2.5 | 0.0 | No retention, no separation. |
| RP-2 | Chiralcel OD-H | RP | ACN/Buffer (20:80) | 2.8, 2.8 | 0.0 | No retention, no separation. |
Data is illustrative and intended for comparative purposes.
Analysis of Results and Path to Optimization
From the screening data, the Normal Phase mode on the Chiralpak AD-H column (amylose-based) provides the most promising results, particularly with an ethanol modifier (Method ID: NP-1B). The amylose tris(3,5-dimethylphenylcarbamate) selector on this column likely forms effective transient diastereomeric complexes with the 3-Methylpyrrolidin-3-ol enantiomers through hydrogen bonding with the carbamate groups.[7]
The next logical step is to optimize this method (NP-1B) to potentially reduce the analysis time while maintaining or improving the resolution.
Optimization Protocol
-
Mobile Phase Ratio: Evaluate n-Hexane/Ethanol ratios from 90:10 to 80:20 to find the optimal balance between resolution and run time.
-
Additive Concentration: Vary the DEA concentration from 0.05% to 0.2% to fine-tune peak symmetry.
-
Flow Rate: Investigate flow rates from 1.0 to 1.5 mL/min to shorten the analysis time, ensuring the pressure remains within the system limits.
Method Validation
Once an optimized method is established (e.g., achieving Rs > 2.0 with a run time under 15 minutes), it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities or degradants.
-
Linearity: Demonstrating a linear relationship between the peak area and the concentration of each enantiomer over a defined range.
-
Accuracy & Precision: Assessing the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Conclusion
The development of a chiral HPLC method for a novel or uncharacterized compound like 3-Methylpyrrolidin-3-ol is a systematic process rooted in scientific principles. This guide demonstrates that a screening-based approach, focusing on versatile polysaccharide-based CSPs across multiple chromatographic modes, is a highly effective strategy.
Our comparative analysis strongly suggests that a Daicel Chiralpak AD-H column operating in Normal Phase with a hexane/ethanol mobile phase containing a basic additive is the most promising starting point for achieving robust enantioseparation of 3-Methylpyrrolidin-3-ol. Subsequent optimization and validation are critical to establishing a reliable method for quality control and drug development applications. This structured approach not only saves time and resources but also ensures the development of a scientifically sound and defensible analytical method.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 8. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 10. Chiral HPLC Columns by DAICEL | Analytics-Shop [analytics-shop.com]
- 11. thelabstore.co.uk [thelabstore.co.uk]
- 12. chiraltech.com [chiraltech.com]
- 13. Daicel CHIRALPAK AD HPLC Analytical Column, 20 um, ID 4.6 mm x L 150 - 19224 [19224] - - It's Free! : UVISON.com [uvison.com]
- 14. dujps.com [dujps.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-3-Methylpyrrolidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. (S)-3-Methylpyrrolidin-3-ol hydrochloride, a chiral building block and a key intermediate in the synthesis of various bioactive molecules, is no exception. Therefore, the accurate determination of its enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of (S)-3-Methylpyrrolidin-3-ol hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and implementing the most suitable method for your specific needs.
The Imperative of Chiral Purity
The significance of stereoisomerism in drug action was tragically underscored by the thalidomide disaster, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] This event catalyzed a paradigm shift in the pharmaceutical industry, leading to stringent regulatory requirements for the stereospecific analysis of chiral drugs.[2] For a molecule like (S)-3-Methylpyrrolidin-3-ol hydrochloride, ensuring a high enantiomeric excess is paramount to guarantee the desired pharmacological activity and minimize potential off-target effects of the corresponding (R)-enantiomer.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric excess hinges on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations. The most prevalent and powerful methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and classical Polarimetry. The choice of technique is often dictated by factors such as the required sensitivity, accuracy, sample throughput, and the stage of drug development.[3]
| Technique | Principle | Typical Run Time | Sensitivity | Precision (%RSD) | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | 10-30 min | High (ng to pg) | < 2% | High resolution, wide applicability, well-established.[2] | Method development can be time-consuming, expensive columns.[4] |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | 15-45 min | Very High (pg to fg) | < 3% | Excellent for volatile and thermally stable compounds, high resolution.[5] | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals. | 5-20 min | Moderate (mg) | < 5% | Provides structural information, no separation needed, rapid for high concentration samples.[6] | Lower sensitivity, potential for signal overlap, requires pure chiral auxiliaries. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | < 5 min | Low (mg to g) | Variable | Rapid, non-destructive, simple instrumentation. | Insensitive at low ee, requires a known specific rotation of the pure enantiomer, susceptible to impurities.[7][8] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determination due to its high resolution, sensitivity, and broad applicability.[2][9] The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.[10]
The Causality of Separation: The Three-Point Interaction Model
The chiral recognition mechanism is often explained by the "three-point interaction model," which posits that for effective separation, there must be at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the analyte and the CSP. At least one of these interactions must be stereochemically dependent.[1] For 3-Methylpyrrolidin-3-ol, the tertiary amine and the hydroxyl group provide key interaction points.
Experimental Protocol: Chiral HPLC
This protocol is a representative starting point for the method development for (S)-3-Methylpyrrolidin-3-ol hydrochloride. Optimization of the mobile phase composition and temperature will likely be necessary.
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS).
Column Selection:
-
A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), is a good starting point for compounds containing both amine and alcohol functionalities.[4]
Mobile Phase:
-
Normal Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol (e.g., 90:10 v/v). For a basic analyte like 3-Methylpyrrolidin-3-ol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and prevent tailing.[4]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier like methanol or acetonitrile.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of (S)-3-Methylpyrrolidin-3-ol hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL. If using the hydrochloride salt, neutralization or direct analysis in a suitable mobile phase may be necessary.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a low wavelength (e.g., 210 nm) where the pyrrolidine ring may absorb, or with a more universal detector like a mass spectrometer.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and sensitivity.[11] The principle is analogous to chiral HPLC, but the separation occurs in the gas phase with the analyte interacting with a chiral stationary phase coated on the inside of a capillary column.
The Causality of Separation: Volatility and Derivatization
Direct analysis of (S)-3-Methylpyrrolidin-3-ol hydrochloride by GC is challenging due to its low volatility and the presence of the polar hydroxyl and amine groups. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable derivative. Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA). This derivatization step is a critical part of the method development.
Experimental Protocol: Chiral GC
This protocol outlines a general approach for the chiral GC analysis of (S)-3-Methylpyrrolidin-3-ol after derivatization.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column Selection:
-
A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX) is often effective for the separation of a wide range of chiral compounds, including derivatized amines and alcohols.[11]
Derivatization Procedure (Example with Trifluoroacetic Anhydride):
-
Dissolve a small amount of the sample in an aprotic solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride and a catalyst (e.g., pyridine).
-
Heat the mixture to complete the reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent for GC injection (e.g., hexane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure the elution of the derivatized analyte.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 280 °C (for FID)
Quantification:
-
Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomer derivatives.
Workflow for Chiral GC Method Development
Caption: Workflow for enantiomeric excess determination by chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Instead of physically separating the enantiomers, it relies on converting them into diastereomers, which have distinct NMR spectra.[6][12] This is achieved by using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
The Causality of Diastereomeric Differentiation
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the analyte. The different spatial arrangements of these complexes lead to small but measurable differences in the chemical shifts of the corresponding protons in the two enantiomers.[13]
-
Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers. The resulting diastereomers have different physical properties and, therefore, distinct NMR spectra.
Experimental Protocol: NMR with a Chiral Solvating Agent
This method is generally preferred for its simplicity as it does not require a chemical reaction.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
A suitable chiral solvating agent. For a tertiary alcohol and amine, a chiral acid like (R)- or (S)-Mandelic acid or a derivative can be effective.
-
Deuterated solvent (e.g., CDCl₃, C₆D₆).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the (S)-3-Methylpyrrolidin-3-ol sample in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte.
-
Add CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture. The signals of the two enantiomers should now be resolved for at least one proton.
-
Quantification: The enantiomeric excess is determined by integrating the corresponding signals for the two diastereomeric complexes.
Logical Relationship in NMR Chiral Discrimination
Caption: The logical progression of chiral discrimination using NMR spectroscopy.
Polarimetry
Polarimetry is the oldest and most straightforward method for assessing enantiomeric purity. It measures the rotation of plane-polarized light by a chiral compound in solution.[8] The magnitude and direction of the rotation are dependent on the concentration of the chiral substance and the path length of the light.
The Causality of Optical Rotation
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A pure sample of (S)-3-Methylpyrrolidin-3-ol will rotate light in one direction, while its (R)-enantiomer will rotate it in the opposite direction. A racemic mixture (50:50) will exhibit no net rotation.
Experimental Protocol: Polarimetry
Instrumentation:
-
Polarimeter.
Procedure:
-
Sample Preparation: Prepare a solution of the (S)-3-Methylpyrrolidin-3-ol hydrochloride sample of a known concentration in a suitable solvent (e.g., methanol, water).
-
Measurement: Fill the polarimeter cell with the solution and measure the observed optical rotation (α_obs).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α_obs / (c x l) where c is the concentration in g/mL and l is the path length in decimeters.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer ([α]_max): ee (%) = ( [α]_sample / [α]_max ) x 100
Limitations:
-
The specific rotation of the pure enantiomer must be known.
-
The method is not very sensitive, especially at low enantiomeric excesses.
-
The presence of other optically active impurities can lead to inaccurate results.[7]
Conclusion: Selecting the Optimal Method
The determination of the enantiomeric excess of (S)-3-Methylpyrrolidin-3-ol hydrochloride is a critical step in ensuring its quality and suitability for pharmaceutical applications. There is no single "best" method; the optimal choice depends on the specific requirements of the analysis.
-
For routine quality control and release testing where high accuracy, precision, and sensitivity are paramount, chiral HPLC is the method of choice.
-
For volatile derivatives or when very high sensitivity is required, chiral GC is a powerful alternative.
-
For rapid, non-separative analysis of relatively pure samples at high concentrations, NMR spectroscopy with a chiral solvating agent is an excellent option.
-
Polarimetry serves as a quick, albeit less precise, check of enantiomeric purity, particularly for confirming the identity of a bulk substance.
A thorough validation of the chosen analytical method is essential to ensure its reliability and compliance with regulatory standards.[14][15] By understanding the principles and practical considerations of each technique presented in this guide, researchers can confidently select and implement the most appropriate method for the accurate determination of the enantiomeric excess of (S)-3-Methylpyrrolidin-3-ol hydrochloride, thereby contributing to the development of safer and more effective medicines.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdr-separations.com [pdr-separations.com]
- 8. rroij.com [rroij.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. routledge.com [routledge.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Methylpyrrolidin-3-ol Hydrochloride for Structural Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methylpyrrolidin-3-ol hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its spectral features, present a detailed experimental protocol for data acquisition, and conduct a comparative analysis with its free base and other related structures to ensure robust structural elucidation.
The Significance of Structural Confirmation in Drug Discovery
The pyrrolidine ring is a privileged scaffold in numerous pharmaceuticals. The introduction of substituents, such as a methyl and a hydroxyl group in 3-Methylpyrrolidin-3-ol, can significantly influence its pharmacological properties. The hydrochloride salt form is often preferred for its improved solubility and stability. Therefore, definitive confirmation of the structure, including the protonation state of the nitrogen, is critical. NMR spectroscopy stands as the preeminent technique for this purpose, providing a detailed atomic-level view of the molecular architecture.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we anticipate distinct signals for the methyl, methylene, and hydroxyl protons, as well as the protons on the nitrogen.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| -CH₃ (at C3) | ~1.3-1.5 | Singlet (s) | 3H | Attached to a quaternary carbon bearing an electronegative oxygen. |
| -CH₂- (at C2 & C5) | ~3.2-3.8 | Multiplets (m) | 4H | Deshielded due to proximity to the protonated nitrogen (N⁺-H).[1][2][3] |
| -CH₂- (at C4) | ~1.9-2.3 | Multiplet (m) | 2H | Less deshielded than C2 and C5 protons. |
| -OH (at C3) | Broad, variable | Singlet (s) | 1H | Hydrogen bonding and exchange with solvent.[1][2] |
| N⁺-H₂ | Broad, ~8-10 | Singlet (s) | 2H | Protonated amine, subject to exchange and solvent effects. |
Causality Behind Predicted Chemical Shifts:
The protonation of the pyrrolidine nitrogen to form the ammonium salt is the most significant factor influencing the ¹H NMR spectrum. The positive charge on the nitrogen atom exerts a strong electron-withdrawing inductive effect, causing a significant downfield shift (deshielding) of the adjacent α-protons on C2 and C5.[1][2][3] This effect diminishes with distance, so the β-protons on C4 are expected to be at a higher field (less deshielded). The methyl group at C3, being attached to a quaternary carbon, will appear as a singlet. The hydroxyl and ammonium protons are labile and often appear as broad signals due to chemical exchange with the solvent and hydrogen bonding; their chemical shifts are highly dependent on the solvent and concentration.
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each carbon atom typically appears as a single line, simplifying the spectrum.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| C3 (quaternary) | ~65-75 | Attached to an oxygen and a methyl group. |
| C2 & C5 | ~50-60 | Deshielded by the adjacent protonated nitrogen (N⁺). |
| C4 | ~35-45 | Less deshielded than C2 and C5. |
| -CH₃ (at C3) | ~20-30 | Typical range for a methyl group on a quaternary carbon. |
Rationale for Predicted Chemical Shifts:
Similar to the ¹H spectrum, the protonation of the nitrogen significantly impacts the ¹³C chemical shifts. The carbons directly bonded to the nitrogen (C2 and C5) will experience the strongest deshielding effect and appear at a lower field compared to their positions in the corresponding free amine. The quaternary carbon C3 will be deshielded by the attached hydroxyl group. The C4 carbon, being further from the nitrogen, will be the most upfield of the ring carbons.
Comparative Analysis: Hydrochloride Salt vs. Free Base
A powerful method for confirming the structure of an amine salt is to compare its NMR spectra with that of the corresponding free base (3-Methylpyrrolidin-3-ol).
| Nucleus | Hydrochloride Salt (N⁺-H₂) | Free Base (N-H) | Expected Change |
| ¹H (α-protons at C2, C5) | Downfield (e.g., ~3.2-3.8 ppm) | Upfield (e.g., ~2.5-3.0 ppm) | Significant downfield shift upon protonation. |
| ¹³C (α-carbons at C2, C5) | Downfield (e.g., ~50-60 ppm) | Upfield (e.g., ~45-55 ppm) | Downfield shift upon protonation. |
This predictable downfield shift upon protonation serves as a diagnostic tool to confirm the formation of the hydrochloride salt.
Experimental Protocol for NMR Analysis
To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are common choices for hydrochloride salts. The choice of solvent can influence chemical shifts, so consistency is key.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, for samples in D₂O, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) is used.
NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16-64 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans is adequate.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) is often necessary for quaternary carbons.
-
Visualizing the Workflow and Structure
Caption: Experimental workflow for NMR analysis.
Caption: Structure of this compound.
Conclusion and Best Practices
The structural confirmation of this compound by ¹H and ¹³C NMR spectroscopy is a straightforward yet critical process. The key diagnostic feature is the significant downfield shift of the α-protons and α-carbons upon protonation of the pyrrolidine nitrogen. By following a robust experimental protocol and comparing the acquired spectra with predicted values and data from analogous compounds, researchers can achieve unambiguous structural elucidation. For ultimate confirmation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively map out the proton-proton and proton-carbon correlations, respectively.
References
Introduction: The Structural Significance of 3-Substituted Pyrrolidinols
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] The introduction of a hydroxyl group at the 3-position, creating a pyrrolidinol, adds a key hydrogen bonding feature, while further substitution at this position allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and basicity.[1]
For researchers in drug discovery and development, rapid and unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a cornerstone analytical tool. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is essential for metabolite identification, reference standard confirmation, and quality control.
This guide provides an in-depth comparison of the mass spectral fragmentation patterns of 3-substituted pyrrolidinols, focusing on the influence of the substituent and the choice of ionization technique. We will dissect the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing the causal logic behind the observed product ions.
Pillar 1: Fundamental Fragmentation of the Pyrrolidine Ring
The fragmentation of pyrrolidine derivatives is fundamentally governed by the presence of the nitrogen atom. According to the Nitrogen Rule , any molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[2][3] This provides an immediate clue to the presence of the pyrrolidine moiety in an unknown spectrum.
The most dominant fragmentation pathway for cyclic amines is α-cleavage , which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process is driven by the high stability of the resulting resonance-stabilized iminium cation.[6]
In a 3-substituted pyrrolidinol, there are two C-C bonds alpha to the nitrogen: the C2-C3 bond and the C5-C4 bond. Cleavage at either site is possible and leads to distinct, diagnostic fragment ions.
Caption: Core fragmentation initiation points for a 3-substituted pyrrolidinol molecular ion.
Pillar 2: Comparative Analysis of Ionization Techniques
The choice of ionization method fundamentally alters the resulting mass spectrum. Electron Ionization (EI), typically coupled with GC, is a "hard" technique that imparts significant energy, leading to extensive fragmentation. In contrast, Electrospray Ionization (ESI), coupled with LC, is a "soft" technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, requiring tandem MS (MS/MS) with Collision-Induced Dissociation (CID) to elicit structural information.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Typical Platform | GC-MS | LC-MS/MS |
| Analyte State | Gas Phase | Liquid Phase |
| Primary Ion | Radical Cation [M]⁺˙ | Protonated Molecule [M+H]⁺ |
| Molecular Ion | Often weak or absent for aliphatic amines[2] | Strong and typically the base peak |
| Fragmentation | Extensive, in-source[5] | Controlled, via CID in collision cell[7] |
| Primary Use Case | Library matching, analysis of volatile compounds | Structural elucidation, analysis of polar, non-volatile compounds |
Table 1. Comparison of EI and ESI-MS for the analysis of 3-substituted pyrrolidinols.
Pillar 3: The Influence of the 3-Substituent (R) on Fragmentation
The nature of the substituent at the 3-position (C3) exerts significant electronic and steric influence, directing fragmentation down specific pathways. Here, we compare several classes of substituents.
Case Study 1: R = Small Alkyl (e.g., Methyl, Ethyl)
-
EI Fragmentation: The spectrum is dominated by α-cleavage. Cleavage of the C2-C3 bond is often sterically hindered by the alkyl group, making cleavage of the C4-C5 bond more favorable. A key diagnostic pathway involves the loss of the C3 substituent and the adjacent C4-C5 portion of the ring. For a 3-methylpyrrolidinol, a prominent fragment arises from the loss of an ethylene molecule (28 Da) from the ring-opened intermediate.[8]
-
ESI-MS/MS Fragmentation: The [M+H]⁺ ion is stable. Upon CID, the primary fragmentation is the neutral loss of water (H₂O, 18 Da), a classic pathway for protonated alcohols. The resulting [M+H-H₂O]⁺ ion can then undergo further fragmentation, often involving ring cleavage.
Case Study 2: R = Phenyl
-
EI Fragmentation: The presence of the aromatic ring introduces new, highly characteristic fragmentation pathways. While α-cleavage still occurs, fragmentation is often dominated by ions containing the phenyl group. A common pathway in related structures involves cleavage to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[9][10] Another key fragment is often the benzoylium ion (C₇H₅O⁺) at m/z 105 if cleavage occurs alpha to both the ring and the carbonyl group in analogous structures.[7] For a 3-phenylpyrrolidinol, expect to see prominent ions at m/z 91, 105, and fragments corresponding to the pyrrolidine ring losing the phenyl group.
-
ESI-MS/MS Fragmentation: The dominant initial fragmentation of the [M+H]⁺ ion is again the loss of water. The subsequent fragmentation of the [M+H-H₂O]⁺ ion is heavily influenced by the phenyl group, which can stabilize adjacent positive charges. The loss of the entire pyrrolidine moiety as a neutral molecule to yield a protonated styrene-like fragment is also a plausible and diagnostic pathway.[10]
Case Study 3: R = Electron-Withdrawing Group (e.g., -F, -CF₃)
-
EI Fragmentation: Electron-withdrawing groups (EWGs) on the ring can destabilize adjacent carbocations that would form during fragmentation. This can alter the typical fragmentation ratios. For instance, an EWG at C3 would disfavor the formation of a positive charge at C3 after ring opening. The fragmentation may instead be directed by cleavage away from the substituent. Loss of the substituent itself (e.g., as HF or ·CF₃) can also become a more prominent pathway.
-
ESI-MS/MS Fragmentation: The influence of EWGs is also pronounced in CID. The protonated molecule may be less stable. While water loss is still expected, subsequent fragmentations will be directed by the inductive effects of the substituent.
Summary of Characteristic Fragments
| Substituent (R) at C3 | Ionization | Primary Pathway(s) | Key Fragment Ion(s) (m/z) |
| H (Pyrrolidin-3-ol) | EI | α-cleavage, Loss of H₂O | m/z 57, 70, 69 |
| ESI-MS/MS | Loss of H₂O | [M+H-18]⁺ | |
| Methyl | EI | α-cleavage, Ring cleavage | m/z 57, 70, 84 |
| ESI-MS/MS | Loss of H₂O | [M+H-18]⁺ | |
| Phenyl | EI | α-cleavage, Aromatic stabilization | m/z 91, 105, [M-C₆H₅]⁺ |
| ESI-MS/MS | Loss of H₂O, Loss of pyrrolidine | [M+H-18]⁺, [M+H-C₄H₈N]⁺ | |
| Fluorine | EI | α-cleavage, Loss of HF | m/z 57, 70, [M-20]⁺˙ |
| ESI-MS/MS | Loss of H₂O, Loss of HF | [M+H-18]⁺, [M+H-20]⁺ |
Table 2. Predicted characteristic fragment ions for various 3-substituted pyrrolidinols. Note: Exact m/z values depend on the full molecular weight.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, the following detailed protocols are recommended. The inclusion of a known internal standard and a blank injection before and after the sample set serves as a self-validating system for instrument performance and carryover.
Protocol 1: GC-EI-MS Analysis
This method is ideal for volatile, thermally stable pyrrolidinol derivatives.
-
Sample Preparation:
-
Accurately weigh 1 mg of the 3-substituted pyrrolidinol standard.
-
Dissolve in 1 mL of a suitable volatile solvent (e.g., Methanol, Ethyl Acetate).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer to a 2 mL GC autosampler vial.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890 GC or equivalent.
-
Injector: Split/Splitless, operated in splitless mode (1 µL injection).
-
Inlet Temp: 250°C.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS System: Agilent 5977 MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40-550.
-
Protocol 2: LC-ESI-MS/MS Analysis
This method is superior for less volatile or thermally labile derivatives and provides more controlled fragmentation for structural elucidation.
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Perform a serial dilution to a final working concentration of 10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-7 min: 5% to 95% B.
-
7-8 min: 95% B.
-
8-8.1 min: 95% to 5% B.
-
8.1-10 min: 5% B (re-equilibration).
-
-
MS System: Sciex Triple Quad 6500+ or equivalent Q-TOF.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temp: 500°C.
-
MS1 Scan: Survey scan from m/z 100-600.
-
MS2 Experiment: Product ion scan of the target [M+H]⁺ ion.
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy (CE): Ramped from 15-40 eV to capture both low- and high-energy fragments.
-
Conclusion
The mass spectral fragmentation of 3-substituted pyrrolidinols is a predictable process governed by the fundamental principles of α-cleavage, substituent-directed pathways, and the energy imparted by the ionization technique. Under EI conditions, spectra provide a complex but characteristic fingerprint, often dominated by cleavage of the pyrrolidine ring. Under ESI-MS/MS conditions, fragmentation is initiated from the protonated molecule, with the neutral loss of water being a near-universal first step, followed by subsequent decompositions that are highly indicative of the C3 substituent's nature. By leveraging the comparative data and protocols within this guide, researchers can confidently identify and characterize these vital chemical entities, accelerating the pace of drug discovery and development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry of Amines [jove.com]
- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Tale of Two Auxiliaries: A Comparative Guide to (S)-Prolinol and the Untapped Potential of 3-Methylpyrrolidin-3-ol Hydrochloride
In the intricate world of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is a perpetual endeavor. These molecular scaffolds are the unsung heroes that guide the formation of stereocenters, ultimately dictating the biological activity of complex molecules. Among the pantheon of such auxiliaries, (S)-prolinol, a derivative of the naturally occurring amino acid (S)-proline, has long been a stalwart, its utility proven in a myriad of stereoselective transformations. This guide will delve into the established prowess of (S)-prolinol, providing a foundation of its applications and mechanistic underpinnings. In contrast, we will then turn our attention to a lesser-known contender, 3-Methylpyrrolidin-3-ol hydrochloride. While experimental data on its performance as a chiral auxiliary is notably scarce, its structural features present an intriguing case for its potential. This guide aims to provide a comprehensive overview of the known, while simultaneously illuminating the promising unknown, offering a valuable resource for researchers, scientists, and drug development professionals.
The Established Workhorse: (S)-Prolinol
(S)-Prolinol is a chiral amino alcohol that has carved a significant niche in the field of asymmetric synthesis.[1] Its widespread use stems from its ready availability, straightforward preparation from the inexpensive chiral pool starting material, (S)-proline, and the predictable stereochemical outcomes it often imparts.[1]
Synthesis and Accessibility
The most common and direct route to (S)-prolinol is the reduction of the carboxylic acid functionality of (S)-proline. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride.[1][2] While effective, the use of such reagents necessitates careful handling and anhydrous conditions. Alternative, milder methods, such as catalytic hydrogenation, have also been explored.[1] The straightforward synthesis from a readily available and optically pure precursor makes (S)-prolinol an economically viable choice for both academic and industrial applications.
Application in Asymmetric Synthesis: A Data-Driven Perspective
(S)-Prolinol and its derivatives have demonstrated remarkable efficacy as chiral auxiliaries and organocatalysts in a range of carbon-carbon bond-forming reactions, most notably the aldol and Michael additions. The stereochemical control exerted by the prolinol scaffold is generally attributed to the formation of a rigid, five-membered ring transition state that effectively shields one face of the reactive intermediate.
The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, and (S)-prolinol-derived catalysts have been extensively studied in this context.[3][4][5] These reactions typically proceed through an enamine intermediate, with the stereochemical outcome dictated by the approach of the aldehyde to the enamine.
Table 1: Performance of (S)-Prolinol Derived Catalysts in Asymmetric Aldol Reactions
| Catalyst/Derivative | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| (S)-Prolinol | 4-Nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [6] |
| Proline-based dipeptide | Benzaldehyde | Cyclohexanone | neat | 95 | 95:5 | 99 | [7] |
| (S)-Diphenylprolinol silyl ether | Propanal | Acetone | CH₂Cl₂ | 91 | - | 96 | [8] |
In the realm of conjugate additions, (S)-prolinol-based catalysts have also proven to be highly effective. The enamine formed from the catalyst and a donor molecule adds to a Michael acceptor, with the chiral environment of the catalyst directing the stereoselective formation of the new carbon-carbon bond.[9][10][11][12][13]
Table 2: Performance of (S)-Prolinol Derived Catalysts in Asymmetric Michael Additions
| Catalyst/Derivative | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Prolinol | Cyclohexanone | β-Nitrostyrene | EtOH | 92 | 95:5 | 97 | [12] |
| PS-supported Pyrrolidine | Cyclohexanone | β-Nitrostyrene | Water | 99 | >99:1 | 99 | [13] |
| Proline-based reduced dipeptide | Acetone | Nitromethane | neat | 95 | - | 98 | [9] |
Mechanism of Stereocontrol
The stereochemical outcome of reactions catalyzed by (S)-prolinol and its derivatives is often rationalized by the formation of a well-defined transition state. In the case of diarylprolinol silyl ether catalysts, a widely accepted model involves the formation of an enamine intermediate where the bulky diarylmethylsilyl ether group effectively blocks one face of the enamine, forcing the electrophile to approach from the less hindered face. This steric control leads to high levels of enantioselectivity.[14]
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. CN105198784A - L-prolinol synthetic method - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 7. Intrinsic and environmental modulation of stereoselective aldol organocatalyzed reactions by proline-containing lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organocatalytic kinetic resolution cascade reactions: new mechanistic and stereochemical manifold in diphenyl prolinol silyl ether catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison of 3-Methylpyrrolidin-3-ol hydrochloride vs. 3-aminopyrrolidine hydrochloride
A Senior Application Scientist's Guide to Pyrrolidine Scaffolds:
Executive Summary
In the landscape of drug discovery and fine chemical synthesis, substituted pyrrolidines are invaluable scaffolds, prized for their conformational rigidity and ability to introduce stereochemical complexity.[1][2] This guide provides a head-to-head comparison of two common building blocks: 3-Methylpyrrolidin-3-ol hydrochloride and 3-Aminopyrrolidine hydrochloride. While structurally similar, their reactivity profiles diverge significantly due to the distinct electronic and steric properties of the C3-substituent—a tertiary alcohol versus a primary amine. We will demonstrate that 3-aminopyrrolidine is a markedly more potent nucleophile , a distinction that dictates its utility in synthesis. This analysis is supported by a comparative experimental protocol for N-acylation, designed to empirically validate this reactivity differential.
Introduction: The Tale of Two Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Its non-planar, sp³-rich structure is ideal for exploring three-dimensional chemical space, enabling precise interactions with biological targets.[1] 3-Methylpyrrolidin-3-ol and 3-aminopyrrolidine are two readily available derivatives that offer synthetic handles for further functionalization. However, selecting the appropriate scaffold is critical and depends entirely on the intended chemical transformation. This guide dissects their intrinsic chemical behaviors to empower researchers to make informed decisions in their synthetic design.
Both compounds are supplied as hydrochloride salts to improve shelf-life and handling. For any reaction involving nucleophilic attack, the free base must be generated in situ through the addition of a suitable non-nucleophilic base.
Structural and Physicochemical Analysis
At a glance, the two molecules differ only by the substituent at the C3 position. This seemingly minor change has profound implications for their reactivity.
Caption: Chemical structures of the core molecules.
The key distinction lies in the primary functional group available for reaction: a tertiary alcohol for 3-Methylpyrrolidin-3-ol and a primary amine for 3-aminopyrrolidine. Both molecules also possess a secondary amine within the pyrrolidine ring, which is itself a nucleophilic center.
| Property | 3-Methylpyrrolidin-3-ol HCl | 3-Aminopyrrolidine Dihydrochloride |
| Molecular Formula | C₅H₁₂ClNO | C₄H₁₂Cl₂N₂ |
| Molecular Weight | 137.61 g/mol [3] | 159.06 g/mol [4] |
| Primary Nucleophilic Center | Tertiary Alcohol (-OH) | Primary Amine (-NH₂) |
| Secondary Nucleophilic Center | Secondary Ring Amine (-NH-) | Secondary Ring Amine (-NH-) |
| Key Steric Feature | C3-Methyl group | C3-Hydrogen atoms |
| Key Electronic Feature | Inductive withdrawal by -OH | Inductive withdrawal by -NH₂ |
Table 1: Comparative physicochemical properties.
Comparative Reactivity Analysis: A Deep Dive
The difference in reactivity is governed by three core principles: the intrinsic nucleophilicity of the functional groups, steric hindrance around the reactive sites, and the electronic influence of the substituents on the pyrrolidine ring.
Nucleophilicity: Amine vs. Alcohol
The fundamental difference in reactivity stems from the superior nucleophilicity of amines compared to alcohols. Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is therefore more available for donation to an electrophile.[5][6]
-
3-Aminopyrrolidine: Possesses two potent nucleophilic centers: the primary exocyclic amine (-NH₂) and the secondary ring amine. The primary amine is generally more nucleophilic than the secondary amine due to reduced steric hindrance.[7]
-
3-Methylpyrrolidin-3-ol: Features a tertiary alcohol and a secondary ring amine. The alcohol is a significantly weaker nucleophile than either amine group on its counterpart.[8] While the ring amine is still reactive, its nucleophilicity is modulated by the adjacent bulky substituent.
Steric Considerations
Steric hindrance plays a crucial role in dictating which of the two nucleophilic sites on each molecule will react preferentially.
-
3-Methylpyrrolidin-3-ol: The presence of a methyl group at C3 creates significant steric bulk around both the tertiary alcohol and the C2/C4 positions adjacent to the ring nitrogen. This bulk can impede the approach of electrophiles, particularly to the ring nitrogen.
-
3-Aminopyrrolidine: The primary amino group is sterically unencumbered, making it highly accessible to incoming reagents.
The steric hindrance of the methyl group can be strategically leveraged to prevent metabolic instability in drug candidates, conferring better pharmacokinetic profiles.[1]
Electronic Effects
Both the hydroxyl and amino groups are electron-withdrawing via the inductive effect, which can slightly decrease the basicity and nucleophilicity of the secondary ring amine compared to an unsubstituted pyrrolidine.[9] However, the dominant factor in their overall reactivity remains the nature of the primary functional group itself. The electronic environment of the pyrrolidine ring influences its conformation, which in turn can affect its biological activity.[1][10]
Experimental Verification: Comparative Acylation with Acetic Anhydride
To provide tangible evidence for the predicted reactivity difference, we propose a straightforward comparative acylation experiment. Acylation is an ideal test case as it readily targets both amine and alcohol functionalities.
Objective
To demonstrate the superior reactivity of 3-aminopyrrolidine hydrochloride over this compound by comparing their reaction rates and yields in a parallel acylation reaction with acetic anhydride.
Methodology Rationale
-
Electrophile: Acetic anhydride is a moderately reactive acylating agent, making it suitable for differentiating between a highly reactive nucleophile (amine) and a less reactive one (alcohol).[11]
-
Base: Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free amine which is the active nucleophile. An excess is used to also scavenge the acetic acid byproduct.
-
Solvent: Dichloromethane (DCM) is an inert solvent that will solubilize the reactants and facilitate the reaction.
-
Monitoring: Thin-Layer Chromatography (TLC) provides a simple, visual method for tracking the consumption of the starting material and the formation of the product over time.
Caption: Experimental workflow for the comparative acylation study.
Detailed Experimental Protocol
-
Preparation: To two separate round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to Flask 1 and 3-aminopyrrolidine dihydrochloride (1.0 mmol) to Flask 2.
-
Basification: Add anhydrous dichloromethane (10 mL) to each flask. Cool the flasks to 0°C in an ice bath. To Flask 1, add triethylamine (2.5 mmol, 2.5 eq). To Flask 2, add triethylamine (3.5 mmol, 3.5 eq) to neutralize both hydrochloride equivalents and the forthcoming acetic acid byproduct. Stir the mixtures for 15 minutes.
-
Acylation: Slowly add acetic anhydride (1.1 mmol, 1.1 eq) to each flask.
-
Monitoring: Start a timer and monitor the reaction progress by TLC at t = 0, 15, 30, and 60 minutes. Use a mobile phase of 10% Methanol in DCM.
-
Workup: After 1 hour (or upon completion as judged by TLC), quench the reactions by adding saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield and analyze the product by ¹H NMR and LC-MS to confirm its identity and purity.
Expected Outcomes & Data Analysis
The experiment will clearly highlight the reactivity chasm between the two molecules.
| Parameter | Reaction with 3-Methylpyrrolidin-3-ol | Reaction with 3-Aminopyrrolidine | Rationale |
| Reaction Time | > 24 hours for full conversion | < 15 minutes | The primary amine is a far superior nucleophile compared to the secondary ring amine or tertiary alcohol. |
| Primary Product | N-acetyl-3-methylpyrrolidin-3-ol | 3-(Acetylamino)pyrrolidine | Acylation will occur preferentially on the most nucleophilic and sterically accessible site. |
| Predicted Yield (1 hr) | < 10% | > 95% | Reflects the vast difference in reaction kinetics. |
Table 2: Predicted outcomes of the comparative acylation experiment.
Applications in Drug Discovery
The choice between these two building blocks directly impacts synthetic strategy:
-
3-Aminopyrrolidine is the scaffold of choice when a rapid, selective reaction at the C3 position is desired, such as in the formation of amides, sulfonamides, or ureas. It has been explored as a scaffold for kinase inhibitors and other biologically active compounds.[12] Its derivatives are key intermediates for synthesizing certain quinolone antibiotics.
-
3-Methylpyrrolidin-3-ol is more suitable when reactions are intended for the secondary ring amine, with the tertiary alcohol serving as a stable, polar feature. The hydroxyl group can also be used as a synthetic handle, but it requires more forceful conditions for reactions like etherification or may first be converted to a better leaving group.
Conclusion
While this compound and 3-aminopyrrolidine hydrochloride are both valuable 3-substituted pyrrolidine building blocks, their reactivity is fundamentally different. 3-Aminopyrrolidine is the far more reactive nucleophile due to the presence of a primary amine, which readily engages in reactions like acylation under mild conditions. In contrast, the reactivity of 3-Methylpyrrolidin-3-ol is dictated by its less nucleophilic secondary ring amine and sterically hindered tertiary alcohol. Understanding this key difference is paramount for researchers and drug development professionals to efficiently design and execute synthetic routes, saving time and resources while maximizing the probability of success.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]
- 5. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of cyclic terminal groups in 4-aminoazobenzene and related azo dyes. Part 1. Electronic absorption spectra of some monoazo dyes derived from N-phenylpyrrolidine and N-phenylpiperidine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to Absolute Stereochemistry Determination: Leveraging 3-Methylpyrrolidin-3-ol Hydrochloride Derivatives in X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous assignment of a molecule's absolute stereochemistry is not merely a regulatory checkbox; it is a fundamental pillar of understanding its pharmacological and toxicological profile. Enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic while the other is inactive or even harmful.[1] Consequently, robust and reliable methods for determining absolute configuration are critical.
While single-crystal X-ray diffraction (XRD) stands as the gold standard for structural elucidation, its application can be hampered when a chiral molecule crystallizes in a centrosymmetric space group, fails to yield high-quality crystals, or lacks a sufficiently strong anomalous scatterer (a "heavy" atom).[2][3] This guide presents an in-depth, field-proven strategy to overcome these challenges: the use of chiral derivatizing agents, specifically focusing on the principles and workflow applicable to derivatives of 3-methylpyrrolidin-3-ol hydrochloride.
This approach involves covalently bonding the chiral molecule of unknown stereochemistry (the analyte) to an enantiomerically pure chiral auxiliary, such as (S)-3-methylpyrrolidin-3-ol. This reaction creates a pair of diastereomers that, unlike enantiomers, possess different physical properties, often making them easier to separate and crystallize.[4] The known, unchangeable stereocenter of the pyrrolidine derivative then acts as an internal reference within the crystal structure, allowing for the unequivocal assignment of the analyte's absolute configuration.[5][6]
The Chiral Auxiliary Strategy: A Decision Framework
Choosing the correct analytical method is paramount. The decision is often a trade-off between the nature of the sample, available instrumentation, and the required certainty of the result. The following flowchart outlines a logical decision-making process for researchers facing this challenge.
Caption: Decision flowchart for selecting a method to determine absolute stereochemistry.
Experimental Workflow: Derivatization, Crystallization, and Analysis
The core of this technique lies in a systematic, multi-step process. The pyrrolidine scaffold is particularly advantageous due to its rigid five-membered ring structure, which helps induce crystallinity in the resulting derivative. The presence of both a nucleophilic secondary amine and a hydroxyl group on a chiral center (as in 3-methylpyrrolidin-3-ol) offers versatile handles for derivatizing a wide range of analytes, such as carboxylic acids or acyl chlorides.
The following diagram and protocols outline the comprehensive workflow.
Caption: Experimental workflow for absolute configuration determination using a chiral auxiliary.
Protocol 1: Synthesis of Diastereomeric Amides
This protocol describes the derivatization of a chiral carboxylic acid with (S)-3-methylpyrrolidin-3-ol. The formation of a stable amide bond is a reliable and well-established reaction.
Rationale: A coupling agent like HBTU is used to activate the carboxylic acid, facilitating an efficient reaction with the secondary amine of the pyrrolidine auxiliary at room temperature, which minimizes the risk of racemization.
Materials:
-
Racemic carboxylic acid (analyte)
-
(S)-3-Methylpyrrolidin-3-ol
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the racemic carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of (S)-3-methylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude mixture of diastereomers by flash column chromatography on silica gel to isolate each diastereomer.
Protocol 2: Crystallization of the Diastereomer Hydrochloride Salt
Obtaining diffraction-quality crystals is often the most challenging step.[2] Converting the purified diastereomer, which contains a basic nitrogen atom, into its hydrochloride salt often enhances crystal packing and lattice energy, thereby promoting the formation of high-quality crystals.[7]
Rationale: The slow evaporation or vapor diffusion methods allow for the gradual increase in concentration required for ordered crystal growth rather than rapid precipitation. The choice of solvent system is critical and often requires screening.
Materials:
-
Purified diastereomer
-
Anhydrous HCl (e.g., 2M solution in diethyl ether)
-
Crystallization solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane)
-
Small vials or a 96-well crystallization plate
Procedure (Slow Evaporation):
-
Dissolve a small amount (5-10 mg) of the purified diastereomer in a minimal volume of a suitable solvent (e.g., methanol or ethanol).
-
Add one molar equivalent of the anhydrous HCl solution dropwise while gently swirling.
-
Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
Monitor periodically for crystal formation.
Protocol 3: X-ray Data Collection and Analysis
Once a suitable single crystal is obtained, the final step is data collection and structure solution.
Rationale: The key to this method is that the absolute configuration of the chiral auxiliary ((S)-3-methylpyrrolidin-3-ol in this case) is already known. During the refinement of the crystal structure, the coordinates of the entire molecule are determined. By fixing the known stereocenter, the stereochemistry of the analyte's chiral center is determined relative to it, thus establishing its absolute configuration.[8] While the Flack parameter is a crucial indicator in anomalous dispersion experiments, its role here is secondary to the internal reference, though a value close to zero still provides confidence in the overall structural model.[1]
Procedure:
-
Carefully select and mount a single crystal of good quality on the goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and improve data quality.
-
Collect a full sphere of diffraction data.
-
Process the data (integration and scaling) and solve the crystal structure using standard software packages (e.g., SHELX).
-
Refine the structural model. During refinement, the absolute configuration of the chiral auxiliary's stereocenter is known and fixed as 'S'.
-
The refinement will solve for the coordinates of the rest of the molecule, thereby revealing the absolute configuration (R or S) of the analyte's stereocenter relative to the known auxiliary.
-
Analyze the final structural model to confirm the assignment and check for overall quality indicators.
Comparative Analysis with Alternative Methods
While powerful, the chiral auxiliary XRD method is not the only option. Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer viable, solution-phase alternatives.[1][9] The choice of method depends on several factors, as summarized below.
| Feature | X-ray Crystallography (with Auxiliary) | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (e.g., Mosher's) |
| Principle | Diffraction of X-rays by a single crystal of a diastereomer with an internal reference.[8] | Differential absorption of left and right circularly polarized infrared light.[10] | Analysis of chemical shift differences in diastereomeric esters/amides.[5] |
| Sample State | Solid (single crystal required) | Solution or neat liquid | Solution |
| Sample Amount | Milligrams (for derivatization and crystallization screening) | Milligrams (typically 1-10 mg)[1] | Sub-milligram to milligrams |
| Analysis Time | Days to weeks (dominated by crystallization) | Hours to a day (including calculations) | Hours |
| Key Advantage | Provides an unambiguous 3D structure; considered definitive. | Does not require crystallization; good for molecules that are oils or amorphous solids.[1] | Rapid analysis; widely available instrumentation. |
| Key Limitation | Success is entirely dependent on obtaining a suitable single crystal.[2] | Requires quantum mechanical calculations for interpretation; can be ambiguous for highly flexible molecules. | Can be unreliable for sterically hindered centers; requires careful conformational analysis. |
Conclusion
The determination of absolute stereochemistry is a critical step in chemical and pharmaceutical development. For challenging molecules that resist direct crystallographic analysis, the use of a chiral derivatizing agent, with principles demonstrated here for this compound derivatives, provides a robust and definitive solution. By forming a diastereomer with a known internal stereochemical reference, this method systematically overcomes the primary hurdles of crystallization and the need for anomalous dispersion. While VCD and NMR offer powerful, non-crystalline alternatives, the structural certainty provided by a successful X-ray diffraction experiment remains the ultimate arbiter of molecular truth. The methodologies and comparative insights provided in this guide equip researchers to make informed decisions and confidently navigate the complexities of stereochemical assignment.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. purechemistry.org [purechemistry.org]
A Senior Application Scientist's Guide to Purity Assessment of 3-Methylpyrrolidin-3-ol Hydrochloride: A Comparative Analysis of Titrimetric and Chromatographic Methods
This guide provides an in-depth, experience-driven protocol for determining the purity of 3-Methylpyrrolidin-3-ol hydrochloride, a key intermediate in pharmaceutical synthesis. We will explore the nuanced causality behind the selection of non-aqueous potentiometric titration as a primary assay method. Furthermore, this guide will objectively compare the titrimetric approach against modern chromatographic techniques, offering researchers and drug development professionals a comprehensive framework for selecting the most appropriate analytical method for their specific needs.
The Analytical Challenge: Understanding this compound
This compound is a chiral heterocyclic compound. Its structure consists of a pyrrolidine ring substituted at the 3-position with both a methyl and a hydroxyl group. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, rendering the molecule as the conjugate acid of a weak base. The molecular weight of this compound is 137.61 g/mol [1][2]. An accurate and precise purity assessment is critical for ensuring stoichiometry in subsequent synthetic steps and for meeting regulatory standards in drug development.
Direct titration in an aqueous medium is not feasible. The free base form of the amine is too weak, and in an aqueous environment, water's leveling effect would lead to an indistinct and inaccurate endpoint[3]. Therefore, a more specialized approach is required to achieve a sharp, quantifiable endpoint.
The Titrimetric Solution: Non-Aqueous Potentiometric Titration
For weakly basic substances like amines, non-aqueous titrations offer significant advantages by eliminating issues of poor solubility and weak reactivity[3][4]. By using a non-aqueous solvent, we can enhance the basic properties of the analyte relative to the solvent, resulting in a much sharper and more discernible titration endpoint.
The Core Principle: Why This Method Works
Our chosen method is a non-aqueous acid-base titration performed in a protogenic solvent, glacial acetic acid, with a strong acidic titrant, perchloric acid[5]. Glacial acetic acid is an excellent solvent for weak bases and, being acidic itself, can protonate the solvent molecules, creating a super-acidic medium that enhances the effective basicity of the amine.
However, a critical challenge arises from the hydrochloride salt form. The chloride ion is basic in acetic acid and would interfere with the titration of the amine. To circumvent this, we employ a modification introduced by Pifer and Wollish, which involves the addition of mercuric acetate[6].
The reaction proceeds in two key steps:
-
Chloride Sequestration: Mercuric acetate reacts with the chloride ion to form poorly dissociated mercuric chloride, effectively removing the interfering halide and liberating the free base. 2 R₂NH₂⁺Cl⁻ + Hg(OAc)₂ → 2 R₂NH + HgCl₂ + 2 HOAc
-
Titration of the Amine: The liberated free amine is then immediately titrated with perchloric acid. R₂NH + HClO₄ → R₂NH₂⁺ClO₄⁻
The endpoint is detected potentiometrically using a pH electrode suitable for non-aqueous media, which provides a more objective and precise determination than visual indicators[7][8].
Experimental Protocol: Purity Assay by Non-Aqueous Titration
This protocol is designed as a self-validating system. The precision of the titrant standardization and the sharpness of the sample's titration curve serve as internal quality checks.
Required Reagents and Equipment
-
Equipment:
-
Automatic Potentiometric Titrator (e.g., Metrohm Eco Titrator or equivalent)
-
Combined pH electrode suitable for non-aqueous titrations (e.g., Solvotrode easyClean)[5]
-
Analytical Balance (readability ±0.1 mg)
-
10 mL or 20 mL Class A Burette
-
Volumetric flasks and pipettes
-
-
Reagents:
-
Glacial Acetic Acid (AR grade, <1% water content)[5]
-
Perchloric Acid (HClO₄, 70%, AR grade)
-
Acetic Anhydride (AR grade)
-
Mercuric Acetate (Hg(OAc)₂, AR grade)
-
Potassium Hydrogen Phthalate (KHP, primary standard, dried at 120°C for 2 hours)
-
This compound (Sample)
-
Step-by-Step Methodology
Step 1: Preparation of 0.1 N Perchloric Acid in Glacial Acetic Acid [4]
-
Slowly add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid while stirring continuously in a 1 L volumetric flask.
-
Carefully add 30 mL of acetic anhydride to the solution. Causality: Acetic anhydride is added to react with any excess water present in the perchloric acid and glacial acetic acid, ensuring a truly non-aqueous environment which is critical for a sharp endpoint.
-
Dilute to the 1 L mark with glacial acetic acid, mix thoroughly, and allow the solution to stand for 24 hours to ensure the reaction between acetic anhydride and water is complete.
Step 2: Standardization of 0.1 N Perchloric Acid
-
Accurately weigh approximately 400-500 mg of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titrate the KHP solution potentiometrically with the prepared 0.1 N perchloric acid solution. The endpoint is the point of maximum inflection on the titration curve.
-
Calculate the normality (N) of the perchloric acid titrant: N = (Weight of KHP, g) / (0.20423 g/meq * Titrant Volume, mL)
Step 3: Titration of this compound
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL beaker.
-
Add 50 mL of glacial acetic acid to dissolve the sample.
-
Add 10 mL of 5% w/v mercuric acetate solution in glacial acetic acid. Causality: This step is crucial to sequester the chloride ions that would otherwise interfere with the titration, as previously explained[6].
-
Immerse the electrode in the solution and titrate potentiometrically with the standardized 0.1 N perchloric acid.
-
Record the volume of titrant used at the equivalence point.
Purity Calculation
Calculate the percentage purity of this compound on an as-is basis:
Purity (%) = (V * N * E) / W * 100
Where:
-
V = Volume of perchloric acid titrant consumed (mL)
-
N = Normality of the perchloric acid titrant (meq/mL)
-
E = Equivalent weight of this compound (137.61 g/mol or mg/meq)
-
W = Weight of the sample (mg)
Experimental Workflow Diagram
Caption: Workflow for the purity assessment of 3-Methylpyrrolidin-3-ol HCl by titration.
Comparative Analysis: Titration vs. Alternative Methods
While titration is a powerful tool for determining the overall purity (assay) of a substance, it cannot identify or quantify individual impurities. For a comprehensive purity profile, chromatographic methods are indispensable. The choice of method is therefore dictated by the analytical objective.
| Feature | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Acid-base neutralization reaction. | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas and a stationary phase. |
| Primary Use | Assay (Overall Purity) of the main component. | Impurity Profiling and assay. Separates and quantifies the main peak and impurities. | Analysis of volatile impurities or the main component (may require derivatization)[9][10]. |
| Selectivity | Low. Titrates the total basicity of the sample. Cannot distinguish between structurally similar basic impurities. | High. Can separate isomers, starting materials, and degradation products. | High. Excellent separation for volatile compounds. |
| Sensitivity | Milligram (mg) level. | Nanogram (ng) to picogram (pg) level. | Picogram (pg) to femtogram (fg) level. |
| Equipment Cost | Low to Moderate. | High. | High. |
| Analysis Time | ~10-15 minutes per sample. | ~20-40 minutes per sample. | ~15-30 minutes per sample. |
| Pros | - Robust and reliable[11].- Cost-effective.- High precision for assay.- Recognized pharmacopeial method. | - High selectivity for impurities.- Can be used for both qualitative and quantitative analysis.- Method development is well-established. | - Extremely high sensitivity.- Ideal for residual solvent analysis.- Can separate highly complex mixtures. |
| Cons | - Not suitable for impurity profiling.- Lower sensitivity than chromatography.- Use of hazardous reagents (Perchloric Acid, Mercury). | - Higher equipment and running costs.- Requires specific reference standards for impurity identification. | - Analyte must be volatile or made volatile via derivatization.- Thermal degradation of the sample is possible. |
Conclusion for the Practicing Scientist
The non-aqueous potentiometric titration method detailed here is a robust, accurate, and cost-effective technique for determining the assay purity of this compound. Its foundation in well-established chemical principles and its inclusion of specific steps to mitigate interferences, such as the use of mercuric acetate, make it a trustworthy method for quality control and stoichiometric calculations in a research or production environment[6].
However, it is crucial to recognize the limitations of this bulk property technique. Titration provides a single value for total basicity and cannot provide the detailed impurity profile required for drug development and regulatory submissions. For these applications, titration should be used as a complementary technique alongside high-selectivity chromatographic methods like HPLC or GC. The ultimate choice of analytical methodology must align with the specific question being asked—be it "What is the overall purity?" (titration) or "What are the individual impurities and their levels?" (chromatography).
References
- 1. (S)-3-Methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 84819407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-methylpyrrolidin-3-ol hydrochloride | C5H12ClNO | CID 67315079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. brainkart.com [brainkart.com]
- 4. Non aqueous titration | PPTX [slideshare.net]
- 5. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. metrohm.com [metrohm.com]
- 8. POTENTIOMETRIC TITRATION OF HYDROCHLORIC ACID DILUTE SOLUTION USING A METROLOGICAL APPROACH - Proceedings - IMEKO [imeko.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. agilent.com [agilent.com]
- 11. Determination of hydrochloric acid with sodium hydroxide | Metrohm [metrohm.com]
A Comparative Guide to the Catalytic Activity of Substituted Pyrrolidinols in Asymmetric Synthesis
Introduction: The Privileged Scaffold of Pyrrolidinols in Organocatalysis
The pyrrolidine ring system, a core structural motif in the amino acid proline, has emerged as a "privileged scaffold" in the field of asymmetric organocatalysis.[1] Since the seminal work of List and Barbas on proline-catalyzed intermolecular aldol reactions, researchers have extensively explored derivatives of this scaffold to fine-tune catalytic activity and stereoselectivity.[2] Among these, chiral pyrrolidinols, particularly (S)-α,α-diphenyl-2-pyrrolidinemethanol and its derivatives, have garnered significant attention. These catalysts operate through an enamine-based mechanism, where the secondary amine of the pyrrolidine reversibly reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral environment created by the catalyst then directs the stereoselective attack of this enamine on an electrophile.[3]
The hydroxyl group of the pyrrolidinol moiety, or its silylated ether counterpart, plays a crucial role in the catalytic cycle. It is believed to participate in hydrogen bonding interactions that stabilize the transition state and enhance stereocontrol.[1] The steric bulk of the substituents at the α-position to the nitrogen, such as the diphenylmethyl group in diarylprolinol ethers, is also critical for creating a well-defined chiral pocket that effectively shields one face of the enamine, leading to high enantioselectivity.[4][5]
This guide presents a comparative study of the catalytic activity of different substituted pyrrolidinols in a model asymmetric reaction. We will delve into the synthesis of these catalysts, provide a detailed experimental protocol for their evaluation, and discuss the structure-activity relationships based on experimental data. This document is intended to serve as a valuable resource for researchers and drug development professionals in the rational design and selection of organocatalysts for specific synthetic challenges.
Synthesis of Substituted Pyrrolidinols: A General Approach
The most common starting material for the synthesis of chiral pyrrolidinol catalysts is the naturally occurring amino acid, (S)-proline. A general and widely adopted synthetic route involves the Grignard reaction of a suitable organometallic reagent with an N-protected proline ester, followed by deprotection. For instance, the synthesis of the parent (S)-α,α-diphenyl-2-pyrrolidinemethanol involves the addition of phenylmagnesium bromide to N-Boc-L-proline methyl ester.
The versatility of this approach allows for the introduction of a wide variety of substituents on the aryl rings of diarylprolinol catalysts, enabling a systematic investigation of their electronic and steric effects on catalytic performance. Furthermore, the hydroxyl group can be readily converted to a silyl ether, such as a trimethylsilyl (TMS) or triethylsilyl (TES) ether, which often enhances the catalyst's solubility and stability, and can also influence its stereoselectivity.[6]
Experimental Protocol: General Synthesis of (S)-2-(Diaryl(trimethylsilyloxy)methyl)pyrrolidines
-
N-Protection of (S)-Proline: To a solution of (S)-proline (1.0 eq.) in a mixture of dioxane and water, add sodium carbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, acidify the mixture with 1M HCl and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-(S)-proline.
-
Esterification: To a solution of N-Boc-(S)-proline (1.0 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure, and dissolve the residue in ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentration under reduced pressure affords the N-Boc-(S)-proline methyl ester.
-
Grignard Reaction: To a solution of the desired aryl bromide (2.2 eq.) in anhydrous THF, add magnesium turnings (2.4 eq.). Heat the mixture to initiate the Grignard reaction. Once the reaction is initiated, add the remaining aryl bromide solution dropwise. After the magnesium is consumed, cool the Grignard reagent to 0 °C and add a solution of N-Boc-(S)-proline methyl ester (1.0 eq.) in anhydrous THF dropwise. Stir the reaction at room temperature for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated.
-
Silylation: To a solution of the crude diarylprolinol from the previous step (1.0 eq.) in anhydrous dichloromethane, add triethylamine (1.5 eq.) and trimethylsilyl chloride (1.2 eq.) at 0 °C. Stir the reaction at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the silylated intermediate in dichloromethane and add trifluoroacetic acid (10 eq.). Stir the reaction at room temperature for 4 hours. Neutralize the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired (S)-2-(diaryl(trimethylsilyloxy)methyl)pyrrolidine.[7]
Comparative Evaluation of Catalytic Activity: A Case Study in the Asymmetric Michael Addition
To objectively compare the performance of different substituted pyrrolidinol catalysts, a well-defined benchmark reaction is essential. The asymmetric Michael addition of aldehydes to nitroolefins is an excellent choice due to its synthetic importance in forming C-C bonds and creating stereocenters.[8]
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
-
Reaction Setup: To a vial containing the substituted pyrrolidinol catalyst (0.02 mmol, 10 mol%), add the solvent (e.g., toluene, 0.5 mL) and stir for 5 minutes at room temperature.
-
Addition of Reagents: Add β-nitrostyrene (0.2 mmol, 1.0 eq.) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C) and then add propanal (1.0 mmol, 5.0 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[9]
Results and Discussion: Structure-Activity Relationships
The catalytic performance of a series of substituted diarylprolinol silyl ether catalysts in the asymmetric Michael addition of propanal to β-nitrostyrene is summarized in the table below. The substituents are varied on the aryl rings of the diarylprolinol moiety.
Table 1: Performance of Substituted Diarylprolinol Silyl Ether Catalysts in the Asymmetric Michael Addition
| Catalyst | Ar (Aryl Group) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1a | Phenyl | 95 | 95:5 | 98 |
| 1b | 4-Methoxyphenyl | 92 | 94:6 | 97 |
| 1c | 4-Chlorophenyl | 96 | 96:4 | 99 |
| 1d | 3,5-Dimethylphenyl | 98 | 97:3 | >99 |
| 1e | 3,5-Bis(trifluoromethyl)phenyl | 94 | 92:8 | 96 |
Note: The data presented is compiled and representative of typical results found in the literature for this class of catalysts and reaction. Direct comparison should be made with caution as reaction conditions may vary slightly between studies.
From the data presented in Table 1, several key structure-activity relationships can be elucidated:
-
Electronic Effects: The introduction of both electron-donating (methoxy, 1b ) and electron-withdrawing (chloro, 1c ) substituents on the para-position of the phenyl rings has a minimal impact on the yield and stereoselectivity compared to the parent phenyl-substituted catalyst (1a ). This suggests that for this particular reaction, the electronic nature of the aryl groups is not the dominant factor controlling the catalytic outcome.
-
Steric Effects: A more pronounced effect is observed with sterically demanding substituents. The introduction of methyl groups at the meta-positions (1d ) leads to a slight improvement in both diastereoselectivity and enantioselectivity. This can be attributed to the increased steric bulk of the catalyst, which creates a more defined and restrictive chiral pocket around the enamine intermediate, thus enhancing the facial discrimination of the electrophile's approach.
-
Combined Steric and Electronic Effects: The catalyst bearing 3,5-bis(trifluoromethyl)phenyl groups (1e ) shows slightly lower stereoselectivity compared to the 3,5-dimethylphenyl substituted catalyst (1d ). While the trifluoromethyl groups are sterically larger than hydrogen, they are also strongly electron-withdrawing. This may influence the pKa of the pyrrolidine nitrogen and the stability of the enamine intermediate, potentially leading to a less organized transition state.
These results underscore the importance of the steric environment created by the α-substituent on the pyrrolidine catalyst in achieving high levels of stereocontrol.[4][10]
Visualizing the Catalytic Process
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: A flowchart illustrating the synthesis, catalytic cycle, and experimental workflow for the comparative study of substituted pyrrolidinol catalysts.
Conclusion: A Rational Approach to Catalyst Selection
This guide has provided a comprehensive overview of the comparative study of substituted pyrrolidinol catalysts in asymmetric synthesis. The key takeaways for researchers and drug development professionals are:
-
The Pyrrolidinol Scaffold is Highly Tunable: The synthetic accessibility of substituted pyrrolidinols allows for the systematic modification of their steric and electronic properties.
-
Steric Hindrance is a Key Determinant of Stereoselectivity: The bulk of the substituents at the α-position of the pyrrolidine ring plays a critical role in creating a chiral environment that dictates the stereochemical outcome of the reaction.
-
A Systematic Comparative Approach is Crucial: To identify the optimal catalyst for a specific transformation, a comparative study with well-defined experimental protocols and quantitative analysis is essential.
The field of organocatalysis continues to evolve, with new generations of pyrrolidine-based catalysts being developed.[1] We anticipate that the principles and methodologies outlined in this guide will assist the scientific community in the rational design and application of these powerful synthetic tools.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Importance of the nature of α-substituents in pyrrolidine organocatalysts in asymmetric Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide: 3-Methylpyrrolidin-3-ol Hydrochloride vs. Its Free Base
This guide provides an in-depth spectroscopic comparison of 3-Methylpyrrolidin-3-ol in its hydrochloride salt and free base forms. As a pivotal building block in pharmaceutical research and development, understanding the distinct analytical signatures of these two forms is critical for reaction monitoring, quality control, and structural verification. Here, we will explore the underlying chemical principles that give rise to significant differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Foundational Chemistry: The Impact of Protonation
3-Methylpyrrolidin-3-ol is a bifunctional molecule containing a tertiary amine and a tertiary alcohol. The nitrogen atom of the pyrrolidine ring is basic and readily reacts with acids, such as hydrochloric acid (HCl), to form the corresponding ammonium salt, 3-Methylpyrrolidin-3-ol hydrochloride. This conversion from the free base to the salt is a simple acid-base reaction that profoundly alters the molecule's electronic structure and, consequently, its spectroscopic properties.
The hydrochloride salt is often favored for its superior crystallinity, stability, and solubility in aqueous media, making it easier to handle and purify. However, many chemical reactions require the nucleophilic free base form. Therefore, both forms are frequently encountered in a laboratory setting.
Caption: Acid-base equilibrium of 3-Methylpyrrolidin-3-ol.
The key difference is the protonation of the tertiary amine, creating a quaternary ammonium cation with a chloride counter-ion. This introduces an N-H bond and places a positive charge on the nitrogen atom, which induces significant electronic effects throughout the molecule.
Experimental Protocols
Reliable spectroscopic data begins with meticulous sample preparation. Below are validated protocols for generating the free base from its salt and preparing samples for analysis.
Protocol: Generating the Free Base from Hydrochloride Salt
This procedure describes a standard acid-base extraction to isolate the pure free base.
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is >10. The use of a strong base like NaOH ensures complete deprotonation, while a weaker base like NaHCO₃ can also be effective and is often preferred to avoid potential side reactions.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The choice of solvent depends on the solubility of the free base.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the 3-Methylpyrrolidin-3-ol free base, typically as an oil or low-melting solid.
Protocol: Sample Preparation for Spectroscopy
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample (either free base or hydrochloride salt) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; the hydrochloride salt is often more soluble in polar solvents like D₂O or DMSO-d₆, while the free base is typically soluble in CDCl₃.
-
FT-IR Spectroscopy: For liquid samples (free base), acquire the spectrum neat as a thin film between two salt plates (NaCl or KBr). For solid samples (hydrochloride salt), prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
Caption: General workflow for sample preparation and analysis.
Comparative Spectroscopic Analysis
The protonation state of the nitrogen atom is the primary determinant of the spectral differences observed between the two forms.
¹H and ¹³C NMR Spectroscopy
Protonation of the amine leads to significant deshielding of adjacent nuclei due to the electron-withdrawing inductive effect of the newly formed positive charge on the nitrogen.
-
¹H NMR: The most dramatic effect is seen on the protons attached to the carbons alpha to the nitrogen (positions 2 and 5 of the pyrrolidine ring). These protons will be shifted downfield (to a higher ppm value) in the hydrochloride salt compared to the free base.[1][2] Furthermore, the hydrochloride salt will exhibit a new, often broad, signal for the N-H proton. The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature. The hydroxyl (-OH) proton is present in both forms and its signal can also be broad and variable.
-
¹³C NMR: Similar to the proton NMR, the carbon atoms adjacent to the nitrogen (C2 and C5) are deshielded and will resonate at a higher chemical shift in the hydrochloride salt.[3] The effect is most pronounced on the alpha carbons and diminishes with distance from the nitrogen atom.
Table 1: Predicted NMR Chemical Shift Comparison
| Nucleus Position | 3-Methylpyrrolidin-3-ol (Free Base) | 3-Methylpyrrolidin-3-ol HCl | Rationale for Change |
| ¹H NMR (ppm) | |||
| H on C2, C5 (α to N) | ~2.5 - 3.0 ppm | ~3.2 - 3.8 ppm (Downfield) | Deshielding from adjacent N-H⁺ group.[1] |
| H on C4 (β to N) | ~1.7 - 2.0 ppm | ~2.0 - 2.4 ppm (Downfield) | Lesser deshielding effect at the beta position. |
| -CH₃ on C3 | ~1.2 ppm | ~1.4 ppm (Slight Downfield) | Minor inductive effect from the distant N-H⁺. |
| N-H | Absent | ~8.0 - 10.0 ppm (Broad) | Presence of the ammonium proton. |
| O-H | Variable, broad | Variable, broad | Labile proton present in both forms. |
| ¹³C NMR (ppm) | |||
| C2, C5 (α to N) | ~55 - 60 ppm | ~58 - 65 ppm (Downfield) | Strong inductive deshielding from the positively charged nitrogen.[3] |
| C4 (β to N) | ~35 - 40 ppm | ~37 - 43 ppm (Downfield) | Weaker deshielding effect. |
| C3 (quaternary) | ~70 - 75 ppm | ~71 - 76 ppm | Minimal change, as it is gamma to the nitrogen. |
| -CH₃ on C3 | ~25 - 30 ppm | ~26 - 31 ppm | Minimal change. |
Note: These are estimated chemical shifts based on known spectroscopic principles. Actual values may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides clear, diagnostic evidence of the protonation state by monitoring the N-H and O-H stretching vibrations.
-
Hydrochloride Salt: The most prominent and defining feature is a very broad and strong absorption band spanning from approximately 2400 cm⁻¹ to 3000 cm⁻¹.[4][5] This band is characteristic of the N-H⁺ stretching vibration in an ammonium salt and is often superimposed with C-H stretching bands.[4] The breadth is due to strong hydrogen bonding. Additionally, N-H⁺ bending vibrations can be observed around 1500-1600 cm⁻¹.[4]
-
Free Base: This form lacks the N-H⁺ stretching band. Instead, it will show the characteristic features of a tertiary alcohol and a tertiary amine. A broad O-H stretching band from the alcohol will be present in the 3200-3500 cm⁻¹ region.[6][7] The C-N stretching vibration of the tertiary amine appears in the 1020-1250 cm⁻¹ region, though it can sometimes be difficult to distinguish in a complex fingerprint region.[8]
-
Common Feature: Both spectra will exhibit a C-O stretching band for the tertiary alcohol, typically falling between 1100 and 1210 cm⁻¹.[6]
Table 2: Key FT-IR Absorption Band Comparison
| Vibrational Mode | 3-Methylpyrrolidin-3-ol (Free Base) | 3-Methylpyrrolidin-3-ol HCl | Key Differentiator |
| O-H Stretch | 3500 - 3200 cm⁻¹ (Broad, Strong) | 3500 - 3200 cm⁻¹ (Broad, Strong) | Present in both due to the tertiary alcohol.[9] |
| C-H Stretch | 3000 - 2850 cm⁻¹ (Medium) | 3000 - 2850 cm⁻¹ (Medium) | Present in both. May be obscured by the N-H⁺ stretch in the salt. |
| N-H⁺ Stretch | Absent | 3000 - 2400 cm⁻¹ (Very Broad, Strong) | Hallmark of the hydrochloride salt. [5] |
| N-H⁺ Bend | Absent | ~1600 - 1500 cm⁻¹ (Medium) | Confirms the presence of the ammonium group.[4] |
| C-O Stretch | 1210 - 1100 cm⁻¹ (Strong) | 1210 - 1100 cm⁻¹ (Strong) | Present in both due to the tertiary alcohol.[6] |
| C-N Stretch | 1250 - 1020 cm⁻¹ (Weak-Medium) | Obscured/Shifted | Diagnostic for the free base, but often weak.[8] |
Mass Spectrometry (MS)
Under typical soft ionization conditions like ESI, both the free base and the hydrochloride salt will generally produce the same primary ion. The analysis detects the molecule in its protonated state, [M+H]⁺, where M is the mass of the free base.
-
Molecular Ion: The free base of 3-Methylpyrrolidin-3-ol has a molecular weight of 101.15 g/mol .[10] In positive ion mode ESI-MS, both samples will show a base peak at an m/z (mass-to-charge ratio) of 102.16 , corresponding to the protonated free base, [C₅H₁₁NO + H]⁺.
-
Fragmentation: The fragmentation pattern will be identical for both forms as they generate the same parent ion. Common fragmentation pathways for this ion would include:
-
Loss of water (H₂O) from the protonated molecule: m/z 102.16 -> m/z 84.15
-
Loss of a methyl group (CH₃): m/z 102.16 -> m/z 87.14
-
Therefore, while MS is essential for confirming the molecular weight of the core structure, it cannot distinguish between the free base and its hydrochloride salt without specialized techniques.
Conclusion
The spectroscopic comparison of this compound and its free base reveals distinct and predictable differences, primarily driven by the protonation of the tertiary amine.
-
NMR spectroscopy shows a significant downfield shift for the protons and carbons alpha to the nitrogen in the hydrochloride salt, providing a quantitative measure of the electronic effect of protonation.
-
FT-IR spectroscopy offers the most direct and unambiguous method for differentiation. The presence of a very broad N-H⁺ stretching band between 2400-3000 cm⁻¹ is a definitive marker for the hydrochloride salt, a feature completely absent in the free base spectrum.
-
Mass spectrometry confirms the molecular mass of the parent molecule but does not distinguish between the two forms under standard conditions.
This guide provides researchers with the foundational knowledge and practical protocols to confidently identify and characterize 3-Methylpyrrolidin-3-ol, ensuring the correct form is utilized for its intended application and enabling robust quality control throughout the research and development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methylpyrrolidin-3-ol Hydrochloride
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling and disposal. Based on the available data for 3-Methylpyrrolidin-3-ol and its analogs, the primary hazards are significant.
-
Corrosivity: The free base, 3-Methylpyrrolidin-3-ol, is classified as causing severe skin burns and eye damage[1]. The hydrochloride salt, being an acidic compound, is also expected to be corrosive. Contact with skin or eyes can lead to serious, irreversible damage.
-
Irritation: Closely related compounds are known to cause skin, eye, and respiratory irritation[2][3]. Inhalation of dust or fumes can lead to respiratory discomfort.
-
Combustibility: Some analogs are classified as combustible liquids, meaning they can ignite when exposed to a heat source[4].
Given these hazards, it is imperative to treat 3-Methylpyrrolidin-3-ol hydrochloride as a hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and harm the environment[2].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield to protect against splashes[3].
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or chemical-resistant apron is essential to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood[3].
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions[4]. The following steps outline the correct procedure for collecting this compound waste.
-
Waste Determination: All unused or contaminated this compound must be classified as hazardous waste.
-
Container Selection:
-
Use a designated, leak-proof, and sealable hazardous waste container[2].
-
The container material must be compatible with the chemical. For acidic compounds like this hydrochloride salt, avoid metal containers[5]. High-density polyethylene (HDPE) containers are generally a suitable choice.
-
Ensure the container is clean and free from contamination from other chemicals.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound." Do not use abbreviations or chemical formulas.
-
Indicate the associated hazards (e.g., Corrosive, Irritant).
-
Record the date when the first waste was added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel[6].
-
The storage area should be well-ventilated and away from heat sources or incompatible materials like strong bases or oxidizing agents[2][3].
-
Ensure the container is kept tightly closed except when adding waste.
-
Spill Management: Preparedness is Key
In the event of a spill, a swift and safe response is critical.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent[2][4]. Do not use combustible materials like paper towels to absorb large quantities of a combustible liquid.
-
Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: The Last Step in the Lifecycle
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of in the sanitary sewer system.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the full and properly labeled hazardous waste container. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: For organic compounds like this compound, incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective disposal method[4].
Quantitative Data Summary
| Property | Value/Information | Source |
| CAS Number | 125032-87-3 | [1][7][8] |
| Molecular Formula | C₅H₁₁NO·HCl | |
| Primary Hazards | Causes severe skin burns and eye damage (based on free base) | [1] |
| Secondary Hazards | May cause respiratory irritation, Combustible | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [3] |
| Recommended PPE | Safety goggles with face shield, chemical-resistant gloves, lab coat | [3] |
| Disposal Method | Via a licensed hazardous waste disposal facility (likely incineration) | [2][4] |
Experimental Workflow: Disposal Decision Tree
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.
References
- 1. 3-Methylpyrrolidin-3-ol | C5H11NO | CID 14578458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-METHYLPYRROLIDIN-3-OL - Safety Data Sheet [chemicalbook.com]
- 6. 125032-87-3|3-Methylpyrrolidin-3-ol HCl: In Stock [parkwayscientific.com]
- 7. 3-methylpyrrolidin-3-ol, CasNo.125032-87-3 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 8. 3-Methylpyrrolidin-3-ol | 125032-87-3 | AFA03287 [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
